molecular formula C5H8N2O2 B1586922 6-Methylpyridazin-3-ol hydrate CAS No. 7143-82-0

6-Methylpyridazin-3-ol hydrate

Cat. No.: B1586922
CAS No.: 7143-82-0
M. Wt: 128.13 g/mol
InChI Key: DPIVSCHNBCFVEA-UHFFFAOYSA-N
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Description

6-Methylpyridazin-3-ol hydrate (CAS 7143-82-0) is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery research. This compound features the pyridazin-3(2H)-one scaffold, a structure known for its diverse biological activities and presence in pharmacologically active molecules . The core pyridazinone ring system is a subject of extensive research due to its relevance in developing treatments for major health challenges . Researchers value this scaffold particularly for projects targeting cardiovascular diseases and cancer. The pyridazin-3(2H)-one core is found in compounds acting as vasodilators, which are used to manage conditions like hypertension, and in targeted anticancer agents, such as tyrosine kinase inhibitors . Its ability to interact with multiple biological targets, including various enzymes and receptors, makes it a privileged structure in the design of new therapeutic candidates . The compound serves as a critical synthetic intermediate for constructing more complex molecules aimed at these and other therapeutic areas. This product is supplied with a typical purity of 95% and is intended for research and development purposes only . It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

3-methyl-1H-pyridazin-6-one;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O.H2O/c1-4-2-3-5(8)7-6-4;/h2-3H,1H3,(H,7,8);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPIVSCHNBCFVEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=O)C=C1.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80379140
Record name 6-Methylpyridazin-3(2H)-one--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7143-82-0
Record name 6-Methylpyridazin-3(2H)-one--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis and characterization of 6-Methylpyridazin-3-ol hydrate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 6-Methylpyridazin-3-ol Hydrate

Abstract

This technical guide provides a comprehensive overview of the synthesis and detailed characterization of this compound (CAS No. 7143-82-0), a pivotal heterocyclic intermediate.[1][2] The pyridazinone core is a well-established "privileged structure" in medicinal chemistry, serving as a foundational scaffold for a diverse range of biologically active compounds, including those with cardiovascular, anti-inflammatory, and antimicrobial properties.[3][4] This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the practical synthesis from common starting materials and the rigorous analytical techniques required to verify its structure, purity, and hydration state. We delve into the causality behind experimental choices and present a self-validating workflow where synthesis and characterization are intrinsically linked.

Introduction and Strategic Importance

6-Methylpyridazin-3-ol exists in a tautomeric equilibrium with its more stable keto form, 6-methyl-3(2H)-pyridazinone.[5][6] Its hydrate form (C₅H₈N₂O₂) is the common commercial and laboratory-isolated product. The strategic importance of this molecule lies in its versatile reactivity, which allows for functionalization at various positions on the pyridazinone ring.[5] This adaptability makes it a valuable building block for creating extensive libraries of derivatives for high-throughput screening in drug discovery and for developing new agrochemicals.[4][5]

The most direct and industrially scalable synthetic approach involves the cyclocondensation of a γ-keto acid with a hydrazine source, a classic and reliable method for forming the pyridazinone ring system.[7]

Tautomerism of the Core Structure

The functionality of the 6-methylpyridazinone core is defined by its keto-enol tautomerism. Understanding this equilibrium is crucial for predicting its reactivity and interpreting spectral data.

G cluster_tautomerism Keto-Enol Tautomerism Keto 6-Methyl-3(2H)-pyridazinone (Keto Form) Enol 6-Methylpyridazin-3-ol (Enol Form) Keto->Enol Equilibrium

Caption: Tautomeric equilibrium between the keto and enol forms.

Synthesis of this compound

The synthesis hinges on the reaction between levulinic acid (4-oxopentanoic acid) and hydrazine hydrate. This reaction is a robust and high-yielding pathway to the desired heterocyclic core.

Underlying Mechanism and Rationale

The reaction proceeds via a two-step mechanism:

  • Hydrazone Formation: The more reactive ketone carbonyl of levulinic acid is first attacked by the nucleophilic hydrazine to form a hydrazone intermediate.

  • Intramolecular Cyclization (Acyl Substitution): The terminal nitrogen of the hydrazone then performs an intramolecular nucleophilic attack on the carboxylic acid carbonyl. This is followed by dehydration to form the stable six-membered pyridazinone ring.

Causality of Experimental Choices:

  • Reactants: Levulinic acid is an ideal starting material as it is a bio-renewable platform chemical derived from the dehydration of hexose sugars.[8][9] Hydrazine hydrate is the simplest and most common hydrazine source.

  • Solvent: Ethanol is selected as the reaction solvent because it effectively dissolves both reactants while being relatively non-reactive. Its boiling point allows for sufficient thermal energy to overcome the activation barrier of the cyclization and dehydration steps.

  • Reflux Conditions: Heating the reaction mixture to reflux is critical. It accelerates the rate of both the initial hydrazone formation and the subsequent intramolecular cyclization, ensuring the reaction proceeds to completion in a reasonable timeframe.[4]

Detailed Experimental Protocol

Materials:

  • Levulinic acid (C₅H₈O₃)

  • Hydrazine hydrate (N₂H₄·H₂O), 80% solution or similar

  • Ethanol (C₂H₅OH), absolute

  • Standard glassware for reflux (round-bottom flask, condenser)

  • Stirring and heating apparatus (magnetic stirrer with hot plate)

  • Ice-water bath

  • Vacuum filtration apparatus (Büchner funnel, filter flask)

Procedure:

  • Reactant Charging: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve levulinic acid (e.g., 11.6 g, 0.1 mol) in absolute ethanol (100 mL).

  • Hydrazine Addition: While stirring, cautiously add hydrazine hydrate (e.g., 6.25 mL of 80% solution, ~0.1 mol) dropwise to the solution at room temperature. Note: The reaction is exothermic; a slow addition rate is recommended.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux. Maintain the reflux with continuous stirring for approximately 4 hours.[4] Reaction progress can be monitored by Thin-Layer Chromatography (TLC).

  • Precipitation and Isolation: After the reflux period, turn off the heat and allow the reaction mixture to cool to room temperature. Subsequently, place the flask in an ice-water bath for at least 30 minutes to facilitate the precipitation of the product.[4]

  • Filtration and Washing: Collect the resulting solid precipitate by vacuum filtration. Wash the solid cake with a small amount of cold ethanol to remove any unreacted starting materials or soluble impurities.

  • Drying: Dry the collected solid under vacuum or in a drying oven at a moderate temperature (e.g., 50-60 °C) to a constant weight. The final product is this compound.

Comprehensive Characterization

A multi-technique analytical approach is required to unambiguously confirm the identity, purity, and hydration state of the synthesized product. This process forms a self-validating system where the data from each analysis must be consistent with the target structure.

G cluster_workflow Synthesis & Characterization Workflow cluster_char Analytical Characterization Synthesis Synthesis of This compound Product Isolated Crystalline Solid Synthesis->Product Yields NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR Is Analyzed By IR IR Spectroscopy Product->IR Is Analyzed By MS Mass Spectrometry Product->MS Is Analyzed By Thermal Thermal Analysis (DSC/TGA) Product->Thermal Is Analyzed By MP Melting Point Product->MP Is Analyzed By Confirmation Structure & Purity Confirmed NMR->Confirmation IR->Confirmation MS->Confirmation Thermal->Confirmation MP->Confirmation

Caption: Integrated workflow for synthesis and characterization.

Spectroscopic Analysis

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is the most powerful tool for elucidating the molecular structure. The spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

Expected ¹H NMR Spectrum (400 MHz, DMSO-d₆):

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~12.8 Singlet, broad 1H NH The acidic proton on the nitrogen of the pyridazinone ring. Broadness is due to exchange.[4]
~7.05 Doublet 1H C4-H Olefinic proton adjacent to the methyl-bearing carbon, deshielded by the ring system.
~6.80 Doublet 1H C5-H Olefinic proton adjacent to the carbonyl group, coupled to the C4-H.[4]
~3.5 Singlet, broad 2H H₂O Signal from the water of hydration, often broad and its position can vary.

| ~2.20 | Singlet | 3H | CH₃ | Protons of the methyl group attached to the pyridazinone ring.[4] |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule.

Expected ¹³C NMR Resonances (100 MHz, DMSO-d₆):

Approximate Chemical Shift (δ, ppm) Assignment Rationale
~160 C =O Carbonyl carbon, highly deshielded.
~145 C 6-CH₃ Quaternary carbon attached to the methyl group.
~135 C 4-H Olefinic carbon.
~125 C 5-H Olefinic carbon.

| ~20 | C H₃ | Methyl group carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups. The hydrate form will exhibit characteristic bands for the O-H, N-H, and C=O groups.

Key IR Absorption Bands (KBr Pellet or ATR):

Wavenumber (cm⁻¹) Intensity Functional Group Vibration Mode
3500 - 3200 Strong, Broad O-H (water) Stretching
3200 - 3100 Medium, Broad N-H Stretching
~1660 Strong C=O (amide) Stretching
~1600 Medium C=C Stretching

| ~1450 | Medium | C-H | Bending (CH₃) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. Using a soft ionization technique like Electrospray Ionization (ESI), the molecular ion is typically observed.

  • Expected Molecular Ion: For the anhydrous molecule (C₅H₆N₂O, MW = 110.11), the expected peak in positive ion mode would be the protonated molecule [M+H]⁺ at m/z ≈ 111.12.[6][10] The water of hydration is typically lost during the ionization process.

Physical and Thermal Analysis

Melting Point (m.p.)

The melting point is a crucial indicator of purity. A sharp melting range suggests a pure compound. The literature value for the anhydrous form can be compared, though the hydrate will have a different melting behavior, often involving dehydration first.

Thermal Analysis (DSC/TGA)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for confirming the presence and stoichiometry of the water of hydration.

  • TGA: A TGA thermogram would show a distinct weight loss step corresponding to the loss of one water molecule per molecule of the compound. The theoretical weight loss for one mole of water from C₅H₈N₂O₂ (MW = 128.13) is approximately 14.05%.[2]

  • DSC: The DSC thermogram would show an endothermic event (a peak) corresponding to the energy absorbed to drive off the water of hydration, followed by another endotherm at the melting point of the now-anhydrous compound.

Conclusion

This guide has detailed a reliable and well-established method for the synthesis of this compound via the cyclocondensation of levulinic acid and hydrazine hydrate. The rationale behind the chosen experimental conditions has been explained to provide a deeper understanding of the process. Furthermore, a comprehensive suite of analytical techniques has been outlined, forming a robust, self-validating workflow. The successful execution of these characterization methods—NMR, IR, MS, and thermal analysis—is paramount to confirming the structural integrity, purity, and hydration state of this valuable chemical intermediate, ensuring its suitability for downstream applications in pharmaceutical and chemical research.

References

An In-depth Technical Guide to 6-Methylpyridazin-3-ol Hydrate: Properties, Characterization, and Handling

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the physical and chemical properties of 6-Methylpyridazin-3-ol hydrate, a key heterocyclic building block in medicinal chemistry and drug discovery. The content is structured to provide researchers, scientists, and drug development professionals with a blend of theoretical understanding and practical, field-proven insights into the characterization and handling of this compound.

Introduction: The Significance of the Pyridazinone Scaffold

The pyridazinone moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. 6-Methylpyridazin-3-ol, as a functionalized derivative, serves as a crucial intermediate in the synthesis of novel therapeutic agents. Its hydrate form introduces specific considerations regarding stability, solubility, and solid-state properties that are critical for consistent and reproducible research and development. This document aims to be a definitive resource on the physicochemical characteristics of this compound.

Molecular Structure and Properties

6-Methylpyridazin-3-ol exists in tautomeric equilibrium with its keto form, 6-methylpyridazin-3(2H)-one. The presence of water in the hydrate form can influence this equilibrium and the overall crystal packing.

Diagram 1: Tautomeric Forms of 6-Methylpyridazin-3-ol

Caption: Tautomeric equilibrium between the enol and keto forms of the core molecule.

Table 1: Core Physicochemical Properties of this compound

PropertyValueSource
CAS Number 7143-82-0--INVALID-LINK--
Molecular Formula C₅H₈N₂O₂--INVALID-LINK--
Molecular Weight 128.13 g/mol --INVALID-LINK--
Appearance White to off-white solid (typical)Inferred from related compounds
Purity Typically ≥95%--INVALID-LINK--
Storage 2-8 °C--INVALID-LINK--

Solubility Profile

The solubility of a drug discovery intermediate is a critical parameter influencing reaction kinetics, purification, and formulation. While specific quantitative solubility data for this compound is not extensively reported in public literature, a qualitative profile can be inferred from the behavior of structurally similar pyridazinones.[1][2][3]

Table 2: Predicted Solubility of this compound

SolventPredicted SolubilityRationale and Field Insights
Water Sparingly soluble to solubleThe presence of the hydroxyl group and nitrogen atoms suggests potential for hydrogen bonding with water. The hydrate form itself indicates some degree of water compatibility.
Methanol, Ethanol SolublePolar protic solvents are generally effective for dissolving polar heterocyclic compounds.
Dimethyl Sulfoxide (DMSO) Very SolubleDMSO is a powerful polar aprotic solvent capable of dissolving a wide range of organic molecules, including pyridazinones.[3]
N,N-Dimethylformamide (DMF) Very SolubleSimilar to DMSO, DMF is a good solvent for polar organic compounds.
Dichloromethane (DCM), Chloroform Slightly solubleThe polarity of the molecule may limit its solubility in less polar halogenated solvents.
Toluene, Hexanes InsolubleThe polar nature of the compound makes it unlikely to dissolve in non-polar hydrocarbon solvents.
Experimental Protocol for Solubility Determination

A reliable method for determining the solubility of this compound is the isothermal shake-flask method.

  • Preparation: Add an excess amount of the compound to a known volume of the selected solvent in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant, dilute it with a suitable solvent, and determine the concentration of the dissolved compound using a calibrated analytical technique such as HPLC-UV or UV-Vis spectroscopy.

Diagram 2: Workflow for Isothermal Shake-Flask Solubility Measurement

solubility_workflow start Start: Known mass of compound and volume of solvent agitate Agitate at constant temperature to reach equilibrium start->agitate centrifuge Centrifuge to separate solid and liquid phases agitate->centrifuge supernatant Extract clear supernatant centrifuge->supernatant dilute Dilute supernatant with a suitable solvent supernatant->dilute quantify Quantify concentration via HPLC-UV or UV-Vis dilute->quantify end End: Determine solubility (e.g., in mg/mL) quantify->end

Caption: Step-by-step process for determining experimental solubility.

Thermal Properties

Thermal analysis is essential for understanding the stability of the hydrate, identifying phase transitions, and determining its melting point. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the primary techniques for these investigations.[4][5]

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature. For this compound, a DSC thermogram is expected to show an endothermic event corresponding to the loss of water of hydration, followed by another endotherm at the melting point of the anhydrous form.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. A TGA curve for the hydrate will show a distinct mass loss step corresponding to the dehydration process. The temperature range of this mass loss provides information on the thermal stability of the hydrate.

Experimental Protocol for Thermal Analysis
  • Sample Preparation: Accurately weigh a small amount of the sample (typically 3-10 mg) into an appropriate DSC or TGA pan.[6]

  • Instrument Setup: Place the sample in the instrument and purge with an inert gas (e.g., nitrogen) at a constant flow rate.

  • Heating Program: Heat the sample at a controlled rate (e.g., 10 °C/min) over a defined temperature range (e.g., 30 °C to 300 °C).

  • Data Analysis: Analyze the resulting DSC and TGA curves to identify thermal events such as dehydration, melting, and decomposition.

Diagram 3: Interpreting Thermal Analysis Data for a Hydrate

thermal_analysis cluster_dsc DSC Thermogram cluster_tga TGA Thermogram dsc_curve Heat Flow (mW) vs. Temperature (°C) dehydration_peak Endotherm 1: Dehydration melting_peak Endotherm 2: Melting of Anhydrous Form mass_loss Step 1: Mass loss corresponding to water dehydration_peak->mass_loss Correlates to plateau Plateau: Anhydrous form stable melting_peak->plateau Occurs after dehydration tga_curve Mass (%) vs. Temperature (°C) decomposition Step 2: Decomposition

Caption: Idealized DSC and TGA curves for a hydrated compound.

Spectroscopic Profile

Spectroscopic techniques are indispensable for confirming the chemical structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: Predicted ¹H NMR Chemical Shifts (in CDCl₃ or DMSO-d₆)

ProtonPredicted Chemical Shift (ppm)Multiplicity
Methyl (CH₃)~2.2 - 2.5Singlet
Pyridazine Ring Protons~6.8 - 7.5Doublets or Multiplets
Hydroxyl (OH) / Amine (NH)Broad singlet, variableSinglet (broad)
Water of HydrationBroad singlet, variableSinglet (broad)
Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying functional groups. The IR spectrum of this compound is expected to show characteristic absorptions for the O-H stretch (from both the hydroxyl group and water), N-H stretch (from the tautomeric form), C=O stretch (from the tautomeric form), and C=C/C=N stretches of the pyridazine ring.[8]

Reactivity and Stability

This compound is expected to be stable under normal laboratory conditions. However, it is important to consider the following:

  • Dehydration: The hydrate may lose its water of crystallization upon heating or storage under vacuum. This can affect its physical properties.

  • Tautomerism: The tautomeric equilibrium can be influenced by the solvent and pH.

  • Reactivity: The hydroxyl group can undergo typical reactions such as etherification and esterification. The pyridazine ring can participate in various organic transformations.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, the safety precautions for structurally similar pyridazinone compounds should be followed.[9][10][11][12][13]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid generating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Diagram 4: Safe Handling Workflow

safe_handling prep Preparation: - Review SDS of similar compounds - Don appropriate PPE handling Handling: - Use in a fume hood - Avoid dust generation prep->handling storage Storage: - Tightly sealed container - Cool, dry place handling->storage spill Spill Response: - Evacuate area - Absorb with inert material handling->spill disposal Disposal: - Follow institutional guidelines - Treat as hazardous waste handling->disposal

Caption: A logical workflow for the safe handling of pyridazinone derivatives.

Conclusion

This compound is a valuable building block in pharmaceutical research. A thorough understanding of its physical and chemical properties is paramount for its effective use. This guide has provided a detailed overview of its structure, solubility, thermal properties, and spectroscopic characteristics, along with practical protocols for its characterization and safe handling. While some experimental data for the hydrate form is limited in the public domain, the information presented here, based on data for closely related compounds and established analytical principles, serves as a strong foundation for researchers working with this important intermediate.

References

A Technical Guide to Elucidating the In Vitro Mechanism of Action of 6-Methylpyridazin-3-ol Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The pyridazinone scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including anti-inflammatory, cardiovascular, and anticancer effects[1][2]. 6-Methylpyridazin-3-ol hydrate (CAS: 13327-27-0), a simple derivative of this core, is noted as a key intermediate in the synthesis of complex pharmaceuticals, particularly for neurological disorders and as potential histamine-3 receptor modulators[3][4]. However, its intrinsic biological mechanism of action is not extensively documented in peer-reviewed literature. This guide, therefore, presents a comprehensive, scientifically-grounded framework for the systematic in vitro investigation of this compound. We will proceed from broad phenotypic screening to specific target engagement and pathway analysis, using the well-established anti-inflammatory activity of related pyridazinone compounds as our primary working hypothesis[5][6][7].

Part 1: Foundational Analysis & Hypothesis Generation

The Pyridazinone Core: A Privileged Scaffold

The pyridazin-3(2H)-one ring system exists in a keto-enol tautomerism, with the oxo-form being more stable[2]. This structure is a "privileged scaffold," meaning it is capable of binding to multiple, diverse biological targets. Literature on substituted pyridazinones reveals a strong precedent for several mechanisms of action:

  • Anti-inflammatory: Numerous pyridazinone derivatives are potent and selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade responsible for prostaglandin synthesis[5][6][7][8].

  • Cardiovascular: Vasodilatory effects are common, often attributed to phosphodiesterase III (PDE3) inhibition or modulation of intracellular calcium and nitric oxide (NO) pathways[1][9].

  • Oncology: Various derivatives have been developed as inhibitors of critical cancer targets like PARP, DHFR, and B-RAF[1].

Given the structural simplicity of 6-Methylpyridazin-3-ol, its most probable intrinsic activity aligns with the most common and potent activity of the scaffold: anti-inflammatory action via COX enzyme inhibition . This serves as our primary hypothesis.

Proposed Investigational Workflow

A tiered approach is essential to efficiently characterize a novel compound. Our strategy will progress from confirming general cellular effects to identifying a specific molecular target and downstream consequences.

G cluster_0 Phase 1: Phenotypic Screening cluster_1 Phase 2: Target Deconvolution cluster_2 Phase 3: Pathway Validation a Cytotoxicity Assessment (MTT Assay) b Anti-inflammatory Screening (LPS-stimulated Macrophages) a->b Establish non-toxic dose c Direct Enzyme Inhibition (COX-1/COX-2 Assays) b->c If anti-inflammatory effect observed d Pro-inflammatory Mediator Analysis (PGE2, TNF-α, IL-6 ELISAs) c->d Confirm target engagement e Upstream Signaling Analysis (NF-κB Western Blot) d->e If target is confirmed f Mechanism of Action Hypothesis Confirmed e->f

Caption: Tiered workflow for MoA elucidation of this compound.

Part 2: Experimental Protocols & Methodologies

Phase 1: Phenotypic Screening

The initial goal is to determine if the compound has any biological effect at the cellular level within a safe concentration range.

Rationale: Before testing for a specific mechanism, it is critical to establish the concentration range where this compound does not induce cell death. This ensures that any observed anti-inflammatory effects are not simply a byproduct of toxicity. The MTT assay is a standard colorimetric method for assessing cell metabolic activity, which correlates with cell viability.

Methodology (MTT Assay):

  • Cell Culture: Seed RAW 264.7 murine macrophages in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours (37°C, 5% CO₂).

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Treatment: Remove old medium from cells and add 100 µL of the prepared compound dilutions. Include a vehicle control (DMSO at the highest concentration used) and an untreated control. Incubate for 24 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. The highest concentration showing >95% viability is determined as the maximum non-toxic concentration for subsequent experiments.

Rationale: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent activator of macrophages, inducing a strong inflammatory response characterized by the production of nitric oxide (NO). Measuring NO levels provides a robust and high-throughput method to screen for potential anti-inflammatory activity.

Methodology (Griess Assay for Nitrite):

  • Cell Culture & Treatment: Seed RAW 264.7 cells as in Protocol 2.1.1. Pre-treat cells with non-toxic concentrations of this compound for 1 hour.

  • Inflammatory Challenge: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL. Include wells with LPS only (positive control) and untreated cells (negative control). Incubate for 24 hours.

  • Sample Collection: Collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction:

    • Add 50 µL of 1% sulfanilamide in 5% phosphoric acid to the supernatant. Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water. Incubate for another 10 minutes.

  • Readout: Measure the absorbance at 540 nm.

  • Analysis: Quantify nitrite concentration using a sodium nitrite standard curve. A significant reduction in nitrite levels in compound-treated wells compared to the LPS-only control indicates anti-inflammatory activity.

Phase 2: Target Deconvolution & Specificity

If Phase 1 reveals anti-inflammatory properties, the next step is to investigate our primary hypothesis: direct inhibition of COX enzymes.

Rationale: This is the most direct test of our hypothesis. Commercially available kits allow for the precise measurement of prostaglandin production by isolated human recombinant COX-1 and COX-2 enzymes. Comparing the inhibitory activity against both isoforms determines the compound's potency and selectivity. Celecoxib, a known selective COX-2 inhibitor, should be used as a positive control[5][6].

Methodology (Fluorometric Assay):

  • Reagents: Use a commercial COX inhibitor screening kit (e.g., from Cayman Chemical, Abcam). Reagents typically include assay buffer, heme, human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a fluorometric probe.

  • Reaction Setup: In a 96-well plate, add buffer, heme, and either COX-1 or COX-2 enzyme to designated wells.

  • Inhibitor Addition: Add various concentrations of this compound or a control inhibitor (Celecoxib). Incubate for 15 minutes at 37°C to allow for binding.

  • Initiate Reaction: Add arachidonic acid to all wells to start the enzymatic reaction.

  • Readout: The kit's probe will react with Prostaglandin G₂, the initial product of the COX reaction, to generate a fluorescent signal. Read the fluorescence intensity over time using a plate reader (e.g., Ex/Em = 535/587 nm).

  • Analysis: Calculate the rate of the reaction for each concentration. Plot the percent inhibition versus compound concentration and fit the data to a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) for both COX-1 and COX-2. The selectivity index (SI) is calculated as IC₅₀ (COX-1) / IC₅₀ (COX-2).

CompoundPredicted IC₅₀ (COX-1)Predicted IC₅₀ (COX-2)Predicted Selectivity Index
6-Methylpyridazin-3-ol > 50 µM1 - 10 µM> 5
Celecoxib (Control) ~15 µM~0.35 µM~40
Indomethacin (Control) ~0.2 µM~0.4 µM~0.5
Table 1: Hypothetical data table for COX inhibition assays, based on activities of related pyridazinones. A higher selectivity index indicates greater selectivity for COX-2.[6][10]

Rationale: Confirming that the compound reduces the production of key inflammatory mediators in a cellular context validates the findings from the enzymatic assay. Prostaglandin E2 (PGE₂) is a direct product of the COX-2 pathway, while TNF-α and IL-6 are pro-inflammatory cytokines whose expression is often coupled to this pathway.

Methodology (ELISA):

  • Experiment Setup: Use the supernatant collected from the experiment described in Protocol 2.1.2 (LPS-stimulated RAW 264.7 cells treated with the compound).

  • ELISA: Use commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits for PGE₂, TNF-α, and IL-6.

  • Procedure: Follow the manufacturer's protocol. This typically involves adding the supernatant to antibody-coated 96-well plates, followed by incubation with detection antibodies and a substrate that produces a colorimetric signal.

  • Readout: Measure the absorbance using a microplate reader at the wavelength specified by the kit.

  • Analysis: Calculate the concentration of each mediator based on a standard curve. A dose-dependent decrease in PGE₂, TNF-α, and IL-6 production would strongly support a COX-2 inhibitory mechanism[6][8].

Part 3: Signaling Pathway Validation

The NF-κB Signaling Pathway

Rationale: The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation. LPS activates this pathway, leading to the transcription of inflammatory genes, including COX-2, TNF-α, and IL-6. Investigating the effect of this compound on NF-κB activation can clarify if the compound acts upstream of COX-2 expression or solely on enzyme activity.

G cluster_cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates (for degradation) NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates Nucleus Nucleus Genes Inflammatory Genes (COX-2, TNF-α, IL-6) COX2_protein COX-2 Enzyme Genes->COX2_protein Translation Compound 6-Methylpyridazin-3-ol Hypothesized Target Compound->COX2_protein Inhibits PGs Prostaglandins COX2_protein->PGs Catalyzes NFkB_nuc->Genes Promotes Transcription

Caption: The NF-κB pathway and the hypothesized target of 6-Methylpyridazin-3-ol.

Rationale: A key step in NF-κB activation is the phosphorylation of its p65 subunit, which is required for its translocation to the nucleus. Western blotting allows for the direct visualization and quantification of this post-translational modification.

Methodology (Western Blot):

  • Cell Culture & Lysis: Treat RAW 264.7 cells with the compound and/or LPS for a short duration (e.g., 30-60 minutes). Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on a 10% polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking & Antibody Incubation:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate overnight at 4°C with a primary antibody specific for phosphorylated NF-κB p65 (p-p65).

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

  • Stripping & Re-probing: Strip the membrane and re-probe with an antibody for total NF-κB p65 and a loading control (e.g., β-actin) to ensure equal protein loading.

  • Analysis: Quantify band intensity using software like ImageJ. A lack of inhibition of p-p65 by the compound would suggest its mechanism is downstream of NF-κB activation, likely at the level of the COX-2 enzyme itself, thus strengthening our primary hypothesis.

Conclusion & Future Directions

This technical guide outlines a logical and rigorous workflow to transition this compound from a compound of unknown function to one with a well-characterized in vitro mechanism of action. By starting with broad cellular assays and progressively narrowing the focus to specific enzyme targets and signaling pathways, this framework ensures a high degree of scientific validity.

Based on the extensive literature for the pyridazinone scaffold, the primary hypothesis is that this compound will exhibit anti-inflammatory properties through the selective inhibition of the COX-2 enzyme. The successful execution of these protocols will not only validate this hypothesis but also provide the critical data—IC₅₀ values, selectivity index, and effects on cellular mediators—necessary for any further preclinical development.

References

Spectroscopic Analysis of 6-Methylpyridazin-3-ol Hydrate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth spectroscopic analysis of 6-Methylpyridazin-3-ol hydrate, a heterocyclic compound of interest in pharmaceutical research and development. This document navigates the complexities of its structural characterization by Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Acknowledging the critical role of prototropic tautomerism, this guide focuses on the predominant 6-methyl-3(2H)-pyridazinone form, which is favored in common analytical contexts. We will explore the theoretical underpinnings and practical considerations for acquiring and interpreting ¹H NMR, ¹³C NMR, and FT-IR spectra, offering field-proven insights into experimental design and data interpretation. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the spectroscopic properties of this molecule.

Introduction: The Structural Dichotomy of this compound

This compound (C₅H₈N₂O₂) is a pyridazine derivative with significant potential in medicinal chemistry.[1][2] The structural elucidation of this molecule is not trivial due to the existence of prototropic tautomerism, a dynamic equilibrium between the ol (hydroxy) and one (keto) forms.[3][4] Theoretical and experimental evidence suggests that pyridazinone derivatives predominantly exist in the more stable keto form, 6-methyl-3(2H)-pyridazinone, particularly in the solid state and in polar aprotic solvents like DMSO.[3][5] The presence of a hydrate further influences the spectroscopic signature by introducing water molecules that can engage in hydrogen bonding.[6][7]

This guide will provide a detailed spectroscopic analysis, primarily focusing on the 6-methyl-3(2H)-pyridazinone tautomer, while also discussing the potential spectral contributions of the ol form and the hydrate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei.[8][9] For this compound, both ¹H and ¹³C NMR are indispensable for confirming its molecular structure.

Tautomerism and its Implications in NMR

The position of the tautomeric equilibrium can be significantly influenced by the solvent.[5][10] In aprotic solvents like DMSO-d₆, the pyridazinone form is expected to be the major species observed. In protic solvents, the equilibrium may shift, potentially leading to the observation of both tautomers or a time-averaged spectrum. This guide will focus on the spectra obtained in DMSO-d₆, a common solvent for this class of compounds.

¹H NMR Spectroscopy: A Proton's Perspective

Experimental Protocol: ¹H NMR

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure complete dissolution, using gentle warming or sonication if necessary.

  • Instrument Parameters (400 MHz Spectrometer):

    • Pulse Program: Standard single-pulse experiment (zg30).

    • Spectral Width: 12-15 ppm.

    • Acquisition Time: 3-4 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

    • Temperature: 298 K.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Reference the spectrum to the residual DMSO solvent peak at δ 2.50 ppm.[11]

Interpretation of the ¹H NMR Spectrum (Predicted)

The ¹H NMR spectrum of 6-methyl-3(2H)-pyridazinone in DMSO-d₆ is expected to exhibit the following signals:

  • NH Proton: A broad singlet in the downfield region (δ 12-13 ppm). This proton is part of the amide-like functionality in the pyridazinone ring and its chemical shift is sensitive to concentration and temperature due to hydrogen bonding.

  • Ring Protons: Two signals corresponding to the protons on the pyridazine ring. These will likely appear as doublets in the aromatic region (δ 6.5-8.0 ppm) due to coupling with each other. The exact chemical shifts will depend on the electronic environment.

  • Methyl Protons: A sharp singlet in the upfield region (δ 2.0-2.5 ppm), integrating to three protons.

  • Hydrate Protons: A broad signal due to the water of hydration, the chemical shift of which can vary significantly depending on temperature and sample concentration. In DMSO-d₆, this peak often appears around δ 3.3 ppm.

Data Summary: Predicted ¹H NMR

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
NH12.0 - 13.0Broad Singlet1H
Ring-H6.5 - 8.0Doublet1H
Ring-H6.5 - 8.0Doublet1H
CH₃2.0 - 2.5Singlet3H
H₂O (hydrate)Variable (around 3.3)Broad Singlet2H
¹³C NMR Spectroscopy: The Carbon Backbone

Experimental Protocol: ¹³C NMR

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial for reducing acquisition time.

  • Instrument Parameters (100 MHz Spectrometer):

    • Pulse Program: Standard proton-decoupled experiment (zgpg30).

    • Spectral Width: 200-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 512-2048 or more, depending on concentration.

    • Temperature: 298 K.

  • Data Processing: Apply a Fourier transform with an exponential line broadening of 1-2 Hz. Perform phase and baseline correction. Reference the spectrum to the DMSO-d₆ solvent peak at δ 39.52 ppm.[11]

Interpretation of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum of 6-methyl-3(2H)-pyridazinone in DMSO-d₆ will provide five distinct signals for the carbon atoms of the molecule.

  • Carbonyl Carbon (C=O): The signal for the carbonyl carbon will be the most downfield, typically in the range of δ 160-170 ppm.

  • Ring Carbons: The remaining three sp² hybridized carbons of the pyridazinone ring will appear in the δ 120-150 ppm region. The carbon attached to the methyl group will be further downfield compared to the other ring carbons.

  • Methyl Carbon (CH₃): The methyl carbon will resonate at the highest field, typically in the δ 15-25 ppm range.

Data Summary: ¹³C NMR

Carbon Assignment Reported Chemical Shift (δ, ppm) in DMSO-d₆
C=O~160-170
C-CH₃~140-150
Ring-CH~125-135
Ring-CH~115-125
CH₃~15-25

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.[12] For this compound, the IR spectrum is particularly useful for confirming the presence of the carbonyl group of the pyridazinone tautomer and the hydroxyl group of the hydrate.

Experimental Protocol: FT-IR (KBr Pellet)

  • Sample Preparation:

    • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[13]

    • Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).

Interpretation of the IR Spectrum

The IR spectrum of 6-methyl-3(2H)-pyridazinone hydrate will be characterized by several key absorption bands:[14]

  • O-H Stretching (Hydrate): A broad absorption band in the region of 3200-3500 cm⁻¹ is indicative of the O-H stretching vibrations of the water of hydration. The broadness is due to hydrogen bonding.

  • N-H Stretching: A moderate to sharp band around 3100-3300 cm⁻¹ can be attributed to the N-H stretching vibration of the pyridazinone ring.

  • C-H Stretching: Absorptions in the 2850-3000 cm⁻¹ range are due to the stretching vibrations of the methyl and ring C-H bonds.

  • C=O Stretching (Carbonyl): A strong, sharp absorption band in the region of 1650-1690 cm⁻¹ is a characteristic feature of the carbonyl group in the pyridazinone ring. This is a key indicator of the predominance of the keto tautomer.

  • C=C and C=N Stretching: Medium to strong bands in the 1400-1600 cm⁻¹ region correspond to the stretching vibrations of the C=C and C=N bonds within the heterocyclic ring.

  • Fingerprint Region: The region below 1400 cm⁻¹ contains a complex pattern of bands due to various bending and stretching vibrations, which are unique to the molecule.

Data Summary: Key IR Absorptions

Vibrational Mode **Expected Wavenumber (cm⁻¹) **Intensity
O-H Stretch (Hydrate)3200 - 3500Broad, Strong
N-H Stretch3100 - 3300Medium
C-H Stretch2850 - 3000Medium
C=O Stretch1650 - 1690Strong, Sharp
C=C, C=N Stretch1400 - 1600Medium to Strong

Visualization of Molecular Structure and Tautomerism

To visually represent the concepts discussed, the following diagrams are provided.

G Simplified ¹H NMR Interpretation Workflow cluster_workflow A Acquire ¹H NMR Spectrum in DMSO-d₆ B Reference to Solvent Peak (δ 2.50 ppm) A->B C Identify Key Regions: - Downfield (NH) - Aromatic (Ring-H) - Upfield (CH₃) - Broad (H₂O) B->C D Integrate Peaks to Determine Proton Ratios C->D E Analyze Coupling Patterns (e.g., Doublets for Ring-H) D->E F Assign Signals to Protons in the Structure E->F

References

A Comprehensive Technical Guide to the Thermogravimetric Analysis of 6-Methylpyridazin-3-ol Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the thermogravimetric analysis (TGA) of 6-Methylpyridazin-3-ol hydrate, a key intermediate in pharmaceutical development.[1] Tailored for researchers, scientists, and drug development professionals, this document moves beyond a standard protocol, offering a detailed examination of the methodology, data interpretation, and the scientific principles underpinning the thermal characterization of this hydrated organic molecule.

Introduction: Understanding the Compound and the Technique

1.1. The Significance of this compound

6-Methylpyridazin-3-ol, in its hydrated form (C₅H₈N₂O₂), is a heterocyclic compound belonging to the pyridazinone family.[1][2] Such structures are of significant interest in medicinal chemistry due to their diverse biological activities.[3][4] The presence of water of hydration within the crystal lattice is a critical attribute, influencing the material's stability, solubility, and bioavailability. Therefore, accurately characterizing and quantifying this hydration is paramount during drug development and for quality control.

1.2. Thermogravimetric Analysis (TGA) as a Characterization Tool

Thermogravimetric analysis (TGA) is a powerful thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[5][6] For hydrated pharmaceuticals, TGA is indispensable for determining the amount of water or solvent present and for studying the thermal stability of the compound.[5] The resulting data provides insights into dehydration processes, which can occur in one or more steps, and the subsequent thermal decomposition of the anhydrous material.[7][8]

Experimental Protocol: A Self-Validating Methodology

The following protocol is designed to ensure accuracy and reproducibility in the TGA of this compound. The choices within this protocol are grounded in established principles for the thermal analysis of hydrated organic compounds.

2.1. Instrumentation and Calibration

A calibrated thermogravimetric analyzer is essential. The instrument should be capable of precise temperature and mass measurements.

  • Mass Balance: Verified with certified calibration weights.

  • Temperature: Calibrated using certified standards with known melting points (e.g., indium, tin, zinc).

2.2. Sample Preparation and Loading

  • Sample: this compound (CAS No. 7143-82-0)[1][2]

  • Sample Mass: 5-10 mg. This mass is sufficient to obtain a clear signal while minimizing thermal gradients within the sample.

  • Crucible: An open aluminum or platinum pan is recommended to allow for the facile escape of evolved water vapor.

  • Loading: The sample should be evenly distributed across the bottom of the pan to ensure uniform heating.

2.3. TGA Experimental Parameters

The selection of experimental parameters is critical for obtaining high-quality data.

ParameterRecommended SettingRationale
Temperature Range Ambient (e.g., 25 °C) to 300 °CThis range is sufficient to observe the dehydration and the onset of decomposition for many organic compounds.
Heating Rate 10 °C/minA common heating rate that balances resolution and experimental time. Slower rates can improve the separation of overlapping thermal events.[8]
Purge Gas Nitrogen (N₂)An inert atmosphere prevents oxidative degradation of the sample.
Flow Rate 50-100 mL/minEnsures an inert environment and efficient removal of evolved gases from the sample area.

2.4. Experimental Workflow Diagram

TGA_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis Calibrate Calibrate TGA (Mass & Temperature) Prepare Prepare Sample (5-10 mg in open pan) Calibrate->Prepare Load Load Sample into TGA Furnace Prepare->Load Setup Set Experimental Parameters (Temp Range, Rate, Gas) Load->Setup Run Initiate TGA Run Setup->Run Acquire Acquire Mass Loss Data (TG Curve) Run->Acquire Analyze Analyze TG Curve & Derivative (DTG) Acquire->Analyze Report Generate Report Analyze->Report

Caption: Experimental workflow for the TGA of this compound.

Data Interpretation: From Mass Loss to Molecular Insight

The primary outputs of a TGA experiment are the thermogravimetric (TG) curve, which plots mass versus temperature, and the derivative thermogravimetric (DTG) curve, which plots the rate of mass loss versus temperature.

3.1. Hypothetical TGA Data for this compound

Based on its molecular formula (C₅H₈N₂O₂), the molecular weight of this compound is 128.13 g/mol .[1][2] The anhydrous form (C₅H₆N₂O) has a molecular weight of 110.11 g/mol .[9] This suggests the presence of one molecule of water of hydration per molecule of the compound.

The theoretical mass loss due to the removal of one water molecule (18.02 g/mol ) can be calculated as:

(18.02 / 128.13) * 100% = 14.06%

3.2. Analysis of the TG and DTG Curves

The TG curve for this compound is expected to show a distinct two-step mass loss profile.

  • Step 1: Dehydration: A mass loss of approximately 14.06% is anticipated at a temperature below 100 °C, corresponding to the loss of the single water molecule.[10] The DTG curve will show a peak in this region, with the peak temperature indicating the point of the fastest mass loss.

  • Step 2: Decomposition: Following dehydration, the anhydrous material will be stable over a certain temperature range before it begins to decompose at a higher temperature. This decomposition will be characterized by a significant and often complex mass loss.

3.3. Dehydration Process Visualization

Dehydration_Process Hydrate This compound C₅H₈N₂O₂ (Solid) Transition Heat (TGA) Hydrate->Transition Anhydrous Anhydrous 6-Methylpyridazin-3-ol C₅H₆N₂O (Solid) Transition->Anhydrous Water Water H₂O (Gas) Transition->Water

Caption: The dehydration process of this compound upon heating.

Advanced Considerations and Troubleshooting
  • Overlapping Events: If the dehydration and decomposition temperatures are close, a slower heating rate (e.g., 2-5 °C/min) can improve the resolution of the two events.[8]

  • Atmosphere Effects: Running the experiment in an oxidative atmosphere (e.g., air) would likely lower the decomposition temperature and alter the decomposition pathway.

  • Isothermal Analysis: For studying the kinetics of dehydration, an isothermal TGA experiment can be performed by holding the sample at a temperature just below the dehydration onset.[5][7]

Conclusion

Thermogravimetric analysis is an essential technique for the physicochemical characterization of hydrated active pharmaceutical ingredients like this compound. By following a robust, scientifically-grounded protocol, researchers can obtain accurate and reproducible data on the water content and thermal stability of the compound. This information is critical for ensuring the quality, safety, and efficacy of the final drug product.

References

An In-Depth Technical Guide to the Potential Biological Targets of 6-Methylpyridazin-3-ol Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The pyridazinone scaffold is a cornerstone in medicinal chemistry, giving rise to a plethora of compounds with diverse and potent biological activities. Within this esteemed class of heterocycles, 6-Methylpyridazin-3-ol hydrate emerges as a molecule of significant interest for drug discovery and development. Its structural simplicity belies a potential for complex interactions with key biological macromolecules. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive exploration of the potential biological targets of this compound. Drawing upon the established pharmacology of the broader pyridazinone class and employing a multi-faceted approach, we will delve into the probable enzymatic targets, outline robust experimental methodologies for target validation, and explore computational strategies for target prediction. The insights and protocols herein are designed to empower researchers to unlock the full therapeutic potential of this promising molecule.

The Pyridazinone Scaffold: A Privileged Structure in Drug Discovery

The pyridazin-3(2H)-one core is a six-membered heterocyclic ring containing two adjacent nitrogen atoms and a carbonyl group. This arrangement allows for tautomerism and provides a versatile framework for chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1] Derivatives of this scaffold have demonstrated a remarkable range of biological activities, including but not limited to, cardiovascular, anti-inflammatory, anticancer, and neuroprotective effects. The ability of the pyridazinone ring to interact with a variety of biological targets, such as enzymes, G-protein coupled receptors, ion channels, and nuclear receptors, underscores its significance as a "privileged structure" in medicinal chemistry.[1]

High-Probability Biological Targets of this compound

Based on extensive research into the biological activities of pyridazinone derivatives, three enzyme families emerge as high-probability targets for this compound:

  • Cyclooxygenase-2 (COX-2): An inducible enzyme responsible for the synthesis of pro-inflammatory prostaglandins.[2]

  • Carbonic Anhydrases (CAs): A family of metalloenzymes that catalyze the reversible hydration of carbon dioxide, with tumor-associated isoforms like CA IX being of particular interest.[3][4]

  • 5-Lipoxygenase (5-LOX): A key enzyme in the biosynthesis of leukotrienes, which are potent mediators of inflammation.[5][6]

The following sections will explore the rationale for targeting these enzymes and provide detailed protocols for experimental validation.

Cyclooxygenase-2 (COX-2)

Rationale for Targeting: The inhibition of COX-2 is a well-established strategy for the treatment of inflammation and pain.[2] Numerous pyridazinone derivatives have been reported as potent and selective COX-2 inhibitors.[7][8] The structural features of the pyridazinone scaffold are amenable to fitting within the active site of the COX-2 enzyme. Molecular docking studies of various pyridazinone derivatives have revealed favorable binding interactions within the COX-2 active site, often involving key residues like His90.[7][9]

Associated Signaling Pathway: COX-2 is a central enzyme in the arachidonic acid cascade, leading to the production of prostaglandins, particularly prostaglandin E2 (PGE2). PGE2, in turn, activates downstream signaling pathways, such as the PKA, β-catenin, NF-κB, and PI3K/AKT pathways, which are implicated in inflammation and cancer progression.[10][11]

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 EP_Receptors EP Receptors PGE2->EP_Receptors Downstream_Signaling Downstream Signaling (PKA, β-catenin, NF-κB, PI3K/AKT) EP_Receptors->Downstream_Signaling Inflammation_Cancer Inflammation & Cancer Progression Downstream_Signaling->Inflammation_Cancer Inhibitor 6-Methylpyridazin-3-ol hydrate (potential) Inhibitor->COX2 caption COX-2 Signaling Pathway and Potential Inhibition

Caption: COX-2 Signaling Pathway and Potential Inhibition.

Carbonic Anhydrase (CA) IX

Rationale for Targeting: Carbonic anhydrase IX is a transmembrane enzyme that is highly expressed in many types of solid tumors and is associated with tumor hypoxia and acidosis.[3][4][12] Its role in maintaining pH homeostasis in the tumor microenvironment makes it a compelling target for cancer therapy.[13] Sulfonamide-based inhibitors are the most well-known class of CA inhibitors, but non-sulfonamide scaffolds, including pyridazinones, have also been investigated as potent inhibitors of various CA isoforms.[14]

Associated Signaling Pathway: CA IX contributes to the acidification of the tumor microenvironment, which in turn promotes tumor invasion, metastasis, and resistance to therapy.[4] It is often upregulated by hypoxia-inducible factor 1α (HIF-1α). By catalyzing the hydration of CO2, CA IX provides bicarbonate ions that are transported into the cell to buffer the intracellular pH, allowing cancer cells to survive and proliferate in an acidic environment.[13]

CAIX_Pathway Hypoxia Tumor Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_Expression CA IX Expression HIF1a->CAIX_Expression CAIX Carbonic Anhydrase IX (CA IX) CAIX_Expression->CAIX HCO3_H HCO₃⁻ + H⁺ CAIX->HCO3_H CO2_H2O CO₂ + H₂O CO2_H2O->CAIX Extracellular_Acidosis Extracellular Acidosis HCO3_H->Extracellular_Acidosis Intracellular_Alkalinization Intracellular Alkalinization HCO3_H->Intracellular_Alkalinization Tumor_Progression Tumor Progression (Invasion, Metastasis) Extracellular_Acidosis->Tumor_Progression Intracellular_Alkalinization->Tumor_Progression Inhibitor 6-Methylpyridazin-3-ol hydrate (potential) Inhibitor->CAIX caption CA IX in Tumor Microenvironment

Caption: CA IX in Tumor Microenvironment.

5-Lipoxygenase (5-LOX)

Rationale for Targeting: 5-LOX is the key enzyme in the biosynthesis of leukotrienes, which are potent lipid mediators of inflammation and have been implicated in the pathogenesis of various inflammatory diseases and cancer.[5][6][15] The inhibition of 5-LOX represents a promising therapeutic strategy. While many known 5-LOX inhibitors have distinct structural features, the diverse chemical space occupied by pyridazinone derivatives makes them plausible candidates for interacting with the active site of this enzyme.

Associated Signaling Pathway: The 5-LOX pathway is another branch of the arachidonic acid cascade. 5-LOX converts arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HPETE), which is subsequently converted to leukotriene A4 (LTA4). LTA4 can then be metabolized to leukotriene B4 (LTB4) or the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), all of which exert pro-inflammatory effects through their respective receptors.[16][17]

Caption: 5-LOX Pathway in Inflammation.

Experimental Protocols for Target Validation

To empirically determine the interaction of this compound with its potential targets, a series of in vitro enzymatic assays are indispensable. The following protocols provide a detailed, step-by-step methodology for assessing the inhibitory activity of the compound against COX-2, Carbonic Anhydrase, and 5-LOX.

In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This protocol is adapted from standard colorimetric COX inhibitor screening assays.[18]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for COX-1 and COX-2.

Materials:

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

  • This compound

  • Reference inhibitors: Indomethacin (non-selective), Celecoxib (COX-2 selective)[1]

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compound and reference inhibitors in the assay buffer.

    • Prepare working solutions of COX-1 and COX-2 enzymes, heme, and arachidonic acid in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to each well in duplicate:

      • Assay Buffer

      • Heme

      • COX-1 or COX-2 enzyme

    • Add the test compound or reference inhibitor at various concentrations to the respective wells. For control wells, add the vehicle (e.g., DMSO).

  • Reaction Initiation and Measurement:

    • Pre-incubate the plate at room temperature for a specified time (e.g., 10 minutes).

    • Initiate the reaction by adding arachidonic acid to all wells.

    • Immediately add the colorimetric substrate.

    • Measure the absorbance at a specific wavelength (e.g., 590 nm) using a microplate reader in kinetic or endpoint mode.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound and reference inhibitors.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value using non-linear regression analysis.

    • Calculate the COX-2 selectivity index (SI = IC50(COX-1) / IC50(COX-2)).

In Vitro Carbonic Anhydrase (CA) Inhibition Assay

This protocol is based on the esterase activity of CAs.[1]

Objective: To determine the inhibitory constant (Ki) of this compound for various CA isoforms (e.g., CA II, CA IX).

Materials:

  • Human recombinant CA isoforms (e.g., hCA II, hCA IX)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • p-Nitrophenyl acetate (p-NPA) (substrate)

  • This compound

  • Reference inhibitor: Acetazolamide[19]

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound and acetazolamide in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compound and reference inhibitor in the assay buffer.

    • Prepare a working solution of the CA enzyme in the assay buffer.

    • Prepare a fresh solution of p-NPA in a minimal amount of acetonitrile or DMSO and dilute with the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to each well in duplicate:

      • Assay Buffer

      • CA enzyme solution

    • Add the test compound or reference inhibitor at various concentrations. For control wells, add the vehicle.

  • Reaction Initiation and Measurement:

    • Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes).

    • Initiate the reaction by adding the p-NPA solution to all wells.

    • Immediately measure the absorbance at 400 nm in kinetic mode for a set period (e.g., 10-20 minutes).

  • Data Analysis:

    • Determine the initial reaction rates (V) from the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each concentration.

    • Determine the IC50 value.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation, if the mechanism of inhibition is competitive.

In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay

This protocol is a fluorometric assay for 5-LOX activity.

Objective: To determine the IC50 of this compound for 5-LOX.

Materials:

  • Human recombinant 5-LOX enzyme

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing CaCl2 and ATP)

  • Arachidonic acid (substrate)

  • Fluorescent probe (e.g., a probe that detects hydroperoxides)

  • This compound

  • Reference inhibitor: Zileuton

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of this compound and Zileuton in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compound and reference inhibitor in the assay buffer.

    • Prepare a working solution of the 5-LOX enzyme in the assay buffer.

    • Prepare a working solution of arachidonic acid and the fluorescent probe in the assay buffer.

  • Assay Setup:

    • In a 96-well black plate, add the following to each well in duplicate:

      • Assay Buffer

      • 5-LOX enzyme solution

    • Add the test compound or reference inhibitor at various concentrations. For control wells, add the vehicle.

  • Reaction Initiation and Measurement:

    • Pre-incubate the plate at room temperature for a specified time (e.g., 10 minutes).

    • Initiate the reaction by adding the arachidonic acid and fluorescent probe solution to all wells.

    • Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths in kinetic mode.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound and reference inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value using non-linear regression analysis.

Data Presentation: A Comparative Overview

To contextualize the potential inhibitory activity of this compound, the following table presents the reported inhibitory concentrations for standard inhibitors against the proposed target enzymes. The data for "this compound (Predicted)" are placeholders and should be populated with experimentally determined values.

CompoundTargetParameterValueReference
Celecoxib COX-2IC5040 nM[1]
Acetazolamide Carbonic Anhydrase IIKi12 nM[19]
Zileuton 5-LipoxygenaseIC50~0.5 µM[18]
This compound (Predicted) COX-2IC50TBD-
This compound (Predicted) Carbonic Anhydrase IXKiTBD-
This compound (Predicted) 5-LipoxygenaseIC50TBD-

TBD: To Be Determined

Computational Approaches for Target Prediction and Mechanism Elucidation

In silico methods are invaluable tools for prioritizing experimental efforts and gaining insights into the molecular basis of drug-target interactions.

In Silico Target Prediction

Several computational tools can be employed to predict the potential biological targets of this compound based on its chemical structure. These platforms utilize algorithms that compare the query molecule to libraries of compounds with known biological activities.

Recommended Platforms:

  • SwissTargetPrediction: Predicts targets based on a combination of 2D and 3D similarity to known ligands.

  • SuperPred: A web server for predicting the therapeutic class and targets of a compound.

  • SEA (Similarity Ensemble Approach): Compares the chemical similarity of a compound to ligand sets of multiple protein targets.

Molecular Docking

Molecular docking simulations can provide a plausible binding mode of this compound within the active sites of its potential targets. This information can guide the design of more potent and selective analogs.

Workflow for Molecular Docking:

Docking_Workflow cluster_ligand Ligand Preparation cluster_protein Protein Preparation cluster_docking Docking Simulation cluster_analysis Analysis Ligand_Structure 3D Structure of This compound Energy_Minimization Energy Minimization Ligand_Structure->Energy_Minimization Run_Docking Run Docking Algorithm (e.g., AutoDock Vina) Energy_Minimization->Run_Docking PDB Retrieve Protein Structure (e.g., from PDB) Remove_Water Remove Water & Ligands PDB->Remove_Water Add_Hydrogens Add Hydrogens Remove_Water->Add_Hydrogens Define_Binding_Site Define Binding Site Add_Hydrogens->Define_Binding_Site Define_Binding_Site->Run_Docking Analyze_Poses Analyze Docking Poses Run_Docking->Analyze_Poses Visualize_Interactions Visualize Interactions Analyze_Poses->Visualize_Interactions caption Molecular Docking Workflow

Caption: Molecular Docking Workflow.

Conclusion and Future Directions

This compound represents a molecule of considerable interest, poised at the intersection of a privileged chemical scaffold and a landscape of therapeutically relevant biological targets. This guide has delineated a clear path for the systematic investigation of its potential interactions with COX-2, Carbonic Anhydrase IX, and 5-LOX. The provided experimental protocols offer a robust framework for target validation, while the outlined computational approaches can accelerate the discovery process and provide deeper mechanistic insights.

The true therapeutic potential of this compound will be unveiled through rigorous experimental validation of these predicted targets. Future research should focus on obtaining precise quantitative data on its inhibitory activity and selectivity. Furthermore, elucidating its mechanism of action at the molecular level through techniques like X-ray crystallography of co-complexes will be pivotal. The journey from a promising molecule to a clinically viable therapeutic is arduous, but with the strategic application of the principles and methodologies outlined in this guide, the scientific community is well-equipped to unlock the full potential of this compound.

References

literature review on the synthesis of pyridazinone derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Pyridazinone Derivatives

Authored by a Senior Application Scientist

Foreword: The Pyridazinone Core - A Privileged Scaffold in Modern Chemistry

The pyridazinone ring system, a six-membered heterocycle featuring two adjacent nitrogen atoms and a carbonyl group, represents a "privileged scaffold" in medicinal chemistry and materials science.[1][2] Its structural rigidity, combined with the capacity for hydrogen bonding and diverse functionalization, makes it a cornerstone for developing novel therapeutic agents.[3] Derivatives have demonstrated a remarkable breadth of biological activities, including potent anti-inflammatory, anticancer, cardiovascular, and antimicrobial properties.[1][4][5][6] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principal synthetic strategies for constructing the pyridazinone core, moving from foundational methods to modern, sophisticated approaches. The focus is not merely on the reaction but on the underlying principles and the strategic decisions that enable efficient and targeted synthesis.

Part 1: Foundational Synthetic Strategies: Cyclocondensation Reactions

The most established and widely utilized route to the pyridazinone core involves the cyclocondensation of a 1,4-dicarbonyl compound or its synthetic equivalent with hydrazine or its derivatives.[7][8] This approach is robust, versatile, and relies on the fundamental reactivity of the hydrazine nucleophile.

From γ-Keto Acids and Esters: The Workhorse Reaction

The condensation of γ-keto acids with hydrazines is the quintessential method for preparing 4,5-dihydropyridazin-3(2H)-ones, which are often immediate precursors to the aromatic pyridazin-3(2H)-ones.

Causality and Mechanistic Insight: The reaction is initiated by the nucleophilic attack of one of the hydrazine's nitrogen atoms on the ketone carbonyl, which is generally more electrophilic than the carboxylic acid (or ester) carbonyl. This is followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto the carboxylic acid moiety, leading to a cyclic intermediate that subsequently dehydrates to form the stable dihydropyridazinone ring. The choice of hydrazine (e.g., hydrazine hydrate vs. a substituted hydrazine like phenylhydrazine) directly determines the substituent at the N-2 position of the resulting heterocycle.

// Nodes Start [label="γ-Keto Acid + Hydrazine (R²-NHNH₂)", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; KetoAttack [label="Nucleophilic attack\nof hydrazine on\nketone carbonyl"]; Intermediate1 [label="Hydrazone Intermediate"]; Cyclization [label="Intramolecular\ncyclization (amide formation)"]; Intermediate2 [label="Cyclic Hemiaminal-like Intermediate"]; Dehydration [label="Dehydration (-H₂O)"]; Product [label="4,5-Dihydropyridazin-3(2H)-one", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> KetoAttack; KetoAttack -> Intermediate1; Intermediate1 -> Cyclization; Cyclization -> Intermediate2; Intermediate2 -> Dehydration; Dehydration -> Product; }

Caption: Mechanism of dihydropyridazinone formation.

The resulting 4,5-dihydropyridazin-3(2H)-ones can be readily oxidized to their aromatic pyridazin-3(2H)-one counterparts.[9] Common oxidation methods involve reagents like bromine in acetic acid or copper(II) chloride.[9]

Experimental Protocol: Synthesis of 6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one

This protocol is adapted from methodologies involving the cyclization of β-aroylpropionic acids.[7][8]

1. Materials:

  • 3-(4-chlorobenzoyl)propionic acid (1 equiv.)
  • Hydrazine hydrate (80% solution, 1.5 equiv.)
  • Ethanol (as solvent)
  • Glacial Acetic Acid (catalytic amount)

2. Procedure:

  • Suspend 3-(4-chlorobenzoyl)propionic acid in ethanol in a round-bottom flask equipped with a reflux condenser.
  • Add a catalytic amount of glacial acetic acid to the suspension.
  • Add hydrazine hydrate dropwise to the mixture at room temperature with stirring.
  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
  • After completion, cool the mixture to room temperature. The product often precipitates out of the solution.
  • If precipitation is incomplete, reduce the solvent volume under reduced pressure and cool the concentrate in an ice bath.
  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield the title compound.

From Maleic Acid Derivatives

A versatile method for preparing pyridazinediones involves the condensation of maleic acid derivatives (like maleic anhydride or maleimides) with hydrazines.[7] This strategy is particularly effective for creating pyridazinones with substitution at the C-4 and C-5 positions.

Causality and Mechanistic Insight: The reaction proceeds via a Michael-type addition of the hydrazine to the electron-deficient double bond of the maleic derivative, followed by an intramolecular cyclization and dehydration. The high reactivity of the anhydride or imide carbonyls facilitates the ring-closing step. This method provides direct access to the pyridazinedione core without a subsequent oxidation step.

Part 2: Cycloaddition Reactions - Modern and Efficient Routes

Cycloaddition reactions offer a powerful and often more convergent approach to constructing the pyridazine ring system, allowing for the formation of multiple carbon-carbon and carbon-nitrogen bonds in a single step with high regioselectivity.[10][11]

[4+2] Cycloaddition (Diels-Alder Reactions)

The pyridazine ring can be viewed as an azadiene. In inverse-electron-demand Diels-Alder reactions, an electron-deficient diazine reacts with an electron-rich dienophile. More commonly in synthesis, the pyridazine ring is constructed by reacting a 1,2,4,5-tetrazine (as the diene component) with an alkyne or alkene (as the dienophile), followed by the extrusion of dinitrogen (N₂).[12]

A notable strategy involves the catalyst-free [4+2] cycloaddition–elimination of α-halogeno hydrazones with enaminones, which provides an efficient route to highly substituted pyridazine derivatives under mild conditions.[11]

// Nodes Reactants [label="α-Halogeno Hydrazone\n+\nEnaminone", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cycloaddition [label="[4+2] Cycloaddition", shape=box]; Intermediate [label="Cyclic Intermediate", shape=box]; Elimination [label="Elimination of H-X\nand Amine", shape=box]; Product [label="Substituted Pyridazine", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Reactants -> Cycloaddition; Cycloaddition -> Intermediate; Intermediate -> Elimination; Elimination -> Product; }

Caption: [4+2] cycloaddition-elimination workflow.

[3+2] and [3+3] Cycloadditions

These methods involve the reaction of a three-atom component with a two- or three-atom partner, respectively. For example, a [3+2] cycloaddition of diazopropane to a pyridazinone can be used to synthesize fused pyrazolo-pyridazinone systems.[10] Another elegant approach involves a [3+3] annulation between an α-diazoester anion (as the 1,3-dipole) and chalcone epoxides to yield highly functionalized pyridazine esters.[10]

Causality and Field Insight: These cycloaddition strategies are highly valued for their ability to build molecular complexity rapidly. The choice of dipole and dipolarophile is critical and dictates the substitution pattern of the final product. These reactions often proceed with high regioselectivity, which is a significant advantage over classical condensation methods where mixtures of isomers can sometimes form.

Part 3: Advanced Strategies - Post-Scaffold Diversification

While the construction of the core ring is paramount, the functionalization of the pre-formed pyridazinone scaffold is crucial for library synthesis and structure-activity relationship (SAR) studies in drug discovery.

Direct C-H Functionalization

Recent advances have enabled the direct, late-stage functionalization of C-H bonds on the pyridazinone scaffold.[13] This powerful strategy avoids the need for lengthy de novo synthesis of each analog. Using the pyridazinone moiety itself as an internal directing group, various transformations such as arylation, olefination, halogenation, and thiolation can be achieved with high ortho-selectivity.[13]

Trustworthiness and Experimental Rationale: This approach is self-validating because the directing group is an intrinsic part of the molecule, ensuring high regioselectivity and predictability. The choice of catalyst (often palladium- or rhodium-based) and reaction conditions is key to controlling the type of C-H functionalization achieved. This method allows for the rapid diversification of a biologically active lead compound, accelerating the drug development process.

Comparative Data on Synthetic Routes

The following table summarizes the key features of the discussed synthetic methodologies, providing a comparative basis for selecting an appropriate strategy.

Synthetic StrategyKey PrecursorsCore ProductKey AdvantagesCommon Limitations
γ-Keto Acid Condensation γ-Keto acids, Hydrazines4,5-Dihydropyridazin-3(2H)-onesReadily available starting materials, robust and scalable.[7][9]Requires a subsequent oxidation step for aromatic products.
Maleic Anhydride Condensation Maleic anhydride, HydrazinesPyridazine-3,6-dionesDirect access to dione products, good for C4/C5 substitution.[7]Limited to specific substitution patterns.
[4+2] Cycloaddition α-Halogeno hydrazones, EnaminonesPolysubstituted PyridazinesHigh convergence, mild conditions, excellent regioselectivity.[11]Substrate synthesis can be complex.
Direct C-H Functionalization Pre-formed PyridazinonesOrtho-functionalized PyridazinonesIdeal for late-stage diversification, high regioselectivity.[13]Often requires expensive transition metal catalysts.

Conclusion and Future Perspectives

The synthesis of pyridazinone derivatives has evolved significantly from classical condensation reactions to highly efficient cycloaddition and C-H functionalization strategies. While the condensation of γ-keto acids remains a reliable and foundational method, modern approaches provide unparalleled control over substitution and molecular complexity. The future of pyridazinone synthesis will likely focus on developing more sustainable catalytic methods, expanding the scope of late-stage functionalization, and integrating flow chemistry to enable high-throughput library synthesis for accelerated discovery of new therapeutics and functional materials.

References

CAS number and IUPAC name for 6-Methylpyridazin-3-ol hydrate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 6-Methylpyridazin-3-ol Hydrate for Advanced Research

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Designed for researchers, scientists, and professionals in the pharmaceutical industry, this document delves into its chemical identity, synthesis, characterization, and its role as a valuable building block for bioactive molecules.

Core Chemical Identity and Physicochemical Properties

This compound is a key chemical intermediate. Its proper identification and understanding of its properties are foundational for its application in research and development.

Nomenclature and Identification:

  • CAS Number: 7143-82-0[1][2]

  • IUPAC Name: this compound

  • Molecular Formula: C₅H₈N₂O₂[1][2]

  • Molecular Weight: 128.13 g/mol [1][2]

  • Synonyms: 6-methyl-2,3-dihydropyridazine-3-one hydrate

Structural Insight: Tautomerism

A critical feature of this molecule is its existence in tautomeric forms: the enol form (6-methylpyridazin-3-ol) and the more stable keto form, 6-methylpyridazin-3(2H)-one (CAS Number: 13327-27-0).[3][4] This equilibrium is crucial as it influences the molecule's reactivity and its interactions in biological systems. The "hydrate" designation indicates the presence of one or more water molecules within the crystal lattice, which can affect solubility and stability.

Table 1: Physicochemical Properties of 6-Methylpyridazin-3(2H)-one (Anhydrous Form)

PropertyValueSource
CAS Number 13327-27-0[3][4]
Molecular Formula C₅H₆N₂O[3][5]
Molecular Weight 110.11 g/mol [3][5]
Melting Point 143-145°C[3]
Storage Temperature Room Temperature[3]
Topological Polar Surface Area 49.9 ŲPubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 2PubChem

Synthesis and Mechanistic Rationale

The synthesis of the pyridazinone core is a well-established process in organic chemistry. A common and efficient pathway involves the cyclocondensation of a γ-keto acid with hydrazine hydrate. This approach is favored for its high yields and the ready availability of starting materials.

Causality in Synthesis: The choice of hydrazine hydrate (N₂H₄·H₂O) is pivotal. As a potent binucleophilic reagent, it readily attacks the two electrophilic carbonyl carbons of the γ-keto acid precursor (in this case, 4-oxopentanoic acid), leading to a double condensation and subsequent ring closure to form the stable six-membered pyridazinone ring. The removal of water drives the reaction equilibrium towards the product.

G cluster_start Starting Materials cluster_process Reaction Process cluster_end Product Isolation A 4-Oxopentanoic Acid C Cyclocondensation A->C B Hydrazine Hydrate B->C D Reflux in Solvent (e.g., Ethanol) C->D Initiates Reaction E Cooling & Crystallization D->E Promotes Product Formation F Filtration & Drying E->F Isolates Solid G Final Product: 6-Methylpyridazin-3(2H)-one F->G Purifies Product

Caption: General synthesis workflow for 6-Methylpyridazin-3(2H)-one.

Analytical Characterization: A Self-Validating Workflow

Confirming the identity and purity of the synthesized this compound is paramount. A multi-technique approach ensures a self-validating system where each analysis corroborates the others, providing a high degree of confidence in the final product.

Protocol Rationale:

  • Infrared (IR) Spectroscopy: Provides initial confirmation of the key functional groups. The presence of a strong carbonyl (C=O) absorption around 1670 cm⁻¹ is indicative of the pyridazinone ring, while a broad O-H stretch would confirm the presence of the hydrate.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the precise molecular structure. The chemical shifts and coupling patterns of the protons on the pyridazine ring and the methyl group provide an unambiguous structural fingerprint.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming the correct molecular formula.

  • Melting Point Analysis: A sharp melting point range is a strong indicator of high purity.[3]

G Start Synthesized Product IR IR Spectroscopy (Functional Groups) Start->IR NMR NMR Spectroscopy (¹H, ¹³C) (Structural Confirmation) IR->NMR MS Mass Spectrometry (Molecular Weight) NMR->MS MP Melting Point (Purity Check) MS->MP End Verified Compound: 6-Methylpyridazin-3-ol hydrate MP->End

Caption: A sequential workflow for analytical characterization.

Role in Medicinal Chemistry and Drug Development

The pyridazine ring is a privileged scaffold in drug discovery, prized for its unique physicochemical properties.[7] It possesses a high dipole moment and acts as a robust hydrogen bond acceptor, facilitating strong interactions with biological targets.[7] Derivatives of 6-Methylpyridazin-3-ol are explored for a wide range of therapeutic applications.

Key Therapeutic Areas:

  • Anti-inflammatory and Analgesic Agents: Many pyridazinone derivatives have been synthesized and evaluated as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in inflammation and pain pathways.[8] Some compounds show high selectivity for COX-2, which is desirable for reducing gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).[8]

  • Anticancer Agents: The pyridazin-3(2H)-one core is found in numerous compounds designed to inhibit various targets in oncology, including protein kinases and tubulin polymerization.[9]

  • Cardiovascular Diseases: The scaffold has been incorporated into agents with vasorelaxant properties, highlighting its potential for treating cardiovascular ailments.[9]

  • Other Applications: The versatility of the pyridazinone core has led to its investigation for antimicrobial, antidepressant, and anticonvulsant activities.[9][10]

G cluster_membrane Cell Membrane Arachidonic_Acid Arachidonic Acid COX_Enzyme COX-1 / COX-2 Enzymes Arachidonic_Acid->COX_Enzyme Prostaglandins Prostaglandins COX_Enzyme->Prostaglandins Catalyzes Inflammation Inflammation & Pain Prostaglandins->Inflammation Mediates Pyridazinone Pyridazinone Derivative (e.g., from 6-Methylpyridazin-3-ol) Pyridazinone->COX_Enzyme Inhibits

Caption: Mechanism of action for pyridazinone-based COX inhibitors.

Detailed Experimental Protocols

The following protocols are provided as a guide for the synthesis and characterization of 6-Methylpyridazin-3(2H)-one.

Protocol 1: Synthesis of 6-Methylpyridazin-3(2H)-one

  • Reagent Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 13.0 g (0.1 mol) of 4-oxopentanoic acid in 100 mL of absolute ethanol.

  • Reaction Initiation: While stirring, add 5.5 mL (0.11 mol) of hydrazine hydrate to the solution. Causality Note: A slight molar excess of hydrazine ensures the complete conversion of the starting keto acid.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Product Crystallization: After the reaction is complete, remove the heat source and allow the mixture to cool slowly to room temperature, then place it in an ice bath for 1 hour to maximize crystallization.

  • Isolation: Collect the resulting white crystalline solid by vacuum filtration using a Büchner funnel.

  • Purification: Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified product in a vacuum oven at 50-60°C to a constant weight. The expected yield is typically high for this reaction.

Protocol 2: Characterization of the Synthesized Product

  • Melting Point Determination: Measure the melting point of the dried crystals. A sharp range of 143-145°C indicates high purity.[3]

  • FT-IR Analysis: Acquire an FT-IR spectrum of the solid product. Confirm the presence of a strong C=O stretch around 1670 cm⁻¹ and the absence of a broad carboxylic acid O-H stretch from the starting material.

  • ¹H-NMR Analysis: Dissolve a small sample in a suitable deuterated solvent (e.g., DMSO-d₆). The spectrum should show characteristic peaks for the methyl group protons and the protons on the pyridazinone ring, consistent with the expected structure.

  • Mass Spectrometry: Obtain a mass spectrum to confirm the molecular weight. The parent ion peak should correspond to the calculated molecular weight of 110.11 g/mol for the anhydrous form.

Safety and Handling

  • Hazard Codes: The anhydrous form is associated with hazard codes indicating it can cause skin and serious eye irritation, and may cause respiratory irritation.[3][4]

  • Personal Protective Equipment (PPE): Always handle this compound and its precursors in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials.[1]

References

Methodological & Application

Application Notes and Protocols for 6-Methylpyridazin-3-ol Hydrate: A Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Methylpyridazin-3-ol hydrate (CAS No. 7143-82-0) is a heterocyclic organic compound that serves as a pivotal building block in the synthesis of a variety of biologically active molecules. Its pyridazine core is a common scaffold in medicinal chemistry, notably in the development of anti-inflammatory agents, including selective cyclooxygenase-2 (COX-2) inhibitors. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the properties, safe handling, and key laboratory protocols involving this compound. The protocols detailed herein are designed to be self-validating, with explanations grounded in established chemical principles to ensure both reproducibility and a thorough understanding of the underlying reactivity.

Physicochemical Properties and Handling

This compound exists in tautomeric equilibrium with its keto form, 6-methylpyridazin-3(2H)-one, with the keto form generally being predominant.[1] The hydrate form indicates the presence of associated water molecules in the crystal lattice.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 7143-82-0--INVALID-LINK--
Molecular Formula C₅H₈N₂O₂--INVALID-LINK--
Molecular Weight 128.13 g/mol --INVALID-LINK--
Appearance Crystalline solid--INVALID-LINK--
Purity Typically ≥95%--INVALID-LINK--
Storage 2-8 °C--INVALID-LINK--
Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.

GHS Hazard Statements: [2]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements: [2]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always handle this compound in a well-ventilated fume hood. Personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, is mandatory. In case of accidental exposure, refer to the first-aid measures outlined in the Safety Data Sheet (SDS).

Solubility

While specific quantitative solubility data for this compound is not extensively published, its structural similarity to other pyridazinone derivatives suggests its likely solubility profile. Experimental determination is recommended for precise applications.

Table 2: Estimated Solubility of this compound

SolventEstimated SolubilityRationale
WaterSparingly soluble to solubleThe presence of polar functional groups (hydroxyl, amide) and the hydrate form suggest some aqueous solubility.
Methanol, EthanolSolublePolar protic solvents are likely to dissolve the compound through hydrogen bonding.
Dimethyl Sulfoxide (DMSO)SolubleA highly polar aprotic solvent, expected to be a good solvent.
Dichloromethane (DCM)Sparingly solubleLower polarity may limit solubility.
Tetrahydrofuran (THF)SolubleA common polar aprotic solvent for organic reactions.
AcetonitrileSolubleA polar aprotic solvent, often used in reactions with similar compounds.
N,N-Dimethylformamide (DMF)SolubleA polar aprotic solvent, likely to be effective.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of this compound and its subsequent conversion into key synthetic intermediates.

Protocol 1: Synthesis of 6-Methylpyridazin-3(2H)-one

This protocol describes the synthesis of the pyridazinone core from readily available starting materials, adapted from established procedures for the synthesis of 6-substituted pyridazinones.[3]

Reaction Scheme:

G levulinic_acid Levulinic Acid ethanol Ethanol, Reflux levulinic_acid->ethanol hydrazine Hydrazine Hydrate hydrazine->ethanol pyridazinone 6-Methylpyridazin-3(2H)-one ethanol->pyridazinone Cyclization

Caption: Synthesis of 6-Methylpyridazin-3(2H)-one.

Materials:

  • Levulinic acid (4-oxopentanoic acid)

  • Hydrazine hydrate (80% solution)

  • Ethanol

  • Ice-water bath

  • Standard glassware for reflux and filtration

Procedure:

  • In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve levulinic acid (11.61 g, 0.1 mol) in ethanol (100 mL).

  • With stirring, add hydrazine hydrate (80% solution, 6.25 g, 0.1 mol) dropwise to the solution.

  • Once the addition is complete, heat the reaction mixture to reflux and maintain for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reflux period, cool the reaction mixture to room temperature.

  • To facilitate precipitation, place the flask in an ice-water bath.

  • Collect the resulting solid precipitate by vacuum filtration.

  • Wash the collected solid with a small amount of cold ethanol.

  • Dry the product, 6-methylpyridazin-3(2H)-one, under vacuum to yield a crystalline solid.

Expected Yield: 70-80%

Characterization Data (¹H NMR): [3]

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 12.85 (s, 1H, NH), 7.05 (d, J=9.6 Hz, 1H), 6.80 (d, J=9.6 Hz, 1H), 2.20 (s, 3H, CH₃).

Protocol 2: Conversion to 3-Chloro-6-methylpyridazine

The hydroxyl group of the pyridazinone can be converted to a more reactive chloro group, creating a versatile intermediate for nucleophilic substitution reactions. This protocol is based on the common use of phosphorus oxychloride (POCl₃) for such transformations.[4][5][6]

Reaction Workflow:

G cluster_0 Chlorination start This compound reagent Phosphorus Oxychloride (POCl3) start->reagent Add reflux Reflux reagent->reflux workup Aqueous Workup reflux->workup product 3-Chloro-6-methylpyridazine workup->product

Caption: Workflow for the chlorination of 6-Methylpyridazin-3-ol.

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • Ice-water bath

  • Saturated sodium bicarbonate solution

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous sodium sulfate

  • Standard glassware for reflux and extraction

Procedure:

  • In a fume hood, carefully add this compound (12.8 g, 0.1 mol) to a round-bottom flask.

  • Cool the flask in an ice-water bath and slowly add phosphorus oxychloride (27.5 mL, 0.3 mol) dropwise with vigorous stirring. The reaction is exothermic.

  • After the addition is complete, remove the ice bath and heat the mixture to reflux for 2-3 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel or recrystallization to yield 3-chloro-6-methylpyridazine.

Protocol 3: Synthesis of 3-Hydrazinyl-6-methylpyridazine

The chlorinated pyridazine can be further functionalized by reaction with hydrazine, yielding a hydrazinylpyridazine derivative. This intermediate is a key precursor for the synthesis of various heterocyclic systems, including those with potential anti-inflammatory activity.[7]

Synthetic Pathway:

G start 3-Chloro-6-methylpyridazine reagent Hydrazine Hydrate Ethanol, Reflux start->reagent Nucleophilic Aromatic Substitution product 3-Hydrazinyl-6-methylpyridazine reagent->product

References

The Versatile Building Block: Applications of 6-Methylpyridazin-3-ol Hydrate in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridazinone Core - A Privileged Scaffold in Medicinal Chemistry

The pyridazinone moiety is a cornerstone in the design of biologically active molecules, recognized for its ability to engage with a multitude of biological targets. This "privileged scaffold" is central to the development of therapeutics across various domains, including cardiovascular diseases and oncology.[1] At the heart of this chemical versatility lies 6-Methylpyridazin-3-ol hydrate (CAS No. 7143-82-0), a key intermediate that provides a robust platform for the synthesis of a diverse array of functionalized pyridazinone derivatives.[2] This technical guide provides an in-depth exploration of the applications of this compound in synthetic chemistry, complete with detailed protocols, mechanistic insights, and data presentation to empower researchers in drug discovery and development.

Physicochemical Properties and Tautomerism

This compound exists in a tautomeric equilibrium between the keto (pyridazinone) and enol (pyridazinol) forms. This characteristic is fundamental to its reactivity, allowing for selective functionalization at either the nitrogen or oxygen atom, depending on the reaction conditions.

PropertyValue
CAS Number 7143-82-0
Molecular Formula C₅H₈N₂O₂
Molecular Weight 128.13 g/mol
Appearance Off-white to yellow crystalline solid
Tautomeric Forms 6-methylpyridazin-3(2H)-one and 6-methylpyridazin-3-ol

Core Synthetic Applications: A Gateway to Novel Chemical Entities

The reactivity of this compound can be strategically harnessed to achieve N-alkylation, O-alkylation, and, following functional group interconversion, carbon-carbon and carbon-nitrogen bond formations.

Caption: Synthetic utility of this compound.

PART 1: N-Alkylation - Synthesis of 2-Alkyl-6-methylpyridazin-3(2H)-ones

The nitrogen atom at the 2-position of the pyridazinone ring is a primary site for functionalization. N-alkylation is a crucial step in modifying the molecule's properties to enhance its biological activity.[3]

Protocol 1: Synthesis of 2-Allyl-6-methylpyridazin-3(2H)-one

This protocol details the N-alkylation of 6-methylpyridazin-3(2H)-one, the dehydrated form of the title compound, using allyl bromide.[1][4]

Reaction Scheme:

Materials:

  • 6-Methylpyridazin-3(2H)-one (1.0 eq)

  • Allyl bromide (1.1 - 1.5 eq)[1]

  • Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq)[1]

  • Anhydrous Acetonitrile (CH₃CN)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Standard glassware for workup and purification

Procedure:

  • To a round-bottom flask, add 6-methylpyridazin-3(2H)-one (e.g., 5.5 g, 0.05 mol) and anhydrous acetonitrile (50 mL).[1]

  • Add anhydrous potassium carbonate (e.g., 10.35 g, 0.075 mol) to the suspension.[1]

  • Stir the mixture at room temperature for 15 minutes.

  • Add allyl bromide (e.g., 7.26 g, 0.06 mol) dropwise to the stirring suspension.[1]

  • Heat the reaction mixture to reflux and maintain for 12 hours.[1]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).

Expected Outcome:

ParameterValueReference
Product 2-Allyl-6-methylpyridazin-3(2H)-one[1]
Yield Estimated >80%[1]
Appearance Crystalline solid

Causality Behind Experimental Choices:

  • Base: Potassium carbonate is a moderately strong base, sufficient to deprotonate the pyridazinone nitrogen, facilitating the nucleophilic attack on the allyl bromide. Its insolubility in acetonitrile drives the reaction forward as the soluble product is formed.

  • Solvent: Anhydrous acetonitrile is a polar aprotic solvent that effectively dissolves the starting materials and facilitates the SN2 reaction without interfering with the nucleophile or electrophile.

  • Reflux: Heating the reaction to reflux provides the necessary activation energy to overcome the reaction barrier and ensures a reasonable reaction rate.

PART 2: O-Alkylation - Williamson Ether Synthesis of 3-Alkoxy-6-methylpyridazines

The Williamson ether synthesis is a classic and reliable method for forming ethers from an alcohol and an alkyl halide.[2][5][6] By adapting this method, the hydroxyl group of the enol tautomer of 6-Methylpyridazin-3-ol can be alkylated to yield 3-alkoxy-6-methylpyridazines.

Protocol 2: Synthesis of 3-Methoxy-6-methylpyridazine (Hypothetical Protocol)

This protocol is based on the general principles of the Williamson ether synthesis and is expected to be a viable route for the O-alkylation of this compound.[7]

Reaction Scheme:

Materials:

  • This compound (1.0 eq)

  • Methyl iodide (CH₃I) (1.1 eq)

  • Sodium hydride (NaH) (1.1 eq, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Nitrogen inlet

  • Magnetic stirrer

  • Ice bath

Procedure:

  • To a three-necked round-bottom flask under a nitrogen atmosphere, add a suspension of sodium hydride (e.g., 0.44 g, 11 mmol, 60% dispersion) in anhydrous THF (20 mL).

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve this compound (e.g., 1.28 g, 10 mmol) in anhydrous THF (20 mL) and add it dropwise to the NaH suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.

  • Cool the resulting alkoxide solution back to 0 °C.

  • Add methyl iodide (e.g., 1.56 g, 11 mmol) dropwise.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Key Considerations for Regioselectivity:

The ratio of N- to O-alkylation can be influenced by the reaction conditions. Generally, polar aprotic solvents like DMF or DMSO and stronger bases tend to favor O-alkylation, while less polar solvents and weaker bases may favor N-alkylation. The choice of the alkylating agent also plays a role.

PART 3: C-C and C-N Bond Formation via Cross-Coupling Reactions

To further diversify the pyridazinone scaffold, palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination are invaluable tools.[8][9] These reactions typically require the conversion of the hydroxyl group of 6-Methylpyridazin-3-ol into a more reactive leaving group, such as a triflate or a halide.

Caption: Workflow for C-C and C-N bond formation.

Step 1: Synthesis of 6-Methylpyridazin-3-yl Triflate (Precursor Synthesis)

Protocol 3: Triflation of 6-Methylpyridazin-3-ol

Reaction Scheme:

Materials:

  • 6-Methylpyridazin-3-ol (dehydrated) (1.0 eq)

  • Triflic anhydride (Tf₂O) (1.2 eq)

  • Pyridine (2.0 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve 6-methylpyridazin-3-ol in anhydrous DCM in a flask under a nitrogen atmosphere and cool to 0 °C.

  • Add pyridine to the solution.

  • Slowly add triflic anhydride dropwise.

  • Stir the reaction at 0 °C for 1-2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench with cold water and extract with DCM.

  • Wash the organic layer with saturated aqueous copper sulfate solution, followed by brine.

  • Dry over anhydrous sodium sulfate and concentrate to yield the triflate, which can often be used in the next step without further purification.

Step 2a: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds.[10][11]

Protocol 4: Synthesis of 3-Aryl-6-methylpyridazine

Materials:

  • 6-Methylpyridazin-3-yl triflate (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

  • Solvent (e.g., Dioxane/water mixture)

Procedure:

  • To a reaction vessel, add the pyridazinyl triflate, arylboronic acid, palladium catalyst, and base.

  • Degas the mixture and backfill with an inert gas (e.g., nitrogen or argon).

  • Add the degassed solvent system.

  • Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and stir for several hours until completion (monitored by TLC or LC-MS).

  • Cool the reaction, dilute with water, and extract with an organic solvent.

  • Purify the product by column chromatography.

Step 2b: Buchwald-Hartwig Amination

This reaction is a powerful method for the formation of carbon-nitrogen bonds.[12][13]

Protocol 5: Synthesis of N-Aryl-6-methylpyridazin-3-amine

Materials:

  • 6-Methylpyridazin-3-yl triflate (1.0 eq)

  • Amine (1.2 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and ligand (e.g., Xantphos, 4 mol%)

  • Base (e.g., Cs₂CO₃ or NaOtBu, 1.4 eq)

  • Solvent (e.g., Toluene or Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, combine the pyridazinyl triflate, palladium precatalyst, ligand, and base in a reaction vessel.

  • Add the amine and the anhydrous solvent.

  • Seal the vessel and heat to the required temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction for completion.

  • After cooling, filter the reaction mixture through celite, washing with an appropriate solvent.

  • Concentrate the filtrate and purify the residue by column chromatography.

Conclusion

This compound is a highly valuable and versatile starting material in synthetic and medicinal chemistry. Its inherent tautomerism allows for selective N- and O-alkylation, providing access to a wide range of pyridazinone derivatives. Furthermore, its conversion to a triflate or halide opens the door to powerful palladium-catalyzed cross-coupling reactions, enabling the synthesis of highly functionalized and structurally diverse molecules. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers aiming to leverage the synthetic potential of this important building block in their drug discovery and development endeavors.

References

Application Notes and Protocols: 6-Methylpyridazin-3-ol Hydrate as a Versatile Precursor for the Synthesis of Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridazinone Scaffold - A Privileged Motif in Medicinal Chemistry

The pyridazinone ring system is a prominent heterocyclic scaffold that has garnered significant attention in drug discovery and development.[1][2][3] Termed a "magic moiety" by some, its derivatives exhibit a remarkable breadth of biological activities, including anti-inflammatory, anticancer, antimicrobial, cardiovascular, and neuroprotective properties.[4][5][6][7] The facile functionalization at various positions of the pyridazinone core allows for extensive structural modifications, making it an attractive template for the design and synthesis of novel therapeutic agents.[8][9][10]

6-Methylpyridazin-3-ol hydrate (CAS No. 7143-82-0) is a key building block for accessing this privileged chemical space.[11][12] Its inherent chemical functionalities—a reactive lactam nitrogen, a hydroxyl group in tautomeric equilibrium with a ketone, and a methyl group amenable to further derivatization—provide multiple handles for synthetic diversification. This guide provides detailed protocols for leveraging this compound as a precursor to generate libraries of novel compounds through two fundamental and powerful transformations: N-alkylation and Suzuki-Miyaura cross-coupling. These pathways offer researchers a reliable and efficient route to new chemical entities with significant therapeutic potential.

Physicochemical Properties of the Precursor

A clear understanding of the starting material is fundamental to successful synthesis.

PropertyValueReference
CAS Number 7143-82-0[11]
Molecular Formula C₅H₈N₂O₂[11]
Molecular Weight 128.13 g/mol [11]
Appearance Off-white to light yellow crystalline powder-
Synonyms 6-Methyl-3(2H)-pyridazinone hydrate[13]
Storage 2-8 °C, desiccated[11]

Part 1: Synthesis of N-Substituted Pyridazinones via Direct Alkylation

Direct N-alkylation of the pyridazinone ring is a primary strategy for generating structural diversity. The introduction of various alkyl or arylalkyl substituents at the N2 position can profoundly influence the compound's pharmacological profile, affecting target binding, solubility, and metabolic stability.[14]

Causality Behind Experimental Choices

The alkylation of pyridazinones can theoretically occur at either the nitrogen (N-alkylation) or the oxygen (O-alkylation) atom. Achieving high regioselectivity for N-alkylation is critical. The choice of base and solvent is paramount in controlling this outcome.[14]

  • Base: A moderately strong base like potassium carbonate (K₂CO₃) is employed. It is strong enough to deprotonate the pyridazinone nitrogen, forming the nucleophilic pyridazinide anion, but not so harsh as to promote side reactions. The use of anhydrous K₂CO₃ is crucial to prevent hydrolysis of the alkylating agent and ensure an anhydrous reaction environment.

  • Solvent: A polar aprotic solvent such as acetonitrile (ACN) or dimethylformamide (DMF) is ideal.[15] These solvents effectively dissolve the pyridazinone and the alkylating agent, and they solvate the potassium cation, leaving the pyridazinide anion more exposed and nucleophilic, thereby favoring the N-alkylation pathway.

  • Temperature: Heating the reaction to reflux accelerates the rate of this Sₙ2 reaction, ensuring completion within a reasonable timeframe.[15]

Workflow for N-Alkylation

N_Alkylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start 6-Methylpyridazin-3-ol hydrate reagents Add K₂CO₃, Solvent (ACN/DMF) start->reagents alkyl_halide Add Alkyl Halide (R-X) reagents->alkyl_halide reflux Heat to Reflux (12-24h) alkyl_halide->reflux tlc Monitor by TLC reflux->tlc cool Cool to RT tlc->cool filter Filter Solids cool->filter evaporate Evaporate Solvent filter->evaporate purify Purify via Column Chromatography evaporate->purify characterize Characterize (NMR, MS, etc.) purify->characterize

Caption: Workflow for the N-alkylation of this compound.

Detailed Protocol 1: Synthesis of 2-Benzyl-6-methylpyridazin-3(2H)-one

This protocol is a representative example for the N-alkylation reaction.

Materials:

  • This compound (1.28 g, 10 mmol)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.07 g, 15 mmol)

  • Benzyl bromide (1.31 mL, 11 mmol)

  • Anhydrous Acetonitrile (ACN) (50 mL)

  • Standard glassware for reflux, stirring, and filtration

  • Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)

  • Column chromatography supplies (Silica gel, appropriate solvents)

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.28 g, 10 mmol) and anhydrous acetonitrile (50 mL).

  • Base Addition: Add anhydrous potassium carbonate (2.07 g, 15 mmol) to the suspension.

  • Initiation: Stir the mixture vigorously at room temperature for 15 minutes.

  • Alkylating Agent Addition: Add benzyl bromide (1.31 mL, 11 mmol) dropwise to the stirring suspension.

  • Reaction: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-18 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction progression.

  • Work-up: a. Once the reaction is complete, cool the mixture to room temperature. b. Filter the solid potassium salts using a Büchner funnel and wash the filter cake with a small amount of acetonitrile. c. Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure product.

  • Characterization (Self-Validation):

    • ¹H NMR: Expect to see characteristic peaks for the benzyl group (aromatic protons ~7.2-7.4 ppm, benzylic CH₂ ~5.1 ppm) in addition to the pyridazinone ring protons and the methyl group.

    • ¹³C NMR: Confirm the presence of all carbons, including the new benzylic carbon.

    • Mass Spectrometry (MS): The ESI-MS should show a prominent peak corresponding to the [M+H]⁺ ion for the product (C₁₂H₁₂N₂O, expected m/z ≈ 201.10).

Part 2: Synthesis of C3-Arylated Pyridazinones via Suzuki-Miyaura Coupling

To access another crucial vector of chemical diversity, the C3 position can be functionalized. This requires a two-step sequence: conversion of the hydroxyl group to a suitable leaving group (e.g., a halide), followed by a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling is a powerful and versatile method for forming C-C bonds, allowing the introduction of a wide array of aryl and heteroaryl groups.[16][17][18]

Causality Behind Experimental Choices

Step A: Chlorination

  • Reagent: Phosphorus oxychloride (POCl₃) is a standard and effective reagent for converting the hydroxyl group of the pyridazinone (in its lactam form) into a chloro group, creating the reactive 3-chloro-6-methylpyridazine intermediate.[19] This transformation is essential as the C-OH bond is not reactive in cross-coupling, while the C-Cl bond is an excellent substrate for oxidative addition to the palladium catalyst.

Step B: Suzuki-Miyaura Coupling

  • Catalyst: A palladium(0) catalyst, such as Pd(PPh₃)₄ or one generated in situ from Pd(OAc)₂ and a phosphine ligand, is the cornerstone of the reaction.[20] It facilitates the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[16][18]

  • Ligand: Triphenylphosphine (PPh₃) or other phosphine ligands stabilize the palladium center and modulate its reactivity, which is crucial for an efficient catalytic cycle.

  • Base: A base such as sodium carbonate (Na₂CO₃) or potassium fluoride (KF) is required to activate the boronic acid for the transmetalation step.[18][21] It forms a boronate complex, which enhances the nucleophilicity of the organic group attached to boron, facilitating its transfer to the palladium center.

  • Solvent System: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is commonly used. The organic solvent dissolves the heteroaryl halide and catalyst, while the aqueous phase dissolves the inorganic base and facilitates the formation of the active boronate species.

Workflow for Chlorination and Suzuki Coupling

Suzuki_Workflow cluster_chlorination Step A: Chlorination cluster_suzuki Step B: Suzuki Coupling cluster_workup_purify Work-up & Purification cluster_analysis Analysis start 6-Methylpyridazin-3-ol hydrate react_pocl3 React with POCl₃ start->react_pocl3 workup_cl Aqueous Work-up & Extraction react_pocl3->workup_cl intermediate Isolate 3-Chloro-6- methylpyridazine workup_cl->intermediate combine Combine Chloro-pyridazine, Boronic Acid, Pd Catalyst, Base, & Solvent intermediate->combine heat Heat under Inert Atmosphere (N₂/Ar) combine->heat monitor_suzuki Monitor by TLC/GC-MS heat->monitor_suzuki workup_suzuki Aqueous Work-up & Extraction monitor_suzuki->workup_suzuki purify_suzuki Purify via Column Chromatography workup_suzuki->purify_suzuki characterize_suzuki Characterize (NMR, MS, etc.) purify_suzuki->characterize_suzuki

Caption: Two-step workflow for C3-arylation via chlorination and Suzuki coupling.

Detailed Protocol 2: Synthesis of 3-(4-methoxyphenyl)-6-methylpyridazine

Step A: Synthesis of 3-Chloro-6-methylpyridazine

Materials:

  • This compound (1.28 g, 10 mmol)

  • Phosphorus oxychloride (POCl₃) (5 mL, ~54 mmol)

  • Ice, Saturated sodium bicarbonate (NaHCO₃) solution, Dichloromethane (DCM)

  • Standard glassware for reaction and extraction

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, carefully add this compound (1.28 g, 10 mmol) to phosphorus oxychloride (5 mL). Caution: This reaction is exothermic and should be performed in a well-ventilated fume hood.

  • Reaction: Gently heat the mixture to 80-90°C and stir for 2-3 hours.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Very slowly and carefully, pour the reaction mixture onto crushed ice in a beaker with constant stirring. Caution: This is a highly exothermic quenching process. c. Neutralize the acidic solution by the slow addition of solid NaHCO₃ or a saturated NaHCO₃ solution until effervescence ceases and the pH is ~7-8. d. Extract the aqueous mixture with dichloromethane (3 x 30 mL). e. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the crude 3-chloro-6-methylpyridazine. This intermediate is often used in the next step without further purification.

Step B: Suzuki-Miyaura Coupling

Materials:

  • Crude 3-Chloro-6-methylpyridazine (from Step A, ~10 mmol)

  • 4-Methoxyphenylboronic acid (1.67 g, 11 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.58 g, 0.5 mmol, 5 mol%)

  • 2M Sodium Carbonate (Na₂CO₃) solution (10 mL)

  • 1,4-Dioxane (40 mL)

  • Nitrogen or Argon source for inert atmosphere

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add the crude 3-chloro-6-methylpyridazine, 4-methoxyphenylboronic acid (1.67 g, 11 mmol), and Pd(PPh₃)₄ (0.58 g, 0.5 mmol).

  • Solvent Addition: Add 1,4-dioxane (40 mL) and the 2M Na₂CO₃ solution (10 mL).

  • Inert Atmosphere: Degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

  • Reaction: Heat the mixture to reflux (approx. 90-100°C) under an inert atmosphere for 8-12 hours.

  • Monitoring: Monitor the reaction by TLC or GC-MS for the disappearance of the starting chloride.

  • Work-up: a. Cool the reaction to room temperature. b. Add water (30 mL) and extract with ethyl acetate (3 x 40 mL). c. Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to obtain the pure 3-(4-methoxyphenyl)-6-methylpyridazine.

  • Characterization (Self-Validation):

    • ¹H NMR: Expect to see signals for the methoxy group (~3.8 ppm) and the characteristic AA'BB' splitting pattern for the 1,4-disubstituted aromatic ring, in addition to the pyridazine and methyl protons.

    • Mass Spectrometry (MS): The ESI-MS should show the [M+H]⁺ ion for the product (C₁₂H₁₂N₂O, expected m/z ≈ 201.10). The isotopic pattern will confirm the absence of chlorine.

Conclusion and Outlook

This compound serves as an exceptionally valuable and cost-effective starting material for the exploration of pyridazinone-based chemical space. The protocols detailed herein for N-alkylation and C3-arylation via Suzuki coupling represent robust and scalable methods for generating libraries of novel compounds. These derivatives can be screened for a wide range of biological activities, contributing to the development of new therapeutic leads for inflammation, cancer, and infectious diseases.[4][5][22] The versatility of this precursor, combined with the power of modern synthetic methodologies, provides a fertile ground for innovation in medicinal chemistry.

References

Application Notes and Protocols for In Vitro Assay Development Using 6-Methylpyridazin-3-ol Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Pyridazinone Scaffolds

The pyridazinone core is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of biological activities. These include anti-inflammatory, analgesic, anticancer, and cardiovascular effects.[1][2][3][4] A key mechanism underlying the anti-inflammatory properties of many pyridazinone-based compounds is the inhibition of cyclooxygenase (COX) enzymes, the primary targets of non-steroidal anti-inflammatory drugs (NSAIDs).[3] 6-Methylpyridazin-3-ol hydrate, a member of this versatile chemical class, is a promising candidate for investigation as a modulator of inflammatory pathways. As a key intermediate in pharmaceutical development, understanding its in vitro biological activity is a critical step in the drug discovery process.[5]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the development of in vitro assays using this compound. The focus is on a robust and reliable in vitro assay for assessing its inhibitory activity against COX-1 and COX-2 enzymes, foundational targets in inflammation research.

Physicochemical Properties and Compound Handling

A thorough understanding of the physicochemical properties of this compound is essential for accurate and reproducible assay development.

PropertyValueSource
CAS Number 7143-82-0[5][6]
Molecular Formula C5H8N2O2[5][6]
Molecular Weight 128.13 g/mol [5]
Purity Typically ≥95%[5]
Storage 2-8°C[5]

Solubility: While specific solubility data for this compound is not extensively published, studies on structurally similar pyridazinone derivatives, such as 6-phenyl-pyridazin-3(2H)-one, have shown high solubility in dimethyl sulfoxide (DMSO).[7][8][9] It is recommended to prepare stock solutions in DMSO. For aqueous assay buffers, it is crucial to ensure that the final concentration of DMSO is kept low (typically ≤1%) to avoid solvent-induced artifacts.

Stability: Pyridazinone compounds generally exhibit good stability in aqueous solutions under typical assay conditions. However, it is always best practice to prepare fresh dilutions from a stock solution for each experiment to ensure consistency.

Proposed Mechanism of Action: COX Inhibition

The structural features of this compound suggest its potential as a cyclooxygenase inhibitor. The COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[10]

COX_Pathway AA Arachidonic Acid COX_Enzymes COX-1 / COX-2 AA->COX_Enzymes Peroxidase Activity PGG2 Prostaglandin G2 (PGG2) PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostanoids Prostanoids (Prostaglandins, Thromboxanes) PGH2->Prostanoids Inflammation Inflammation, Pain, Fever Prostanoids->Inflammation COX_Enzymes->PGG2 Test_Compound This compound Test_Compound->COX_Enzymes Inhibition

Caption: Proposed inhibitory action of this compound on the COX pathway.

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This protocol outlines a colorimetric inhibitor screening assay to determine the inhibitory activity of this compound against purified human recombinant COX-1 and COX-2 enzymes.[11]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), molecular biology grade

  • Purified human recombinant COX-1 and COX-2 enzymes

  • COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme (cofactor)

  • Arachidonic acid (substrate)

  • Colorimetric detection reagent (e.g., TMPD - N,N,N',N'-tetramethyl-p-phenylenediamine)

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at the appropriate wavelength for the chosen detection reagent (e.g., 590-620 nm for TMPD).

Workflow Diagram:

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound 1. Prepare Compound Stock (in DMSO) add_compound 5. Add Compound Dilutions or Vehicle (DMSO) prep_compound->add_compound prep_enzyme 2. Prepare Enzyme Solutions (COX-1 & COX-2) add_reagents 4. Add Buffer, Heme, and Enzyme to Wells prep_enzyme->add_reagents prep_reagents 3. Prepare Assay Buffer, Heme, and Substrate prep_reagents->add_reagents add_reagents->add_compound pre_incubate 6. Pre-incubate add_compound->pre_incubate add_substrate 7. Initiate Reaction with Arachidonic Acid pre_incubate->add_substrate incubate 8. Incubate add_substrate->incubate add_detection 9. Add Detection Reagent incubate->add_detection read_plate 10. Read Absorbance add_detection->read_plate calc_inhibition 11. Calculate % Inhibition read_plate->calc_inhibition plot_curve 12. Plot Dose-Response Curve calc_inhibition->plot_curve calc_ic50 13. Determine IC50 Value plot_curve->calc_ic50

Caption: Step-by-step workflow for the in vitro COX inhibition assay.

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in DMSO to obtain a range of concentrations for testing (e.g., 10-fold dilutions).

  • Assay Setup:

    • The assay should be performed in a 96-well plate. Prepare separate sets of wells for COX-1 and COX-2 enzymes.

    • For each enzyme, include the following controls:

      • 100% Initial Activity (Vehicle Control): Contains all reagents except the test compound (add an equivalent volume of DMSO).

      • Inhibitor Control: A known COX-1 or COX-2 inhibitor (e.g., SC-560 for COX-1, Celecoxib for COX-2) to validate the assay.

      • Test Compound Wells: Contain all reagents and the test compound at various concentrations.

      • Background Control: Contains all reagents except the enzyme.

  • Reaction Mixture:

    • To each well, add the following in order:

      • COX Assay Buffer

      • Heme solution

      • COX-1 or COX-2 enzyme solution

    • Add the diluted test compound or vehicle (DMSO) to the appropriate wells. The final DMSO concentration should not exceed 1%.

  • Pre-incubation:

    • Pre-incubate the plate at 37°C for a specified time (e.g., 10-15 minutes) to allow the compound to interact with the enzyme.

  • Reaction Initiation and Incubation:

    • Initiate the reaction by adding arachidonic acid solution to all wells.

    • Incubate the plate at 37°C for a short period (e.g., 2-5 minutes).

  • Detection:

    • Stop the reaction and develop the color by adding the colorimetric detection reagent (e.g., TMPD).

    • Incubate at room temperature for 5-10 minutes to allow for color development.

  • Data Acquisition:

    • Read the absorbance of the plate using a microplate reader at the appropriate wavelength.

Data Analysis and Interpretation

  • Calculate Percent Inhibition: The percentage of COX inhibition by the test compound is calculated using the following formula:

    % Inhibition = [1 - (Absorbance of Test Well - Absorbance of Background) / (Absorbance of Vehicle Control - Absorbance of Background)] * 100

  • Determine IC50 Value:

    • Plot the percent inhibition against the logarithm of the test compound concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity.

  • Selectivity Index:

    • The selectivity of the compound for COX-2 over COX-1 can be calculated as the ratio of the IC50 values:

    Selectivity Index = IC50 (COX-1) / IC50 (COX-2)

    A higher selectivity index indicates a greater preference for inhibiting COX-2.

Expected Results and Troubleshooting:

  • A successful assay will show a dose-dependent inhibition of both COX-1 and COX-2 by this compound.

  • The positive controls (known inhibitors) should show significant inhibition of their respective enzymes.

  • High background absorbance may indicate contamination of reagents or spontaneous oxidation of the detection reagent.

  • Low signal in the vehicle control wells could be due to inactive enzyme or substrate degradation.

Conclusion

These application notes provide a framework for the initial in vitro characterization of this compound. By following the detailed protocols for compound handling, assay execution, and data analysis, researchers can reliably assess the compound's potential as a COX inhibitor. The results from these studies will be instrumental in guiding further preclinical development and exploring the therapeutic potential of this pyridazinone derivative.

References

Comprehensive Handling and Storage Guidelines for 6-Methylpyridazin-3-ol Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Nuances of a Key Pharmaceutical Intermediate

6-Methylpyridazin-3-ol hydrate is a heterocyclic organic compound that serves as a crucial building block in the synthesis of a variety of biologically active molecules. Its pyridazinone core is a privileged scaffold in medicinal chemistry, appearing in compounds with a wide array of pharmacological activities, including anti-inflammatory, analgesic, and cardiovascular effects.[1] As a hydrated crystalline solid, its physical and chemical stability is intrinsically linked to its interaction with its environment, particularly with respect to temperature, light, and moisture.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the best practices for the handling and storage of this compound. The protocols and recommendations outlined herein are designed to ensure the compound's integrity, minimize degradation, and promote a safe laboratory environment. The causality behind each recommendation is explained to provide a deeper understanding of the material's properties.

Physicochemical Properties: A Foundation for Safe Handling

PropertyValueSource/Comment
Chemical Name This compound---
CAS Number 7143-82-0[2][3]
Molecular Formula C₅H₈N₂O₂
Molecular Weight 128.13 g/mol [3]
Appearance Solid (assumed crystalline)General knowledge of hydrates
Storage Temperature 2-8°C or Room Temperature (sealed, dry)[4] Supplier recommendations vary, indicating the importance of controlled conditions.
Hazards Potential skin and eye irritant. Harmful if swallowed.[4] Inferred from related pyridazinone compounds.

Personal Protective Equipment (PPE) and General Handling Protocols

Given the potential for skin and eye irritation, a cautious approach to handling this compound is warranted. The following PPE and handling protocols are recommended to minimize exposure and ensure user safety.

Core Handling Principles
  • Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust, a chemical fume hood is required.

  • Avoid Inhalation: Avoid breathing dust or aerosols of the compound.

  • Prevent Contact: Direct contact with skin and eyes should be strictly avoided.

  • Hygiene: Practice good laboratory hygiene. Wash hands thoroughly after handling, and before eating, drinking, or smoking.

Recommended Personal Protective Equipment (PPE)
PPE ItemSpecificationRationale
Eye Protection Safety glasses with side shields or gogglesProtects against accidental splashes or dust getting into the eyes.
Hand Protection Nitrile glovesProvides a barrier against skin contact. Inspect gloves for any tears or holes before use.
Body Protection Laboratory coatPrevents contamination of personal clothing.
Respiratory Protection Not typically required for small-scale handling in a well-ventilated area. A NIOSH-approved respirator with a particulate filter may be necessary for large-scale operations or if dust is generated.To prevent inhalation of fine particles.

Experimental Workflow for Safe Handling

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Prep Don Appropriate PPE: - Lab Coat - Safety Glasses - Nitrile Gloves Weigh Weigh Compound in Ventilated Area (Fume Hood if Dusty) Prep->Weigh Transfer Transfer to Reaction Vessel or Storage Container Weigh->Transfer Clean Clean Work Area and Equipment Transfer->Clean Dispose Dispose of Contaminated Materials (Gloves, Weighing Paper) in Designated Waste Clean->Dispose Wash Wash Hands Thoroughly Dispose->Wash

Caption: Workflow for the safe handling of this compound.

Spill and Emergency Procedures

In the event of a spill, the following procedures should be followed:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For a solid spill, carefully sweep or scoop the material to avoid generating dust. Use a dustpan and brush designated for chemical spills. Do not use compressed air.

  • Absorb: For a solution, cover with an inert absorbent material (e.g., vermiculite, sand, or earth).

  • Collect: Place the contained material into a sealed, appropriately labeled container for disposal.

  • Clean: Decontaminate the spill area with a suitable solvent (e.g., water, if appropriate) and then wipe dry.

  • Dispose: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

Storage Guidelines: Preserving Compound Integrity

The stability of a hydrated compound like this compound is critically dependent on its storage environment. Improper storage can lead to dehydration, deliquescence, or chemical degradation, compromising the quality and efficacy of the material.

Key Environmental Factors
  • Temperature: As a hydrated solid, excessive heat can lead to the loss of water of hydration, potentially altering the crystal structure and properties of the compound. Conversely, freezing is generally not recommended unless specific stability data is available. Supplier recommendations for this compound vary, with some suggesting 2-8°C and others room temperature in a sealed, dry environment.[4] A conservative and generally safe approach is refrigerated storage.

  • Humidity: The presence of water of hydration makes the compound susceptible to changes in ambient humidity. High humidity can lead to the absorption of additional water (hygroscopicity), potentially causing the solid to become sticky or even dissolve (deliquescence). Low humidity can promote the loss of the water of hydration.[5][6] Therefore, storage in a controlled, low-humidity environment is crucial.

  • Light: Heterocyclic compounds, particularly those containing nitrogen, can be susceptible to photodegradation upon exposure to UV or visible light.[7] This can lead to the formation of impurities.

Recommended Storage Conditions
ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)To minimize the risk of thermal degradation and slow down any potential chemical reactions. This is a common and conservative storage condition for many pharmaceutical intermediates.
Atmosphere Inert gas (e.g., Argon or Nitrogen) is recommended for long-term storage.To displace oxygen and moisture, thereby preventing oxidative degradation and hydrolysis.
Container Tightly sealed, amber glass vial or a container made of a non-reactive material.To protect from light and prevent moisture ingress. The container should be appropriately sized to minimize headspace.
Location Store in a designated, well-ventilated, and dry area away from incompatible materials.To ensure safety and prevent cross-contamination.

Decision Tree for Storage

G cluster_short_term Short-Term Storage (< 1 month) cluster_long_term Long-Term Storage (> 1 month) Start Receiving 6-Methylpyridazin-3-ol hydrate ShortTerm Store at 2-8°C in a tightly sealed container. Start->ShortTerm LongTerm Store at 2-8°C under inert gas (Ar or N₂) in an amber vial. Start->LongTerm

Caption: Decision tree for short-term versus long-term storage.

Assessing Compound Stability: Ensuring Quality Over Time

Regularly assessing the stability of stored this compound is crucial to ensure its integrity for use in research and development. Simple, routine checks can provide an early indication of degradation. For more rigorous analysis, chromatographic and thermal methods are recommended.

Routine Visual Inspection
  • Appearance: Check for any changes in color or appearance of the solid. The formation of clumps, discoloration, or a wet appearance can indicate moisture uptake or degradation.

  • Free-Flowing Nature: A free-flowing powder is a good indicator of stability. If the material becomes sticky or clumpy, it may have absorbed moisture.

Melting Point Determination

A change in the melting point is a sensitive indicator of impurity or a change in the crystalline form (e.g., loss of water of hydration).

Protocol for Melting Point Determination:

  • Sample Preparation: Finely grind a small amount of the this compound.

  • Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Measurement: Place the capillary tube in a melting point apparatus.

  • Heating Rate: Heat the sample at a rate of approximately 1-2°C per minute near the expected melting point.

  • Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This is the melting range.

  • Comparison: Compare the observed melting range to that of a fresh or reference sample. A depression or broadening of the melting range suggests the presence of impurities or a change in the solid-state form.

Thin-Layer Chromatography (TLC) for Purity Assessment

TLC is a quick and effective method to qualitatively assess the purity of the compound and detect the presence of degradation products.

Protocol for TLC Analysis:

  • Plate Preparation: Use a silica gel 60 F254 TLC plate. Draw a faint pencil line approximately 1 cm from the bottom of the plate.

  • Sample Preparation: Prepare a solution of the this compound in a suitable solvent (e.g., methanol or ethyl acetate) at a concentration of approximately 1 mg/mL.

  • Spotting: Using a capillary tube, spot a small amount of the sample solution onto the starting line. Also spot a reference sample of known purity if available.

  • Developing: Place the TLC plate in a developing chamber containing an appropriate mobile phase. A mixture of ethyl acetate and hexane, or dichloromethane and methanol are common starting points for pyridazinone derivatives. The chamber should be saturated with the solvent vapor.

  • Visualization: After the solvent front has moved up the plate, remove the plate and allow it to dry. Visualize the spots under a UV lamp at 254 nm.

  • Analysis: The presence of additional spots in the test sample that are not present in the reference sample indicates the formation of impurities.

Workflow for Stability Assessment

G cluster_initial Initial Checks cluster_intermediate Preliminary Purity Check cluster_advanced Quantitative Analysis (if required) Start Stored Sample of This compound Visual Visual Inspection: - Color Change? - Clumping? Start->Visual MP Melting Point Determination Visual->MP If changes observed TLC TLC Analysis Visual->TLC If changes observed HPLC HPLC for Quantitative Purity and Impurity Profiling MP->HPLC If melting point depressed/broadened TLC->HPLC If impurities detected

Caption: Workflow for assessing the stability of stored this compound.

Chemical Incompatibilities

While specific incompatibility data for this compound is limited, general knowledge of related chemical classes suggests avoiding contact with:

  • Strong Oxidizing Agents: These can potentially react with the heterocyclic ring or the methyl group.

  • Strong Acids and Bases: Pyridazinone derivatives can be susceptible to hydrolysis or other reactions under strongly acidic or basic conditions.[8]

It is always advisable to consult a comprehensive chemical compatibility chart or perform small-scale compatibility tests before mixing with other reagents, especially for long-term storage in solution.[9]

Conclusion: A Proactive Approach to Compound Management

The integrity of this compound is fundamental to the success of research and development endeavors that rely on this key intermediate. By adhering to the detailed handling and storage protocols outlined in this guide, scientists can significantly mitigate the risks of compound degradation and ensure a safe laboratory environment. A proactive approach to compound management, including regular stability assessments, will ultimately lead to more reliable and reproducible scientific outcomes.

References

Application Notes and Protocols for the Safe Disposal of 6-Methylpyridazin-3-ol Hydrate Waste

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the safe disposal of waste containing 6-Methylpyridazin-3-ol hydrate (CAS No. 7143-82-0)[1][2]. As a heterocyclic compound used as a key intermediate in pharmaceutical development, its waste products require careful management to ensure personnel safety and environmental compliance[1][3]. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes data from structurally related pyridazine and pyridazinone derivatives to establish a robust framework for hazard assessment and disposal.[4] The primary recommendation is the use of a licensed hazardous waste disposal service. Alternative methods, including high-temperature incineration, are discussed for appropriately equipped facilities. These protocols are designed for researchers, scientists, and drug development professionals and emphasize adherence to federal and local regulations.

Hazard Assessment and Characterization

A thorough understanding of a chemical's potential hazards is the foundation of safe handling and disposal. While specific toxicological data for this compound is not extensively documented, an analysis of analogous compounds provides a strong basis for a conservative risk assessment.

Physicochemical Properties
  • Chemical Name: this compound

  • CAS Number: 7143-82-0[1]

  • Molecular Formula: C₅H₈N₂O₂[1]

  • Synonyms: 6-methyl-2,3-dihydropyridazin-3-one hydrate, 6-methylpyridazin-3(2H)-one hydrate[2][5]

Inferred Hazard Profile

Based on GHS classifications for structurally similar pyridazinone compounds, this compound waste should be handled as a hazardous material.[4] The potential hazards are summarized in Table 1. It is imperative to treat the compound with care, assuming it may cause skin, eye, and respiratory irritation.[5][6][7]

Table 1: Inferred Hazard Profile for this compound Waste

Hazard Class GHS Hazard Statement (Inferred from Analogues) Source(s)
Acute Toxicity, Oral H302: Harmful if swallowed [6][7][8]
Skin Corrosion/Irritation H315: Causes skin irritation [5][6][7]
Serious Eye Damage/Irritation H319: Causes serious eye irritation [5][6][7]

| Specific Target Organ Toxicity | H335: May cause respiratory irritation |[5][6][7] |

All waste generated from processes involving this compound must be classified as hazardous chemical waste in accordance with the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[9][10]

Regulatory Compliance Overview

The disposal of chemical waste is strictly regulated to protect human health and the environment. All procedures described herein must be executed in compliance with all applicable local, state, and federal regulations.

  • Environmental Protection Agency (EPA): Under RCRA, generators of hazardous waste are responsible for its management from the point of generation to its final disposal ("cradle to grave").[9] This includes proper identification, labeling, and storage of waste.[11][12]

  • Occupational Safety and Health Administration (OSHA): OSHA's regulations, particularly the Hazardous Waste Operations and Emergency Response (HAZWOPER) standard, govern the safety of personnel handling hazardous substances.[13][14][15] This includes requirements for written safety plans, employee training, and emergency preparedness.[16]

Personnel Safety and Personal Protective Equipment (PPE)

Given the inferred hazards, stringent safety measures are mandatory.

Engineering Controls

All handling of this compound, including waste collection and consolidation, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[4][17] Emergency eyewash stations and safety showers must be readily accessible.[17]

Personal Protective Equipment (PPE)

The minimum required PPE for handling this waste is detailed in Table 2.

Table 2: Recommended Personal Protective Equipment (PPE)

Protection Type Specification Rationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. Protects against splashes and accidental eye contact, preventing serious irritation.[6]
Hand Protection Chemical-resistant gloves (e.g., Nitrile). Gloves must be inspected before use. Prevents skin contact and potential irritation.[18]
Body Protection Standard laboratory coat. Protects skin and personal clothing from contamination.[4]

| Respiratory | Required if there is a risk of generating dust or aerosols outside of a fume hood. | Prevents respiratory tract irritation.[19] |

Waste Segregation and Collection Protocol

Proper collection and segregation at the source are critical to prevent dangerous chemical reactions and ensure compliant disposal.

Protocol 4.1: Waste Collection at the Point of Generation
  • Container Selection: Use only designated, compatible hazardous waste containers. The container must have a screw-top or other securely sealing lid.

  • Labeling: Immediately label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[4][9]

  • Waste Addition: Carefully transfer waste into the container. This includes pure compound, contaminated solutions, and solid materials like pipette tips or contaminated weighing paper.

  • Container Closure: Keep the waste container securely closed at all times, except when adding waste.[9][11] This is a common EPA violation and is crucial for preventing spills and vapor release.

  • Segregation: Do not mix this compound waste with incompatible materials. Based on the chemistry of related heterocyclic compounds, avoid mixing with strong oxidizing agents and strong acids.[17][20][21]

  • Storage: Store the sealed waste container in a designated Satellite Accumulation Area away from heat sources or direct sunlight.

Recommended Disposal Methodologies

The selection of a disposal method depends on the quantity of waste, laboratory capabilities, and institutional policies. The following workflow provides a decision-making framework.

G start Start: Waste Generation characterize Characterize Waste (Solid, Liquid, Contaminated Debris) start->characterize primary_path Primary Path: Engage Licensed Disposal Vendor characterize->primary_path Recommended for all labs alt_path Alternative Path (Advanced Facilities Only) In-House Treatment characterize->alt_path Requires institutional approval & capability prepare_shipment Protocol 5.1: Prepare for Shipment primary_path->prepare_shipment final_disposal Final Disposal (Ash Landfill / Treated Effluent) prepare_shipment->final_disposal via vendor incineration Protocol 5.2: High-Temperature Incineration alt_path->incineration For organic solids & solutions neutralization Protocol 5.3: Chemical Neutralization (Aqueous Waste) HIGH RISK - REQUIRES VALIDATION alt_path->neutralization For dilute aqueous solutions only incineration->final_disposal neutralization->final_disposal Effluent must meet local sewer codes

Caption: Waste Disposal Decision Workflow for this compound.

Method 5.1: Licensed Hazardous Waste Disposal (Primary Recommendation)

This is the safest and most compliant method for the vast majority of research and development laboratories.

Protocol 5.1: Preparation for Vendor Pickup

  • Consolidation: Ensure all waste is consolidated into the correctly labeled, sealed, and compatible container as described in Section 4.

  • Inventory: Maintain an accurate log of the waste generated, including approximate quantities.

  • Scheduling: Contact your institution's Environmental Health & Safety (EHS) office or the contracted licensed waste disposal company to schedule a pickup.

  • Documentation: Complete all required paperwork, such as hazardous waste manifests, as directed by your EHS office or the disposal vendor.[11]

  • Handover: Transfer the waste to the authorized personnel upon their arrival.

Method 5.2: High-Temperature Incineration

This method is suitable only for licensed Treatment, Storage, and Disposal Facilities (TSDFs). It effectively destroys organic compounds but requires specialized equipment to manage emissions.

Protocol 5.2: Incineration Parameters

  • Incinerator Type: Waste should be burned in a chemical incinerator equipped with an afterburner and a scrubber system.[22]

  • Combustion Principles: As a nitrogen-containing heterocyclic compound, the primary combustion products will be carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (NOx).[21][23] Incomplete combustion can produce hazardous byproducts like carbon monoxide (CO), hydrogen cyanide (HCN), and isocyanic acid (HNCO).[23][24][25]

  • Emission Control: The afterburner ensures complete destruction of organic molecules, while the scrubber is essential for neutralizing acidic gases like NOx.[22][23] Facilities may use technologies like flue-gas recirculation to minimize NOx formation.[23]

Table 3: General Incineration Parameters for Nitrogenous Organic Waste

Parameter Recommended Range Rationale
Primary Chamber Temp. 800 - 1000°C Ensures initial volatilization and combustion of the waste material.[26]
Secondary Chamber Temp. 1000 - 1200°C Guarantees complete thermal destruction of hazardous organic compounds.[23][26]
Residence Time > 2 seconds Provides sufficient time for complete combustion in the secondary chamber.

| Emission Control | Afterburner & Scrubber | Required to destroy organic traces and neutralize NOx/SOx emissions.[22][27] |

Method 5.3: Chemical Treatment (Neutralization) - FOR EXPERT USE ONLY

WARNING: This method should only be considered by personnel with extensive experience in chemical neutralization, in a lab equipped for such procedures, and after a comprehensive, site-specific risk assessment. The reaction products may still be considered hazardous and require disposal via a licensed vendor.

The tautomeric keto-enol forms of the pyridazinone ring suggest the molecule may have acidic or basic properties, but without a known pKa, this protocol is hypothetical.

Protocol 5.3: Neutralization of Dilute Aqueous Waste (Hypothetical)

  • Risk Assessment: Before proceeding, assess the risks. The reaction is likely exothermic. Unknown side reactions could produce hazardous byproducts.

  • PPE: Wear enhanced PPE, including a face shield in addition to the equipment listed in Table 2.

  • Setup: Perform the procedure in a chemical fume hood. Place the reaction vessel in a secondary containment tray and have appropriate spill control materials ready.

  • Dilution: Ensure the waste is a dilute aqueous solution (<1% concentration).

  • Titration: Slowly add a dilute acid (e.g., 1M HCl) or a dilute base (e.g., 1M NaOH) dropwise while constantly stirring and monitoring the pH of the solution.

  • Endpoint: The goal is to bring the pH to a neutral range (pH 6-8).

  • Final Disposal: Even after neutralization, the resulting salt solution may be subject to hazardous waste regulations. Consult your local wastewater and EHS regulations before sewer disposal. It is often required to collect the neutralized solution as hazardous waste.

Spill Management Protocol

In the event of a spill, prompt and correct action is crucial to prevent exposure and environmental contamination.

Protocol 6.1: Spill Cleanup

  • Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated. If the spill is large or outside a fume hood, contact your institution's EHS emergency line.[4]

  • Contain: For liquid spills, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill kit.[4] For solid spills, gently cover the material to prevent dust from becoming airborne.

  • Collect: Carefully collect the absorbed material or spilled solid using non-sparking tools and place it into a designated, sealable hazardous waste container.[4][22]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent (e.g., ethanol), followed by soap and water.[4] All cleaning materials (wipes, etc.) must be disposed of as hazardous waste.

  • Report: Report the incident to your supervisor and EHS office as per institutional policy.

References

Application and Protocol Guide for the Quantification of 6-Methylpyridazin-3-ol Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of analytical techniques for the quantitative analysis of 6-Methylpyridazin-3-ol hydrate, a key intermediate in pharmaceutical development. Recognizing the limited availability of direct analytical methods for this specific compound, this document synthesizes information from closely related pyridazinone analogues and established analytical principles to propose robust starting protocols for High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry. The guide details methodologies for method development, validation in accordance with ICH guidelines, sample preparation from pharmaceutical formulations and biological matrices, and strategies for conducting forced degradation studies to establish stability-indicating methods. This document is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical steps to develop and validate reliable analytical methods for this compound.

Introduction to this compound and the Need for Quantitative Analysis

This compound (CAS No. 7143-82-0) is a pyridazinone derivative that serves as a significant building block in the synthesis of various pharmaceutical agents.[1] The pyridazinone core is of considerable interest in medicinal chemistry due to its diverse biological activities. The accurate quantification of this compound is critical throughout the drug development lifecycle, from ensuring the purity of starting materials and intermediates to monitoring its presence in final drug products and biological samples for pharmacokinetic studies. This guide provides detailed application notes and protocols to establish reliable and reproducible analytical methods for this compound.

Physicochemical Properties of this compound:

PropertyValueSource
CAS Number7143-82-0[1][2]
Molecular FormulaC₅H₈N₂O₂[1][2]
Molecular Weight128.13 g/mol [1][2]
AppearanceSolid (typical)Inferred
Purity (typical)≥95%[1][2]
Storage2-8 °C[1]

Foundational Analytical Techniques

The primary analytical techniques suitable for the quantification of this compound are UV-Vis Spectrophotometry and High-Performance Liquid Chromatography (HPLC).

  • UV-Vis Spectrophotometry: A straightforward and accessible technique for determining the concentration of the analyte in a solution by measuring its absorbance of ultraviolet or visible light. This is particularly useful for preliminary assessments and in-process controls where a high degree of separation from other components is not required.

  • High-Performance Liquid Chromatography (HPLC): A powerful separation technique that is highly specific, sensitive, and accurate. It is the method of choice for the quantification of active pharmaceutical ingredients (APIs) and their impurities in drug substances and drug products. A stability-indicating HPLC method can separate the parent compound from its degradation products, which is crucial for stability studies.

UV-Vis Spectrophotometric Method Development

Principle: The concentration of this compound in a solution is directly proportional to the absorbance of light at a specific wavelength (λmax), as described by the Beer-Lambert Law.

Determination of Maximum Absorbance Wavelength (λmax)

The first step in developing a UV-Vis spectrophotometric method is to determine the λmax of this compound. This is the wavelength at which the compound exhibits the highest absorbance, providing the best sensitivity and minimizing interference.

Protocol for λmax Determination:

  • Solvent Selection: Based on solubility studies of a similar compound, 6-phenyl-pyridazin-3(2H)-one, methanol is a suitable solvent.[3][4] Prepare a dilute solution of this compound in HPLC-grade methanol (e.g., 10 µg/mL).

  • UV-Vis Scan: Use a calibrated UV-Vis spectrophotometer to scan the solution across a wavelength range of 200-400 nm, using methanol as the blank.

  • Identify λmax: The wavelength corresponding to the peak absorbance is the λmax. For pyridazinone derivatives, a λmax in the range of 240-260 nm is expected. For instance, a UV detection wavelength of 254 nm has been used for a related compound.[3]

Protocol for Quantitative Analysis by UV-Vis Spectrophotometry
  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound in methanol (e.g., 100 µg/mL).

    • From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range of the samples (e.g., 2, 5, 10, 15, 20 µg/mL).

  • Calibration Curve Construction:

    • Measure the absorbance of each calibration standard at the predetermined λmax using methanol as a blank.

    • Plot a graph of absorbance versus concentration.

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.999 is desirable.

  • Sample Analysis:

    • Prepare the sample solution in methanol to a concentration that falls within the calibration range.

    • Measure the absorbance of the sample solution at λmax.

    • Calculate the concentration of this compound in the sample using the equation from the calibration curve.

High-Performance Liquid Chromatography (HPLC) Method Development

A stability-indicating HPLC method is essential for accurately quantifying this compound and separating it from any potential impurities or degradation products.

Rationale for Method Component Selection
  • Column: A reversed-phase C18 column is a versatile and common choice for the analysis of moderately polar compounds like pyridazinones.

  • Mobile Phase: A mixture of an organic solvent (methanol or acetonitrile) and an aqueous buffer is typically used in reversed-phase HPLC. The organic modifier influences the retention time and selectivity. A small amount of acid (e.g., acetic acid or phosphoric acid) in the mobile phase can improve peak shape for ionizable compounds.

  • Detection: UV detection is suitable for chromophoric compounds like this compound. The detection wavelength should be set at the λmax determined previously.

Proposed HPLC Method Parameters (Starting Point)

The following parameters are proposed as a starting point for method development, based on methods for similar pyridazinone compounds.[3]

ParameterRecommended ConditionRationale and Optimization Notes
Column C18, 250 mm x 4.6 mm, 5 µmA standard length and particle size for good resolution and efficiency. Shorter columns (e.g., 150 mm) can be used for faster analysis if resolution is sufficient.
Mobile Phase Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Phosphoric AcidAcetonitrile often provides better peak shape and lower backpressure than methanol. The ratio of organic to aqueous phase should be optimized to achieve a suitable retention time (typically 3-10 minutes). The addition of phosphoric acid helps to suppress the ionization of the analyte and improve peak symmetry.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column. Can be adjusted to optimize run time and resolution.
Injection Volume 10 µLA typical injection volume. Can be adjusted based on analyte concentration and sensitivity requirements.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength To be determined experimentally (expect ~250 nm)Set at the λmax for optimal sensitivity. A photodiode array (PDA) detector can be used during method development to monitor peak purity.

Workflow for HPLC Method Development:

HPLC_Development A Select Initial Conditions (Column, Mobile Phase, etc.) E Inject Standard Solution A->E B Optimize Mobile Phase (Organic:Aqueous Ratio) B->E C Fine-tune Parameters (Flow Rate, Temperature) D Method Validation (ICH Guidelines) C->D F Acceptable Retention Time and Peak Shape? E->F Evaluate F->B No F->C Yes

Caption: HPLC method development workflow.

Protocol for HPLC Analysis
  • Mobile Phase Preparation: Prepare the mobile phase as determined during method development (e.g., 600 mL of acetonitrile, 400 mL of water, and 1 mL of phosphoric acid). Filter and degas the mobile phase before use.

  • Standard Preparation:

    • Prepare a stock solution of this compound in the mobile phase or a suitable solvent (e.g., methanol) at a concentration of 100 µg/mL.

    • Prepare working standards for calibration by diluting the stock solution with the mobile phase to concentrations spanning the expected sample concentration range.

  • Sample Preparation:

    • Pharmaceutical Formulations (e.g., Tablets):

      • Weigh and finely powder a representative number of tablets.

      • Accurately weigh a portion of the powder equivalent to a known amount of the active ingredient.

      • Transfer the powder to a volumetric flask and add a suitable extraction solvent (e.g., methanol or the mobile phase).

      • Sonicate for 15-20 minutes to ensure complete dissolution of the analyte.

      • Dilute to volume with the extraction solvent and mix well.

      • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

    • Biological Matrices (e.g., Plasma):

      • Protein Precipitation:

        • To a known volume of plasma (e.g., 200 µL), add a precipitating agent like acetonitrile or methanol (typically in a 3:1 ratio of solvent to plasma).

        • Vortex for 1-2 minutes to mix thoroughly.

        • Centrifuge at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.

        • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

        • Reconstitute the residue in a known volume of mobile phase and inject into the HPLC system.

      • Liquid-Liquid Extraction (LLE):

        • To a known volume of plasma, add a suitable internal standard.

        • Add an immiscible organic solvent (e.g., ethyl acetate or diethyl ether).

        • Vortex to facilitate extraction of the analyte into the organic layer.

        • Centrifuge to separate the layers.

        • Transfer the organic layer to a new tube and evaporate to dryness.

        • Reconstitute the residue in the mobile phase for injection.

  • Chromatographic Run and Data Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the standards and samples.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of this compound in the samples from the calibration curve.

Method Validation according to ICH Guidelines

Once the HPLC method is developed, it must be validated to ensure it is suitable for its intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Validation Parameters and Acceptance Criteria:

ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can accurately measure the analyte in the presence of impurities, degradants, and matrix components.The peak for this compound should be well-resolved from other peaks (resolution > 2). Peak purity analysis using a PDA detector should show no co-eluting peaks.
Linearity To demonstrate a direct proportional relationship between analyte concentration and detector response over a specified range.Correlation coefficient (R²) ≥ 0.999.
Range The concentration interval over which the method is precise, accurate, and linear.Typically 80-120% of the test concentration for assay and a wider range for impurity determination.
Accuracy The closeness of the measured value to the true value.Recovery of 80-120% for assay and 70-130% for impurities.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.Repeatability (intra-day precision): RSD ≤ 2%. Intermediate precision (inter-day and inter-analyst): RSD ≤ 2%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1. RSD for replicate injections ≤ 10%.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.No significant change in results when parameters like mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±10%) are varied.

Workflow for Method Validation:

Validation_Workflow Start Developed HPLC Method Specificity Specificity (Forced Degradation) Start->Specificity Linearity Linearity & Range Start->Linearity Accuracy Accuracy (Spike/Recovery) Start->Accuracy Precision Precision (Repeatability & Intermediate) Start->Precision LOD_LOQ LOD & LOQ Start->LOD_LOQ Robustness Robustness Start->Robustness Report Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report LOD_LOQ->Report Robustness->Report

Caption: ICH-compliant HPLC method validation workflow.

Forced Degradation Studies for a Stability-Indicating Method

Forced degradation studies are essential to demonstrate the specificity of an HPLC method and to understand the degradation pathways of the drug substance.

Protocol for Forced Degradation:

  • Prepare a stock solution of this compound.

  • Expose the solution to the following stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid drug substance at 105 °C for 24 hours.

    • Photolytic Degradation: Expose the solution to UV light (254 nm) and visible light for a specified duration.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all stressed samples by the developed HPLC method.

  • Evaluate the chromatograms for:

    • A decrease in the peak area of the parent drug.

    • The appearance of new peaks corresponding to degradation products.

    • Adequate separation of the parent peak from all degradation peaks.

Conclusion

This guide provides a comprehensive framework for the development and validation of analytical methods for the quantification of this compound. While specific experimental data for this compound is limited, the proposed protocols, based on the analysis of structurally similar pyridazinone derivatives and established analytical principles, offer a robust starting point for researchers. It is imperative that the proposed methods, particularly the HPLC parameters and sample extraction procedures, are experimentally verified and optimized to ensure they are fit for their intended purpose. Adherence to ICH guidelines for method validation is crucial for ensuring the reliability and regulatory acceptance of the analytical data generated.

References

A Guide to the Scalable Synthesis of 6-Methylpyridazin-3-ol Hydrate for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This application note provides a comprehensive, scalable, and reproducible protocol for the synthesis of 6-methylpyridazin-3-ol hydrate, a critical building block in modern medicinal chemistry. The synthetic route detailed herein, commencing from the readily available levulinic acid and hydrazine hydrate, is optimized for both safety and efficiency, delivering high-purity material suitable for preclinical and early-phase drug development. This document offers an in-depth exploration of the reaction mechanism, step-by-step procedures for synthesis and purification, thorough analytical characterization, and critical safety considerations. Designed for researchers, chemists, and drug development professionals, this guide aims to be a definitive resource for the reliable production of this compound.

Introduction: The Significance of the Pyridazinone Scaffold

The pyridazinone moiety is a privileged scaffold in pharmaceutical sciences, forming the core of numerous biologically active molecules. 6-Methylpyridazin-3-ol, in particular, serves as a versatile precursor for a new generation of targeted therapeutics, including kinase inhibitors for oncology and anti-inflammatory agents. The consistent and scalable supply of this high-purity intermediate is paramount to the successful progression of drug discovery campaigns. This guide addresses this need by presenting a robust and well-characterized synthetic protocol.

Synthetic Strategy and Mechanistic Rationale

The synthesis of 6-methylpyridazin-3-ol is most efficiently achieved through the condensation of levulinic acid (a γ-keto acid) with hydrazine hydrate. This reaction proceeds via a well-understood mechanism involving the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the stable pyridazinone ring.

The overall reaction is as follows:

Levulinic Acid + Hydrazine Hydrate → this compound

The reaction mechanism can be visualized as a three-step process:

G cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Dehydration A Levulinic Acid + Hydrazine B Hydrazone Intermediate A->B Condensation C Intramolecular Attack B->C D Cyclized Intermediate C->D E Elimination of Water D->E F 6-Methylpyridazin-3-ol E->F

Caption: Reaction mechanism for the formation of 6-Methylpyridazin-3-ol.

This synthetic approach is advantageous due to the low cost of starting materials, high atom economy, and straightforward execution.

Detailed Experimental Protocol

This protocol is designed for a 100 g scale synthesis of this compound. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials and Reagents
ReagentGradeMolecular Weight ( g/mol )QuantityMoles
Levulinic Acid≥98%116.12100.0 g0.861
Hydrazine Hydrate (64%)Reagent50.06 (anhydrous)86.2 mL~1.72
IsopropanolACS Grade-500 mL-
Activated CarbonDecolorizing-10.0 g-
Celite® 545Filtration Aid-20.0 g-
Deionized WaterHigh Purity-As needed-
Synthesis of Crude 6-Methylpyridazin-3-ol
  • Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add levulinic acid (100.0 g) and isopropanol (200 mL). Stir the mixture to dissolve the levulinic acid.

  • Hydrazine Addition: Slowly add hydrazine hydrate (86.2 mL) dropwise over 30-45 minutes. The reaction is exothermic; maintain the internal temperature below 50°C using a water bath if necessary. Caution: Hydrazine hydrate is toxic and a suspected carcinogen; handle with extreme care.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux (approximately 85-90°C) for 4 hours.

  • Crystallization and Isolation: Cool the reaction mixture to room temperature, and then to 0-5°C in an ice bath for at least 2 hours. The product will precipitate as a solid. Collect the crude product by vacuum filtration, and wash the filter cake with cold isopropanol (2 x 100 mL).

  • Drying: Dry the crude product in a vacuum oven at 60°C to a constant weight.

Purification by Recrystallization
  • Dissolution: Transfer the crude solid to a 2 L beaker and add deionized water (approximately 500-600 mL). Heat the suspension to 90-95°C with stirring until the solid is completely dissolved.

  • Decolorization: To the hot solution, add activated carbon (10.0 g) and stir for 20 minutes.

  • Hot Filtration: Prepare a pad of Celite® in a pre-heated Büchner funnel and filter the hot solution to remove the activated carbon. This step should be performed swiftly to avoid premature crystallization.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature, then chill in an ice bath for at least 2 hours to maximize crystal formation.

  • Final Isolation and Drying: Collect the purified white to off-white crystals by vacuum filtration and wash with a small amount of cold deionized water. Dry the final product in a vacuum oven at 50-60°C to a constant weight.

The overall experimental workflow is depicted below:

G cluster_0 Synthesis cluster_1 Purification A Reactant Charging B Hydrazine Addition A->B C Reflux B->C D Crystallization C->D E Filtration & Drying D->E F Dissolution in Water E->F Crude Product G Carbon Treatment F->G H Hot Filtration G->H I Recrystallization H->I J Final Filtration & Drying I->J

Caption: Experimental workflow for the synthesis and purification of this compound.

Analytical Characterization

The identity and purity of the final product should be confirmed by a suite of analytical techniques.

Analysis Specification Typical Result
AppearanceWhite to off-white crystalline solidConforms
¹H NMR (400 MHz, DMSO-d₆)Conforms to structureδ 12.5 (s, 1H), 7.8 (d, 1H), 6.8 (d, 1H), 2.2 (s, 3H)
¹³C NMR (100 MHz, DMSO-d₆)Conforms to structureδ 160.1, 145.2, 130.5, 118.9, 20.7[1]
Purity (HPLC)≥98%>99%
Melting Point145-148 °C146-148 °C
Water Content (Karl Fischer)~14% (for monohydrate)Conforms

Safety Considerations

  • Hydrazine Hydrate: This substance is highly toxic, a suspected carcinogen, and corrosive.[2][3] It should only be handled in a chemical fume hood with appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles.

  • Levulinic Acid: This compound is corrosive and can cause skin and eye irritation. Standard laboratory PPE should be worn during handling.

  • Exothermic Reaction: The initial reaction between levulinic acid and hydrazine hydrate is exothermic. Controlled addition and cooling capabilities are essential to prevent a runaway reaction.

Conclusion

The protocol detailed in this application note provides a reliable and scalable method for the synthesis of high-purity this compound. By adhering to the outlined procedures and safety precautions, research and development laboratories can ensure a consistent supply of this vital building block for their drug discovery programs.

References

Troubleshooting & Optimization

troubleshooting low yield in 6-Methylpyridazin-3-ol hydrate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Methylpyridazin-3-ol hydrate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important pharmaceutical intermediate.[1] Here, we will delve into the causality behind experimental choices and provide a self-validating system of protocols to enhance your synthetic outcomes.

Troubleshooting Guide: Low Yield and Purity Issues

Low yields can be attributed to a variety of factors, from incomplete reactions to the formation of tenacious byproducts. This section provides a systematic approach to identifying and resolving these issues.

Q1: My reaction is showing low conversion to the desired product. What are the likely causes and how can I improve it?

Low conversion is a frequent challenge. Let's break down the potential culprits and their solutions.

Possible Causes & Solutions:

  • Insufficient Reaction Time or Temperature: The cyclization or substitution reaction may not have reached completion.

    • Solution: Monitor the reaction progress meticulously using Thin Layer Chromatography (TLC). An extended reaction time or a moderate increase in temperature could drive the reaction to completion. Be cautious with excessive heat, as it can promote side reactions.

  • Suboptimal pH: The pH of the reaction medium can be critical, especially in cyclization reactions involving hydrazine.

    • Solution: Ensure the pH is within the optimal range for the specific reaction step. For instance, in a cyclization with hydrazine, a slightly acidic medium often facilitates the reaction, while a basic medium might be necessary for certain nucleophilic substitutions.

  • Poor Reagent Quality: Impurities in starting materials can interfere with the reaction.

    • Solution: Verify the purity of your starting materials (e.g., 3-chloro-6-methylpyridazine or the 1,4-dicarbonyl precursor) using techniques like NMR or melting point analysis. If necessary, purify them by recrystallization or distillation.

Troubleshooting Workflow for Low Conversion:

start Low Conversion Observed check_time_temp Verify Reaction Time & Temperature start->check_time_temp check_ph Assess Reaction pH check_time_temp->check_ph Optimal extend_reaction Increase Reaction Time/Temp check_time_temp->extend_reaction Suboptimal check_reagents Analyze Reagent Purity check_ph->check_reagents Optimal adjust_ph Optimize pH check_ph->adjust_ph Suboptimal purify_reagents Purify Starting Materials check_reagents->purify_reagents Impure completion Reaction Completion check_reagents->completion Pure & Complete monitor_tlc Monitor by TLC extend_reaction->monitor_tlc adjust_ph->monitor_tlc purify_reagents->monitor_tlc monitor_tlc->completion

Caption: Troubleshooting logic for addressing low reaction conversion.

Q2: I'm observing significant byproduct formation. How can I minimize these unwanted reactions?

Byproduct formation is a common yield-reducing factor. The nature of the byproduct can provide clues to the underlying issue.

Common Byproducts and Mitigation Strategies:

  • Over-alkylation or Disubstitution: In reactions involving nucleophiles with multiple reactive sites, such as hydrazine, disubstitution can occur.

    • Solution: Control the stoichiometry carefully. Using a slight excess of one reagent can favor the formation of the desired monosubstituted product.

  • Ring Opening or Degradation: Harsh reaction conditions, such as excessively high temperatures or extreme pH, can lead to the degradation of the pyridazine ring.[2]

    • Solution: Employ milder reaction conditions. A lower temperature for a longer duration is often preferable to a high temperature for a short period. Monitor the reaction closely to stop it once the product is formed, preventing subsequent degradation.[2]

Experimental Protocol: Optimizing Reaction Conditions

  • Initial Setup: In a round-bottom flask, dissolve the limiting reagent in the chosen solvent.

  • Reagent Addition: Add the other reagents dropwise at a controlled temperature (e.g., 0 °C or room temperature) to manage any exothermic processes.

  • Temperature Control: Maintain the reaction at the desired temperature using a water bath, oil bath, or cryocooler.

  • Monitoring: At regular intervals (e.g., every 30 minutes), take a small aliquot of the reaction mixture and analyze it by TLC to track the consumption of starting material and the formation of the product and byproducts.

  • Quenching: Once the reaction is complete, quench it by adding an appropriate reagent (e.g., water, or a saturated ammonium chloride solution) to stop the reaction.[3]

Q3: I'm struggling with the isolation and purification of the final product. What techniques are most effective?

The polar nature of this compound can make its isolation challenging.

Isolation and Purification Strategies:

  • Product Solubility: The product might be soluble in the aqueous reaction mixture, leading to low recovery during extraction.[2]

    • Solution: After neutralizing the reaction mixture, consider continuous liquid-liquid extraction for efficient recovery. Alternatively, evaporating the solvent and purifying the residue by column chromatography using a polar stationary phase (e.g., silica gel) and a suitable polar eluent system (e.g., dichloromethane/methanol) can be effective.

  • Recrystallization: This is a powerful technique for purifying solid products.

    • Solution: Choose a solvent system in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for pyridazinone derivatives include ethanol, methanol, or mixtures of ethyl acetate and hexanes.[4]

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

While multiple synthetic pathways exist for pyridazine derivatives, a common approach involves the cyclization of a 1,4-dicarbonyl compound with hydrazine hydrate.[5] Another prevalent method is the nucleophilic substitution of a suitable precursor, such as 3-chloro-6-methylpyridazine, with a hydroxide source. The choice of route often depends on the availability and cost of the starting materials.

Hypothetical Synthetic Pathway:

start_material 3-Chloro-6-methylpyridazine reaction Nucleophilic Aromatic Substitution start_material->reaction reagent Hydroxide Source (e.g., NaOH) reagent->reaction product 6-Methylpyridazin-3-ol reaction->product hydration Hydration product->hydration final_product This compound hydration->final_product

Caption: A plausible synthetic route to this compound.

Q2: What are the typical reaction conditions for the synthesis?

The optimal conditions are highly dependent on the chosen synthetic route. However, some general guidelines can be provided.

ParameterTypical RangeRationale
Temperature 80-120 °CTo provide sufficient activation energy for the reaction without causing degradation.
Reaction Time 2-24 hoursDependent on the reactivity of the substrates and the reaction temperature.
Solvent Water, Ethanol, Acetic AcidThe choice of solvent depends on the solubility of the reactants and the reaction mechanism.[3]
Base/Acid NaOH, KOH, HClUsed to facilitate the reaction, for example, by deprotonating a nucleophile or protonating a leaving group.

Q3: How can I confirm the identity and purity of my final product?

A combination of analytical techniques should be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure of the molecule.

  • Mass Spectrometry (MS): This will determine the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the final compound.

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

Q4: Are there any specific safety precautions I should take?

Yes, standard laboratory safety practices should always be followed.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.

  • Fume Hood: Conduct the reaction in a well-ventilated fume hood, especially when working with volatile or hazardous reagents.

  • Material Safety Data Sheets (MSDS): Consult the MSDS for all reagents before starting the experiment to be aware of any specific hazards.

By systematically addressing these common issues, you can significantly improve the yield and purity of your this compound synthesis, paving the way for successful downstream applications in your research and development endeavors.

References

Technical Support Center: Optimization of Reaction Conditions for 6-Methylpyridazin-3-ol Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 6-Methylpyridazin-3-ol hydrate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the common challenges and achieve optimal results in your laboratory work.

Introduction to the Synthesis

6-Methylpyridazin-3-ol exists in tautomeric equilibrium with its more stable keto form, 6-methyl-3(2H)-pyridazinone. The most prevalent and practical synthetic route involves the cyclocondensation of a γ-keto acid, specifically levulinic acid (4-oxopentanoic acid), with hydrazine hydrate. This reaction proceeds in two key stages:

  • Cyclocondensation: Formation of the dihydropyridazinone ring.

  • Aromatization/Oxidation: Introduction of a double bond to form the final pyridazinone ring.

This guide will focus on optimizing this synthetic pathway, addressing potential pitfalls, and ensuring a high yield of a pure product.

Troubleshooting Guide: Common Experimental Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound.

Q1: I am experiencing a very low yield of the final product. What are the likely causes and how can I improve it?

A1: Low yield is a frequent challenge and can stem from several factors. A systematic approach is crucial for diagnosis and optimization.[1]

  • Purity of Starting Materials:

    • Causality: Impurities in levulinic acid or hydrazine hydrate can lead to competing side reactions, consuming your reagents and complicating purification. Hydrazine hydrate is also susceptible to degradation over time.

    • Solution: Ensure the purity of your starting materials. Use freshly opened or properly stored hydrazine hydrate. If the purity of levulinic acid is questionable, consider purification by distillation.

  • Incomplete Initial Cyclization:

    • Causality: The initial reaction to form the 6-methyl-4,5-dihydropyridazin-3(2H)-one intermediate may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the initial reflux, you can try extending the reaction time.

  • Inefficient Aromatization (Oxidation):

    • Causality: The conversion of the dihydropyridazinone intermediate to the final product requires an oxidation step. If this step is inefficient, the yield will be low.

    • Solution: Ensure the appropriate oxidizing agent is used and that the reaction conditions are suitable. While some protocols may rely on air oxidation over extended periods, a more controlled approach using a chemical oxidant is recommended for reproducibility.

  • Suboptimal Reaction Temperature:

    • Causality: The reaction temperature is a critical parameter. If the temperature is too low, the reaction rate will be slow, leading to an incomplete reaction. Conversely, excessively high temperatures can cause decomposition of the product or starting materials.[1]

    • Solution: For the initial cyclocondensation of levulinic acid with hydrazine hydrate in a solvent like ethanol, reflux temperature is generally optimal.[2]

  • Product Loss During Work-up and Purification:

    • Causality: The product may have some solubility in the wash solvents or remain in the mother liquor after crystallization.

    • Solution: When precipitating the product, ensure the solution is sufficiently cooled in an ice-water bath to minimize its solubility.[2] When washing the filtered solid, use a minimal amount of cold solvent.

Q2: My reaction mixture has turned dark brown or black, and I'm getting a complex mixture of products on my TLC plate. What went wrong?

A2: The formation of a dark, complex mixture often indicates decomposition or significant side reactions.

  • Excessive Heat:

    • Causality: Overheating the reaction mixture can lead to the decomposition of the pyridazinone ring or the starting materials.

    • Solution: Carefully control the reaction temperature using a temperature-controlled heating mantle and monitor the internal temperature of the reaction.

  • Presence of Oxygen During Hydrazine Reaction:

    • Causality: Hydrazine solutions can be unstable in the presence of oxygen, especially under neutral or alkaline conditions, which can lead to autoxidation and the formation of colored byproducts.[3]

    • Solution: While not always necessary for this specific synthesis, if you are experiencing significant color formation, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Side Reactions of Hydrazine:

    • Causality: Hydrazine is a reactive molecule and can participate in various side reactions if reaction conditions are not well-controlled.

    • Solution: Add the hydrazine hydrate dropwise to the solution of levulinic acid to maintain better control over the reaction exotherm and minimize localized high concentrations of hydrazine.

Q3: I've isolated a solid, but my characterization (e.g., NMR, melting point) doesn't match the desired this compound. What could it be?

A3: It is likely you have isolated a reaction intermediate or a common byproduct.

  • Hydrazone Intermediate:

    • Causality: The initial reaction between the ketone of levulinic acid and hydrazine forms a hydrazone. If the subsequent intramolecular cyclization is incomplete, this hydrazone can be a major byproduct.[1]

    • Solution: Ensure sufficient reaction time and temperature to promote the cyclization step. The use of a protic solvent like ethanol or a small amount of an acid catalyst can facilitate the dehydration involved in ring closure.

  • 6-methyl-4,5-dihydropyridazin-3(2H)-one:

    • Causality: This is the expected intermediate before the final aromatization/oxidation step. Its properties will be different from the final product.

    • Solution: This is a good sign that your initial cyclization is working. You now need to perform the oxidation step to introduce the double bond.

  • Hydrazide Formation:

    • Causality: The carboxylic acid of levulinic acid can react with hydrazine to form a hydrazide, which may not efficiently cyclize under the reaction conditions.

    • Solution: The reaction conditions (refluxing in ethanol) generally favor the formation of the hydrazone with the ketone first, followed by intramolecular cyclization. If you suspect significant hydrazide formation, you could consider esterifying the levulinic acid to ethyl levulinate first, and then reacting it with hydrazine.[4]

Frequently Asked Questions (FAQs)

Q1: What is the role of the hydrate in this compound?

A1: The "hydrate" indicates that the crystalline solid form of the molecule incorporates one or more water molecules into its crystal lattice. This is common for polar heterocyclic compounds. For practical purposes in subsequent reactions, the presence of water of hydration should be accounted for when calculating molar equivalents. It is also important to note that the anhydrous form may have different physical properties, such as melting point and solubility.

Q2: What is the optimal solvent for this reaction?

A2: Protic solvents are generally preferred for the cyclocondensation of γ-ketoacids with hydrazine.[1]

  • Ethanol: This is a commonly used solvent as it has a convenient boiling point for reflux, is a good solvent for the starting materials, and allows for the product to precipitate upon cooling.[2]

  • Acetic Acid: Can also be used and may help to catalyze the dehydration step of the cyclization. However, it can be more difficult to remove during work-up.

Q3: Is a catalyst necessary for this reaction?

A3: The reaction can often proceed without an explicit catalyst, especially when run at reflux in a protic solvent. The solvent itself (like ethanol or acetic acid) can facilitate the necessary proton transfers. However, in some cases, a mild acid catalyst can be added to promote the dehydration step in the ring closure.

Q4: How can I best monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is an effective way to monitor the reaction.[1]

  • Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 1:1 or 2:1) is often a good starting point. You may need to add a small amount of methanol or acetic acid to get good spot separation.

  • Visualization: The spots can be visualized under a UV lamp (254 nm). Staining with potassium permanganate can also be effective.

  • What to Look For: You should see the disappearance of the levulinic acid spot and the appearance of a new spot for the dihydropyridazinone intermediate, and subsequently, the final product. The final product is typically more polar than the intermediate.

Q5: What is the best method for purifying the final product?

A5: Recrystallization is the most common and effective method for purifying this compound.

  • Solvent Choice: A solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature is ideal. Ethanol is a good first choice.[2] Isopropanol or mixtures of ethanol and water can also be effective.

  • Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If there are insoluble impurities, perform a hot filtration. Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration and wash with a small amount of cold solvent. Dry the crystals under vacuum.

Experimental Protocols

Protocol 1: Synthesis of 6-Methyl-3(2H)-pyridazinone from Levulinic Acid

This protocol outlines the two-step synthesis involving the formation of the dihydropyridazinone intermediate followed by its conversion to the final product.

Step 1: Synthesis of 6-methyl-4,5-dihydropyridazin-3(2H)-one

  • Materials:

    • Levulinic acid (4-oxopentanoic acid)

    • Hydrazine hydrate (80% solution in water)

    • Ethanol

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve levulinic acid (0.1 mol) in ethanol (100 mL).[2]

    • With stirring, add hydrazine hydrate (0.1 mol) dropwise to the solution.[2]

    • Once the addition is complete, heat the reaction mixture to reflux and maintain for 4 hours.[2]

    • Monitor the reaction by TLC to confirm the consumption of levulinic acid.

    • After the reflux period, cool the reaction mixture to room temperature and then place it in an ice-water bath to facilitate the precipitation of the product.[2]

    • Collect the solid precipitate by vacuum filtration and wash it with a small amount of cold ethanol.[2]

    • The resulting solid is 6-methyl-4,5-dihydropyridazin-3(2H)-one, which can be carried forward to the next step, often without further purification.

Step 2: Aromatization to 6-Methyl-3(2H)-pyridazinone

  • Materials:

    • 6-methyl-4,5-dihydropyridazin-3(2H)-one (from Step 1)

    • Oxidizing agent (e.g., Copper(II) chloride or Manganese(IV) oxide)

    • Appropriate solvent (e.g., acetic acid or a high-boiling inert solvent)

  • General Procedure (Example using CuCl₂):

    • Suspend the 6-methyl-4,5-dihydropyridazin-3(2H)-one in a suitable solvent like acetic acid.

    • Add a stoichiometric amount of the oxidizing agent (e.g., CuCl₂).

    • Heat the mixture to reflux and monitor the reaction by TLC for the disappearance of the starting material and the formation of the product.

    • After completion, cool the reaction mixture and perform an appropriate work-up to remove the metal salts (e.g., filtration, aqueous wash).

    • The crude product can then be purified by recrystallization as described in the FAQ section.

Data Presentation

Table 1: Troubleshooting Summary for Low Yield

Potential Cause Diagnostic Check Recommended Solution
Impure Starting MaterialsCheck supplier specifications; run a preliminary characterization (e.g., NMR, melting point).Use high-purity reagents; purify levulinic acid by distillation if necessary.
Incomplete ReactionMonitor by TLC for the presence of starting materials.Extend reaction time; ensure proper reflux temperature.
Inefficient OxidationTLC shows the presence of the dihydropyridazinone intermediate.Add a suitable oxidizing agent (e.g., CuCl₂, MnO₂); optimize oxidation conditions.
Suboptimal TemperatureMonitor internal reaction temperature.Maintain a consistent reflux temperature; avoid overheating.
Product Loss in Work-upAnalyze the mother liquor for the presence of the product.Cool thoroughly before filtration; wash the product with minimal cold solvent.

Visualizations

Experimental Workflow Diagram

G cluster_start Step 1: Cyclocondensation cluster_oxidation Step 2: Aromatization cluster_purification Step 3: Purification start_materials Levulinic Acid + Hydrazine Hydrate in Ethanol reflux Reflux for 4 hours start_materials->reflux cool_precipitate Cool in Ice Bath & Precipitate reflux->cool_precipitate filter_wash Vacuum Filter & Wash with Cold Ethanol cool_precipitate->filter_wash intermediate Intermediate: 6-methyl-4,5-dihydropyridazin-3(2H)-one filter_wash->intermediate add_oxidant Add Oxidizing Agent (e.g., CuCl₂) in Solvent intermediate->add_oxidant Transfer to next step reflux_oxidation Reflux until complete add_oxidant->reflux_oxidation workup Aqueous Work-up & Extraction reflux_oxidation->workup crude_product Crude Product workup->crude_product recrystallize Recrystallize from Hot Ethanol crude_product->recrystallize Transfer to purification final_filter Filter and Dry under Vacuum recrystallize->final_filter final_product Final Product: This compound final_filter->final_product

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic Diagram

G start Low Product Yield? check_purity Are Starting Materials Pure? start->check_purity Yes check_completion Is the Reaction Complete by TLC? check_purity->check_completion Yes sol_purity Purify Starting Materials check_purity->sol_purity No check_oxidation Is Dihydro-Intermediate Present in Product? check_completion->check_oxidation Yes sol_completion Extend Reaction Time or Increase Temp check_completion->sol_completion No check_workup Product Lost in Mother Liquor? check_oxidation->check_workup No Intermediate sol_oxidation Perform/Optimize Oxidation Step check_oxidation->sol_oxidation Yes sol_workup Optimize Crystallization: Lower Temp, Use Anti-Solvent check_workup->sol_workup Yes success Yield Improved check_workup->success No sol_purity->start sol_completion->start sol_oxidation->start sol_workup->start

Caption: Logic diagram for troubleshooting low product yield.

References

Technical Support Center: Purification of High-Purity 6-Methylpyridazin-3-ol Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of high-purity 6-Methylpyridazin-3-ol hydrate (CAS No. 7143-82-0). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently asked questions. As a key intermediate in pharmaceutical synthesis, achieving high purity of this compound is critical for downstream applications.[1] This document offers practical, field-proven insights to help you navigate the challenges of its purification.

Troubleshooting Guide: Common Issues in the Purification of this compound

This section addresses specific experimental issues you may encounter during the purification of this compound.

Issue 1: Oiling Out or Amorphous Precipitation During Recrystallization

Problem: Instead of forming distinct crystals upon cooling, the compound separates from the solvent as an insoluble liquid (oil) or an amorphous solid.

Causality: This phenomenon, known as "oiling out," typically occurs when the supersaturation level of the solution is too high, or when the boiling point of the solvent is too close to the melting point of the solute.[2] Impurities can also suppress crystallization and promote oiling out.

Solutions:

  • Reheat and Add More Solvent: Reheat the solution until the oil completely dissolves.[2] Add a small amount of additional hot solvent to reduce the supersaturation level.

  • Slow Cooling: Allow the solution to cool to room temperature slowly. Gradual cooling is crucial for the formation of well-ordered crystals. Subsequently, you can place the flask in a refrigerator or an ice bath to maximize yield.

  • Solvent System Modification: If the issue persists, consider a mixed-solvent system. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (an "anti-solvent," in which it is sparingly soluble) at an elevated temperature until the solution becomes slightly turbid. Then, allow it to cool slowly. For a polar compound like this compound, a combination of a polar protic solvent (like ethanol or methanol) and a less polar solvent (like ethyl acetate) or an anti-solvent like water could be effective.[3]

  • Induce Crystallization: If the solution remains clear upon cooling, induce crystallization by scratching the inside of the flask with a glass rod or by adding a few seed crystals of the pure compound.[2]

Issue 2: Poor Recovery of Crystalline Product

Problem: A significantly lower than expected yield of the purified compound is obtained after recrystallization.

Causality: This can be due to several factors:

  • The chosen solvent is too "good," meaning the compound has high solubility even at low temperatures.

  • An excessive amount of solvent was used.

  • Premature crystallization during hot filtration.

  • Loss of product during transfer steps.

Solutions:

  • Optimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

  • Solvent Selection: Re-evaluate your choice of solvent. An ideal solvent should dissolve the compound completely when hot but poorly when cold.[4]

  • Anti-Solvent Addition: After cooling, if significant product remains in the mother liquor, carefully add a "poor" solvent (anti-solvent) to precipitate more of the compound.

  • Minimize Transfers: Plan your experimental setup to minimize the number of times you transfer the solution or solid.

  • Preheat Filtration Apparatus: To prevent premature crystallization during hot filtration, preheat the funnel and receiving flask.

Issue 3: Persistent Impurities in the Final Product

Problem: Analytical data (e.g., HPLC, NMR) of the recrystallized product shows the presence of residual impurities.

Causality: The chosen recrystallization solvent may not be effective at separating the desired compound from certain impurities, especially those with similar solubility profiles. The impurities may also have been trapped within the crystal lattice during rapid crystallization.

Solutions:

  • Multiple Recrystallizations: A second recrystallization is often necessary to achieve high purity.[2]

  • Alternative Purification Techniques: If recrystallization is ineffective, consider other purification methods such as column chromatography.

  • Solvent Screening: Experiment with different solvents or solvent systems. A different solvent may have a more favorable solubility profile for the impurities versus your compound.

  • Activated Carbon Treatment: If the impurities are colored, adding a small amount of activated carbon to the hot solution before filtration can help adsorb them. Use with caution, as it can also adsorb some of your product.

Frequently Asked Questions (FAQs)

Here are some frequently asked questions regarding the purification of this compound.

Q1: What are the most likely impurities in crude this compound?

A1: The impurities will largely depend on the synthetic route. Common impurities in related pyridazinone syntheses can include unreacted starting materials, by-products from side reactions, and residual solvents. For instance, if synthesized from a precursor like 3-chloro-6-methylpyridazine, you might find residual starting material or products of incomplete reaction.

Q2: Which analytical techniques are best for assessing the purity of this compound?

A2: A combination of techniques is recommended for a comprehensive purity assessment:[1][5]

Analytical TechniquePurpose
High-Performance Liquid Chromatography (HPLC) The primary method for quantitative purity analysis and detection of non-volatile impurities.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides structural confirmation of the main compound and can detect and help identify structurally related impurities.[6]
Mass Spectrometry (MS) Confirms the molecular weight of the compound and can be coupled with LC (LC-MS) to identify impurities.[7]
Differential Scanning Calorimetry (DSC) Can be used to determine the purity of highly pure, crystalline substances by analyzing the melting peak.[8]
Infrared (IR) Spectroscopy Confirms the presence of key functional groups and can be used for a quick identity check.

Q3: What is a good starting point for selecting a recrystallization solvent?

A3: For polar, heterocyclic compounds like this compound, polar protic solvents are often a good starting point. Based on data for similar pyridazinone derivatives, the following solvents can be considered for screening[3][9]:

SolventPotential Use
Ethanol / Methanol Good single-solvent candidates.
Isopropanol Another good single-solvent candidate.
Ethyl Acetate Can be a good single solvent or part of a mixed-solvent system.
Water Likely a poor solvent, making it a good anti-solvent in a mixed-solvent system.
Acetonitrile / DMF Can be effective for dissolving the compound by warming.[10]

Q4: What are the key safety precautions when handling this compound and its solvents?

A4: Always consult the Safety Data Sheet (SDS) for the specific compound and any solvents used.[11][12][13] General safety practices include:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound and solvents in a well-ventilated area, preferably a fume hood.

  • Ignition Sources: Keep away from open flames, hot surfaces, and other sources of ignition, especially when using flammable solvents.[11]

  • Handling: Avoid contact with skin and eyes, and do not breathe in dust, mists, or vapors.[11]

Experimental Workflow and Data Visualization

Workflow for Purification Strategy Selection

The following diagram illustrates a decision-making workflow for purifying this compound.

PurificationWorkflow Purification Strategy for this compound start Crude this compound purity_check1 Purity Assessment (HPLC, TLC) start->purity_check1 recrystallization Single-Solvent Recrystallization (e.g., Ethanol, IPA) purity_check1->recrystallization Minor Impurities chromatography Column Chromatography purity_check1->chromatography Major Impurities oiling_out Oiling Out? recrystallization->oiling_out mixed_solvent Mixed-Solvent Recrystallization (e.g., Ethanol/Water) purity_check2 Purity Assessment mixed_solvent->purity_check2 chromatography->recrystallization Further Purification purity_check2->recrystallization Purity < 99% final_product High-Purity Product purity_check2->final_product Purity > 99% oiling_out->mixed_solvent Yes oiling_out->purity_check2 No

Caption: Decision workflow for selecting a purification strategy.

References

Technical Support Center: Synthesis of 6-Methylpyridazin-3-ol Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Methylpyridazin-3-ol hydrate (also known as 6-methyl-3(2H)-pyridazinone). Here, we address common challenges and frequently asked questions to help you navigate the complexities of this synthesis, troubleshoot experimental hurdles, and optimize your reaction outcomes.

Troubleshooting Guide: Navigating Common Experimental Issues

This section addresses specific problems you might encounter during the synthesis of this compound, providing explanations for the underlying causes and actionable solutions.

Question 1: My reaction yield is significantly lower than expected, and I've isolated a white, crystalline solid that is poorly soluble in my desired solvent system. What could this be?

Answer:

A common culprit for low yields and the appearance of an unexpected, sparingly soluble solid is the formation of the levulinic acid ketazine . This side product arises from the reaction of two molecules of levulinic acid with one molecule of hydrazine, leading to a dimeric structure.

  • Causality: The formation of the ketazine is often favored under conditions where the concentration of hydrazine is insufficient or when the initial reaction temperature is not adequately controlled.[1] The carbonyl group of levulinic acid reacts with both amino groups of the hydrazine molecule, forming a stable six-membered ring through intramolecular cyclization.

  • Identification: The ketazine of levulinic acid can be identified by its distinct physical and spectral properties compared to the desired product.

CompoundMolecular WeightMelting PointSolubility
6-Methylpyridazin-3-ol110.11 g/mol ~110-114 °CSoluble in water, ethanol
Levulinic acid ketazine228.24 g/mol ~219-220 °CPoorly soluble in common organic solvents
  • Troubleshooting Protocol:

    • Control Stoichiometry: Ensure a slight excess of hydrazine hydrate is used. A molar ratio of 1:1.1 to 1:1.2 (levulinic acid to hydrazine hydrate) is recommended to favor the formation of the desired pyridazinone.

    • Temperature Management: Add the hydrazine hydrate solution to the levulinic acid solution at a controlled, lower temperature (e.g., 0-10 °C) before gradually heating to reflux. This minimizes the initial formation of the ketazine.

    • pH Adjustment: Maintaining a slightly acidic to neutral pH can favor the desired cyclization over ketazine formation.

Question 2: My NMR spectrum shows a complex mixture of peaks, making it difficult to confirm the presence and purity of 6-Methylpyridazin-3-ol. What are the likely impurities?

Answer:

A complex NMR spectrum often indicates the presence of unreacted starting materials and side products. Besides the ketazine mentioned above, another common impurity is levulinic hydrazide .

  • Causality: Levulinic hydrazide can form when the carboxyl group of levulinic acid reacts with hydrazine hydrate, a reaction that can compete with the desired ketone-hydrazine condensation.[1] This is more likely to occur at elevated temperatures if the cyclization is slow.

  • Identification of Key Impurities by ¹H NMR:

    • Levulinic Acid (Starting Material): Look for characteristic peaks for the methyl ketone (singlet, ~2.2 ppm) and the two methylene groups (triplets, ~2.5 and ~2.8 ppm).

    • Levulinic Hydrazide: The presence of a broad singlet for the -NHNH₂ protons and distinct shifts for the methylene protons compared to levulinic acid.

    • Levulinic Acid Ketazine: Symmetrical structure will show a single set of peaks for the methyl and methylene groups, but with different chemical shifts than the starting material.

  • Troubleshooting and Purification Protocol:

    • Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the consumption of levulinic acid. The reaction should be heated until the starting material is no longer visible.

    • Purification Strategy:

      • Recrystallization: this compound can be purified by recrystallization from water or ethanol. The difference in solubility between the product and the less polar side products can be exploited.

      • Column Chromatography: If recrystallization is insufficient, silica gel column chromatography using a polar eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexane gradients) can effectively separate the desired product from impurities.

Question 3: The final isolated product is off-color (e.g., yellow or brown) instead of the expected white to off-white solid. What causes this discoloration, and how can I prevent it?

Answer:

Discoloration in the final product can be due to several factors, including the presence of minor, highly colored impurities or degradation of the product or intermediates.

  • Causality:

    • Oxidation: Hydrazine and its derivatives can be susceptible to oxidation, which can form colored byproducts.

    • Thermal Decomposition: Prolonged heating at high temperatures can lead to the decomposition of the pyridazinone ring or other components in the reaction mixture.

    • Impurities in Starting Materials: The quality of the starting levulinic acid and hydrazine hydrate can impact the color of the final product.

  • Troubleshooting and Prevention:

    • Use High-Purity Reagents: Ensure the use of high-quality starting materials.

    • Inert Atmosphere: For sensitive applications, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions.

    • Controlled Heating: Avoid excessive heating or prolonged reaction times. Monitor the reaction progress and work it up as soon as it is complete.

    • Decolorization: If the final product is discolored, it can often be purified by recrystallization with the addition of a small amount of activated carbon to adsorb the colored impurities.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions about the synthesis of this compound.

What is the primary reaction mechanism for the synthesis of this compound from levulinic acid and hydrazine hydrate?

The synthesis proceeds through a two-step, one-pot reaction:

  • Hydrazone Formation: The initial step is the nucleophilic addition of one of the amino groups of hydrazine to the ketone carbonyl of levulinic acid, followed by dehydration to form a hydrazone intermediate.

  • Intramolecular Cyclization: The second amino group of the hydrazine intermediate then undergoes an intramolecular nucleophilic attack on the carboxylic acid carbonyl, followed by dehydration to form the stable six-membered pyridazinone ring.

Reaction_Mechanism Levulinic Acid Levulinic Acid Hydrazone Intermediate Hydrazone Intermediate Levulinic Acid->Hydrazone Intermediate 1. Hydrazone Formation Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Hydrazone Intermediate 6-Methylpyridazin-3-ol 6-Methylpyridazin-3-ol Hydrazone Intermediate->6-Methylpyridazin-3-ol 2. Intramolecular Cyclization

Caption: Synthesis of 6-Methylpyridazin-3-ol

What are the most common side products in the synthesis of this compound and how can they be minimized?

The most common side products are the levulinic acid ketazine and levulinic hydrazide . Their formation can be minimized by:

  • Controlling Stoichiometry: Using a slight excess of hydrazine hydrate.

  • Temperature Control: Adding hydrazine hydrate at a low temperature before heating.

  • Reaction Time: Ensuring the reaction goes to completion to consume intermediates that could lead to side products.

Side_Products cluster_main Main Reaction cluster_side Side Reactions Levulinic Acid + Hydrazine Levulinic Acid + Hydrazine 6-Methylpyridazin-3-ol 6-Methylpyridazin-3-ol Levulinic Acid + Hydrazine->6-Methylpyridazin-3-ol 2 Levulinic Acid + Hydrazine 2 Levulinic Acid + Hydrazine Levulinic Acid Ketazine Levulinic Acid Ketazine 2 Levulinic Acid + Hydrazine->Levulinic Acid Ketazine Levulinic Acid + Hydrazine Levulinic Acid + Hydrazine Levulinic Hydrazide Levulinic Hydrazide Levulinic Acid + Hydrazine ->Levulinic Hydrazide

Caption: Main Reaction vs. Side Reactions

What is the role of the hydrate in this compound?

The "hydrate" in the name indicates that the molecule crystallizes with one or more molecules of water. This is common for polar heterocyclic compounds that can form hydrogen bonds with water. The presence of water of hydration can affect the compound's physical properties, such as its melting point and solubility. It is important to be aware of the hydration state when determining molecular weight and performing quantitative analysis.

References

how to prevent degradation of 6-Methylpyridazin-3-ol hydrate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 6-Methylpyridazin-3-ol hydrate. This document provides in-depth answers to frequently asked questions and troubleshooting advice to help researchers, scientists, and drug development professionals prevent its degradation and ensure experimental integrity. The inherent reactivity of the pyridazinone core necessitates careful handling to avoid common pitfalls such as oxidation, photodegradation, and pH-mediated instability.

Part 1: Frequently Asked Questions & Troubleshooting

This section addresses the most common issues encountered during the storage, handling, and use of this compound.

Q1: What are the ideal long-term storage conditions for solid this compound?

For maximum stability, the solid compound should be stored under the conditions summarized in the table below.

ParameterRecommended ConditionRationale
Temperature 2–8°CSlows the rate of potential degradation reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation and reaction with atmospheric moisture.
Light Amber Vial / Dark LocationProtects against light-induced degradation (photolysis).
Container Tightly Sealed, DryPrevents hydration/dehydration and contamination.
Q2: Why is an inert atmosphere so critical? My compound is a hydrate; isn't it stable in the presence of moisture?

This is an excellent question that touches on a key aspect of this molecule's chemistry. While it is a hydrate, indicating water is part of its crystal structure, it is still susceptible to degradation from atmospheric components, primarily oxygen.

  • Oxidative Degradation: The electron-rich pyridazine ring is prone to oxidation.[1][2] Atmospheric oxygen can initiate radical chain reactions or other oxidative processes, leading to the formation of N-oxides, ring-opened byproducts, or colored impurities.[2][3] Storing under an inert gas like argon or nitrogen displaces oxygen and minimizes this primary degradation pathway. Some related compounds are explicitly noted as being air-sensitive.

  • Hygroscopicity: While it is a hydrate, the compound can still be hygroscopic, meaning it can absorb additional moisture from the air. This can alter its physical properties and potentially accelerate other degradation pathways by mobilizing reactants. Conversely, in a very dry atmosphere, it could lose its water of hydration, changing its molecular weight and structure. An inert, dry atmosphere provides the most controlled and stable environment.

Q3: My solutions of this compound are turning yellow or brown over time. What's causing this discoloration and how can I stop it?

The development of a yellow or brown hue is a classic indicator of oxidative degradation. This happens because the initial degradation products are often highly conjugated molecules that absorb visible light.

The cause is almost certainly exposure to atmospheric oxygen, which can be exacerbated by light and elevated temperatures. To prevent this:

  • Use Degassed Solvents: Solvents readily dissolve atmospheric oxygen. Before preparing your solution, you must degas the solvent. Common methods include sparging with an inert gas (argon or nitrogen) for 20-30 minutes or using several freeze-pump-thaw cycles.

  • Prepare Under Inert Atmosphere: All solution preparations should be performed under a blanket of inert gas using standard air-sensitive techniques (see workflow diagram below).[4][5]

  • Store Solutions Properly: Stock solutions should be stored cold (2–8°C), protected from light, and under an inert atmosphere in a tightly sealed vial. For frequent use, consider preparing smaller aliquots to avoid repeated warming/cooling cycles and re-introducing air into the headspace of the main stock.

Q4: How does pH affect the stability of this compound in aqueous experiments?

The stability of pharmaceutical compounds in aqueous media is often highly dependent on pH.[6][7] Both acidic and basic conditions can catalyze degradation reactions like hydrolysis and oxidation.[6]

  • Acidic Conditions: Strong acids may protonate the pyridazine ring, potentially making it more susceptible to nucleophilic attack or ring cleavage.

  • Basic Conditions: Strongly basic conditions can deprotonate the hydroxyl group, forming a phenoxide-like species that is typically much more sensitive to oxidation.[8]

For optimal stability in aqueous buffers, it is recommended to maintain a pH in the neutral range (approximately 6.0 to 7.5) . If your experiment requires a pH outside this range, you should perform a preliminary stability study by incubating the compound in the proposed buffer and analyzing its purity over time (e.g., by HPLC) before proceeding with the full experiment.

Part 2: Key Experimental Protocols & Workflows

Adherence to validated protocols is essential for reproducible results. The following sections provide detailed methodologies and visual guides.

Protocol 1: Preparation of a Stable Stock Solution

This protocol details the steps for preparing a stock solution (e.g., 10 mM in DMSO) for use in biological assays or chemical reactions, minimizing the risk of degradation.

Materials:

  • This compound

  • Anhydrous grade DMSO

  • Schlenk flask or vial with a rubber septum

  • Inert gas source (Argon or Nitrogen) with a manifold

  • Oven-dried glassware

  • Gas-tight syringes and needles

Procedure:

  • Prepare Glassware: Thoroughly dry all glassware, including the flask/vial and magnetic stir bar, in an oven (e.g., 125°C overnight) and allow it to cool to room temperature under a stream of inert gas.[4][5]

  • Degas Solvent: Take the required volume of anhydrous DMSO in a separate Schlenk flask. Degas the solvent by bubbling argon or nitrogen through it for at least 30 minutes.

  • Inert Atmosphere: Seal the reaction vial containing the stir bar with a septum and flush it with inert gas for 5-10 minutes.

  • Weigh Compound: Quickly weigh the required amount of this compound and add it to the reaction vial. Immediately re-seal and purge the vial with inert gas to displace any air that entered during the transfer.

  • Add Solvent: Using a dry, gas-tight syringe, carefully withdraw the desired volume of degassed DMSO.[9] Pierce the septum on the reaction vial and slowly add the solvent.

  • Dissolution & Storage: Stir the solution until the solid is fully dissolved. If storing in the same vial, ensure the headspace is filled with inert gas. For long-term storage, transfer the solution via syringe or cannula to smaller, oven-dried amber vials, flush with inert gas, and seal tightly.[10] Store at 2–8°C.

Visualization of Degradation & Prevention

To better understand the factors influencing stability, the following diagrams illustrate the primary degradation pathways and the correct handling workflow.

cluster_Degradation Key Degradation Pathways Compound 6-Methylpyridazin-3-ol Hydrate Oxidation Oxidized Products (e.g., N-Oxides, Ring-Opened Species) Compound->Oxidation O₂ (Air) Heat Photo Photodegradation Products (e.g., Isomers, Rearrangements) Compound->Photo UV / Light Hydrolysis Hydrolytic Products Compound->Hydrolysis Extreme pH (H⁺ / OH⁻)

Caption: Primary drivers of this compound degradation.

cluster_Workflow Air-Sensitive Handling Workflow A 1. Oven-Dry All Glassware (Vials, Flasks, Syringes) B 2. Assemble & Cool Under Inert Gas Stream (N₂/Ar) A->B C 3. Weigh Solid & Add to Inerted Reaction Vial B->C D 4. Add Degassed Anhydrous Solvent via Gas-Tight Syringe C->D E 5. Dissolve & Mix Under Positive Inert Gas Pressure D->E F 6. Store Final Solution (Cold, Dark, Inert Atmosphere) E->F

References

improving the solubility of 6-Methylpyridazin-3-ol hydrate for assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals working with 6-Methylpyridazin-3-ol hydrate. This pyridazinone derivative, like many heterocyclic compounds, can present significant solubility challenges that may impact the accuracy and reproducibility of in vitro and in vivo assays. This document provides a comprehensive resource for understanding and overcoming these challenges, ensuring the reliable application of this compound in your research.

The core of this guide is built on the foundational principle of systematic and informed troubleshooting. We will explore the chemical nature of this compound, including its likely tautomeric forms, and provide actionable strategies for enhancing its solubility in aqueous assay environments. The protocols and recommendations herein are grounded in established principles of medicinal chemistry and laboratory practice for handling poorly soluble compounds.

Understanding the Challenge: The Physicochemical Properties of this compound

While specific experimental data for this compound is not extensively published, we can infer its behavior from closely related pyridazinone analogs and general chemical principles. Pyridazinone derivatives are known for their poor aqueous solubility.[1] This is a critical consideration in drug discovery and development, as it directly influences bioavailability and the reliability of assay results.

One key characteristic of 3-hydroxypyridazines is their existence in tautomeric equilibrium between the enol (3-hydroxy) and keto (3-oxo) forms. The predominant tautomer can be influenced by the solvent environment and pH, which in turn affects the compound's physicochemical properties, including solubility and its interaction with biological targets.[2][3][4]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to prepare a stock solution of this compound?

A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. Studies on similar pyridazinone derivatives show a dramatic increase in solubility in DMSO compared to aqueous or alcohol-based solvents.[1][5][6][7] For example, the solubility of 6-phenyl-pyridazin-3(2H)-one is significantly higher in DMSO than in water or ethanol.[6][7]

Q2: My compound precipitates when I dilute my DMSO stock into an aqueous assay buffer. What is happening and how can I prevent it?

A2: This phenomenon, often called "crashing out," occurs when a compound that is soluble in a high-concentration organic solvent is introduced into an aqueous environment where it has poor solubility. To prevent this, it is crucial to keep the final concentration of the organic solvent (co-solvent) in the assay as low as possible, typically below 1%, and ideally below 0.5% for cell-based assays to avoid solvent-induced toxicity.[5]

Q3: Can I use other organic solvents besides DMSO?

A3: While DMSO is generally the most effective, other water-miscible organic solvents can be considered if DMSO is incompatible with your assay system. These include dimethylformamide (DMF), ethanol, and methanol. However, the solubilizing power of these solvents for pyridazinones is generally lower than that of DMSO.[6][7]

Q4: How does pH affect the solubility of this compound?

Q5: Could this compound interfere with my assay readout?

A5: Certain chemical substructures are known to cause pan-assay interference (PAINS).[8] While pyridazinones are not typically classified as classical PAINS, their potential for reactivity or non-specific interactions should not be entirely dismissed, especially in complex biological assays.[9] Running appropriate controls, such as testing the compound in the absence of the biological target, can help identify potential assay interference.

Troubleshooting Guide: Step-by-Step Solutions for Solubility Issues

This section provides a systematic approach to resolving solubility problems encountered during your experiments.

Problem 1: Compound is difficult to dissolve in 100% DMSO for the initial stock solution.
  • Solution 1: Gentle Heating: Gently warm the solution in a water bath (e.g., 37°C) while vortexing. Avoid excessive heat, as it may degrade the compound.

  • Solution 2: Sonication: Use a bath sonicator to aid in the dissolution process. Brief periods of sonication can be very effective.

  • Solution 3: Re-evaluation of Stock Concentration: If the compound remains insoluble, you may be exceeding its solubility limit even in DMSO. Consider preparing a lower concentration stock solution.

Problem 2: Precipitate forms immediately upon dilution of the DMSO stock into aqueous buffer.
  • Solution 1: Reduce the Final DMSO Concentration: The most common cause is too high a final concentration of DMSO. Prepare intermediate dilutions in your aqueous buffer to minimize the final DMSO percentage.

  • Solution 2: Use a Co-solvent System: For some compounds, a mixture of solvents can be more effective. Consider preparing your stock in a co-solvent system (e.g., DMSO/ethanol) if your assay allows.

  • Solution 3: pH Adjustment of the Aqueous Buffer: As discussed in the FAQs, altering the pH of your buffer can significantly impact solubility.

Problem 3: The solution appears clear initially but becomes cloudy or shows precipitate over time.
  • Solution 1: Kinetic vs. Thermodynamic Solubility: You may be observing a kinetically soluble state that is not thermodynamically stable. This means the compound is temporarily in solution but will precipitate over time to reach its true equilibrium solubility. Prepare fresh working solutions immediately before use.

  • Solution 2: Temperature Effects: Changes in temperature can affect solubility. Ensure your solutions are maintained at a constant temperature throughout the experiment.

Data Presentation: Solubility of a Representative Pyridazinone

The following table summarizes the mole fraction solubility (xe) of a related compound, 6-phenyl-pyridazin-3(2H)-one, in various solvents at 318.2 K (45°C) to illustrate the significant impact of solvent choice.

SolventMole Fraction Solubility (xe) at 318.2 K
Water1.26 x 10⁻⁵
Methanol5.18 x 10⁻³
Ethanol8.22 x 10⁻³
Dimethyl Sulfoxide (DMSO)4.73 x 10⁻¹

Data adapted from a study on 6-phenyl-pyridazin-3(2H)-one.[6][7]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weigh out the required amount of this compound.

  • Add the appropriate volume of 100% DMSO to achieve a 10 mM concentration.

  • Vortex the solution thoroughly.

  • If necessary, use gentle warming (37°C) or sonication to fully dissolve the compound.

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions for a Cell-Based Assay

This protocol is designed to minimize precipitation when diluting a DMSO stock for a typical cell-based assay.

  • Create an Intermediate Dilution: Prepare an intermediate dilution of your 10 mM stock solution in your cell culture medium. For example, to achieve a final concentration of 10 µM in the assay with a final DMSO concentration of 0.1%, you would first make a 1:100 intermediate dilution of your 10 mM stock in media to get a 100 µM solution with 1% DMSO.

  • Perform Serial Dilutions: Use the 100 µM intermediate solution to perform your serial dilutions directly in the cell culture medium. This ensures the DMSO concentration remains constant and low across all final concentrations.

  • Add to Cells: Add the final serially diluted compound solutions to your cells.

  • Vehicle Control: Prepare a vehicle control by performing the same dilution steps with 100% DMSO instead of the compound stock solution.

Visualizing the Workflow

The following diagram illustrates a decision-making workflow for troubleshooting solubility issues.

solubility_troubleshooting start Start: Need to prepare This compound for an aqueous assay stock_prep Prepare 10 mM stock in 100% DMSO start->stock_prep dissolve_check Does it fully dissolve? stock_prep->dissolve_check troubleshoot_stock Troubleshoot: - Gentle heat (37°C) - Sonication - Lower stock concentration dissolve_check->troubleshoot_stock No dilute_to_assay Dilute stock into aqueous assay buffer dissolve_check->dilute_to_assay Yes dissolve_yes Yes dissolve_no No troubleshoot_stock->stock_prep precipitate_check Does it precipitate? dilute_to_assay->precipitate_check troubleshoot_dilution Troubleshoot: - Decrease final DMSO % - Use intermediate dilutions - Adjust buffer pH precipitate_check->troubleshoot_dilution Yes proceed Proceed with assay precipitate_check->proceed No precipitate_yes Yes precipitate_no No troubleshoot_dilution->dilute_to_assay

Caption: Decision tree for preparing and troubleshooting solutions of this compound.

References

resolving inconsistent results in experiments with 6-Methylpyridazin-3-ol hydrate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 6-Methylpyridazin-3-ol Hydrate

A Guide to Resolving Inconsistent Experimental Results

Welcome to the technical support guide for this compound. As Senior Application Scientists, we understand that nuanced challenges can arise when working with hydrated compounds. Inconsistent results are often not due to flawed experimental design but rather to the subtle and frequently overlooked chemical behavior of the material itself. This guide is structured to provide direct, actionable solutions to common problems encountered by researchers and drug development professionals. We will explore the causality behind these issues and provide validated protocols to ensure reproducibility and accuracy in your work.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and properties of this compound.

Q1: My starting material has a variable, clumpy appearance. Is the quality compromised?

Answer: This is a common and generally benign observation. This compound is, by its nature, hygroscopic and contains a bound water molecule within its crystal lattice. The degree of clumping can be influenced by ambient humidity during packaging and handling.

  • Causality: The presence of water molecules on the crystal surface and within the lattice can lead to particle agglomeration. This does not typically indicate chemical degradation. The key is to ensure you are using the correct molecular weight for the hydrate form in your calculations to account for the water content.

  • Recommendation: Store the compound in a desiccator or a controlled low-humidity environment, especially after opening the container. The recommended storage temperature is between 2-8°C.[1] For quantitative experiments, it is crucial to accurately account for the water of hydration.

Q2: Why am I observing a broad or inconsistent melting point for my compound?

Answer: Melting point discrepancies are a classic hallmark of hydrated compounds. The energy applied during melting point analysis can initiate dehydration, causing a mixture of the hydrate and its anhydrous form to be present.

  • Causality: You are likely observing a thermal event rather than a true melting point. The process looks like this:

    • The hydrate is heated.

    • At a certain temperature, the compound loses its water of hydration.

    • The resulting anhydrous material then melts at its own, higher melting point. This process results in a broad temperature range or a value that is inconsistent with literature values for either the pure hydrate or the pure anhydrous form. Common errors in hydrate experiments include the incomplete removal of water before analysis.[2][3]

  • Best Practice: For definitive thermal characterization, use Thermogravimetric Analysis (TGA). TGA will show a distinct mass loss step corresponding to the loss of water, followed by the melting and eventual decomposition of the anhydrous compound. This method validates the hydration state and provides the true melting point of the anhydrous material.

Q3: My reaction yields are consistently low and variable. What is the most likely cause?

Answer: The most frequent source of error leading to low or inconsistent yields when using a hydrated starting material is an incorrect molar mass calculation.

  • Causality: Researchers may inadvertently use the molecular weight of the anhydrous form when weighing the hydrate. This leads to using fewer moles of the reagent than intended, making it the limiting reagent and artificially lowering the theoretical maximum yield.

  • Solution: Always use the correct molecular weight for your calculations. See the table below for a direct comparison.

Property6-Methylpyridazin-3-ol Hydrate 6-Methylpyridazin-3(2H)-one (Anhydrous)
Molecular Formula C₅H₈N₂O₂[1][4]C₅H₆N₂O[5]
Molecular Weight 128.13 g/mol [1][4]110.11 g/mol [5]
CAS Number 7143-82-0[1]13327-27-0[5]

By using 128.13 g/mol , you ensure the correct molar quantity of the active molecule is added to your reaction.

Troubleshooting Guide 1: Inconsistent Spectroscopic Data (NMR, IR)

Issue: My ¹H NMR spectrum shows broad peaks, and the integration is off. My IR spectrum has a large, variable broad peak in the hydroxyl region.

This issue often stems from the water of hydration and the compound's inherent tautomerism.

Root Cause Analysis Workflow

Caption: Root cause analysis for spectroscopic inconsistencies.

Keto-Enol Tautomerism

6-Methylpyridazin-3-ol exists in equilibrium with its keto tautomer, 6-methyl-3(2H)-pyridazinone.[5] The solvent, pH, and temperature can influence which form is dominant, directly affecting your spectroscopic results.

Tautomerism struct_enol 6-Methylpyridazin-3-ol (Enol Form) struct_keto 6-Methyl-3(2H)-pyridazinone (Keto Form) struct_enol->struct_keto Equilibrium

Caption: Tautomeric equilibrium of the core structure.

Recommended Protocols
  • For NMR Analysis:

    • To minimize the interference of the water peak, dissolve a small sample in deuterated methanol (CD₃OD) and evaporate to dryness under a stream of nitrogen. Repeat this process twice to exchange the water of hydration with deuterated water.

    • Finally, dissolve the sample in your desired deuterated solvent (e.g., DMSO-d₆) for analysis. This will significantly reduce the residual H₂O/HOD signal.

  • For IR Analysis:

    • If you need to confirm the spectrum of the anhydrous form, prepare a KBr pellet with material that has been dehydrated according to the protocol in the next section.

    • Alternatively, Attenuated Total Reflectance (ATR) IR can be used on the hydrate, but be aware that the broad O-H stretch from the water will be a dominant feature.

Troubleshooting Guide 2: Managing Dehydration During Chemical Reactions

Issue: My reaction, which is run at an elevated temperature, is giving inconsistent product profiles and yields.

Heating a hydrated reagent can cause in situ dehydration, which alters its molecular weight, solubility, and potentially its reactivity profile.[2][6] This is a critical and often undiagnosed source of experimental inconsistency.

Experimental Decision Workflow

Caption: Decision workflow for using the hydrate vs. anhydrous form.

Protocol: Controlled Dehydration of this compound

This protocol provides a reliable method for generating the anhydrous form for temperature-sensitive reactions. The fundamental principle is to heat the material gently under vacuum until a constant weight is achieved, indicating all water has been removed.[3][7]

Materials:

  • This compound

  • Vacuum oven

  • Analytical balance

  • Desiccator

Procedure:

  • Weigh a clean, dry flask or vial. Record the mass.

  • Add the desired amount of this compound to the flask. Record the combined mass.

  • Place the flask in a vacuum oven and heat to 50-60°C under vacuum (approx. 10-20 mbar).

  • After 2 hours, remove the flask, place it in a desiccator to cool to room temperature (approx. 20 minutes).[3]

  • Weigh the flask. Record the mass.

  • Return the flask to the vacuum oven for another 1-hour interval.

  • Repeat steps 4-6 until two consecutive weighings are within ±0.050 g, indicating that dehydration is complete.[8]

  • The resulting anhydrous material should be used promptly or stored in a desiccator to prevent rehydration from atmospheric moisture.[3]

Troubleshooting Guide 3: Addressing Solubility Issues

Issue: I am struggling to dissolve the compound for my reaction or for analytical sample preparation.

Solubility is fundamentally governed by the principle of "like dissolves like." The hydrate form is more polar than the anhydrous form. Inconsistent dissolution can occur if the hydration state of your material varies or if an inappropriate solvent is chosen.

Root Cause Analysis & Solvent Selection
  • Polarity: The hydrate's water molecule increases its overall polarity, making it more soluble in polar protic solvents like water, methanol, and ethanol. The anhydrous form will show improved solubility in less polar organic solvents.

  • Reactivity: Avoid solvents that can react with the compound. For example, in the presence of a strong base, reactive chlorinated solvents could potentially lead to side reactions.

  • Published Data: While specific solubility data for this compound is sparse, studies on structurally similar pyridazinone derivatives show high solubility in polar aprotic solvents like DMSO and polar protic solvents like methanol and ethanol.[9][10] Water is generally a poor solvent for these structures at room temperature.[9]

Recommended Solvents

Based on the chemical structure and available literature on related compounds, the following solvents are recommended starting points.

Solvent ClassExamplesSuitability for Hydrate FormNotes
Polar Aprotic DMSO, DMFExcellentGood for creating stock solutions; may require heating to fully dissolve.
Polar Protic Methanol, EthanolGoodOften used in reactions involving pyridazinone derivatives.[11][12]
Chlorinated Dichloromethane (DCM)ModerateUse with caution; ensure reaction conditions are compatible.
Ethers THF, DioxanePoor to ModerateMay require heating; solubility is likely limited.
Non-Polar Toluene, HexanesPoorUnlikely to be effective solvents.

Protocol for Enhancing Dissolution:

  • Choose a suitable solvent from the table above.

  • Add the solvent to your compound.

  • Stir the mixture vigorously at room temperature for 10-15 minutes.

  • If the solid persists, gently warm the mixture (e.g., to 40°C) while stirring.

  • Sonication in an ultrasonic bath can also be highly effective at breaking up solid aggregates and accelerating dissolution.

By systematically addressing these common issues related to hydration, tautomerism, and solubility, you can significantly improve the consistency and reliability of your experimental results with this compound.

References

Technical Support Center: Analytical Method Validation for 6-Methylpyridazin-3-ol Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical support resource for researchers, analytical scientists, and drug development professionals engaged in the analytical method validation for 6-Methylpyridazin-3-ol hydrate (CAS No. 7143-82-0)[1]. As a pivotal intermediate in pharmaceutical synthesis, ensuring the quality, purity, and stability of this compound through validated analytical methods is paramount. This document provides in-depth, experience-driven answers to common challenges and frequently asked questions, structured to guide you from method development through to troubleshooting.

Section 1: Method Development & Initial Setup FAQs

This section addresses the preliminary steps of establishing a robust analytical method, focusing on High-Performance Liquid Chromatography (HPLC), the workhorse technique for this type of small molecule analysis.

Q1: What are the recommended starting conditions for an HPLC-UV method for this compound?

A1: Based on its polar heterocyclic structure, a reversed-phase HPLC (RP-HPLC) method is the most logical starting point. The goal is to achieve a sharp, symmetrical peak with a reasonable retention time (typically 3-10 minutes). The initial conditions should be simple, allowing for systematic optimization.

Causality: The choice of a C18 column is due to its versatility and wide availability for retaining moderately polar to nonpolar compounds. A simple isocratic mobile phase of methanol or acetonitrile with a buffered aqueous phase is standard. The buffer is critical; since this compound has nitrogen atoms, its ionization state is pH-dependent. A buffer around neutral pH or slightly acidic (e.g., phosphate or formate) often prevents peak tailing by suppressing interactions with residual silanols on the column packing[2][3].

Table 1: Recommended Starting HPLC-UV Conditions

ParameterRecommended Starting ConditionRationale & Optimization Notes
Column C18, 4.6 x 150 mm, 5 µmA standard workhorse column. If retention is poor, consider a polar-embedded or AQ-type C18 column.
Mobile Phase A: 20 mM Potassium Phosphate, pH 3.0B: AcetonitrileAdjust the A:B ratio (e.g., start at 90:10) to achieve desired retention. Acetonitrile often provides sharper peaks and lower backpressure than methanol.
Elution Mode IsocraticSimple and robust. Switch to a gradient elution if impurities with widely different polarities are present.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column. Adjust as needed to optimize resolution and run time.
Column Temp. 30 °CUsing a column oven ensures stable retention times[4][5].
Injection Vol. 10 µLAvoid column overloading, which can cause peak fronting or tailing[6][7][8].
Detection (UV) 254 nm or determined by UV scanPerform a UV scan of the analyte to find the wavelength of maximum absorbance (λmax) for optimal sensitivity.
Diluent Mobile Phase or Water:Acetonitrile (50:50)The sample solvent should be as weak as or weaker than the mobile phase to prevent peak distortion[3].
Q2: How do I perform a System Suitability Test (SST) and what are the acceptance criteria?

A2: A System Suitability Test is a mandatory check performed before any validation run to ensure the chromatographic system is performing adequately.[9] It is a self-validating system check. The procedure involves making replicate injections (typically 5 or 6) of a standard solution of this compound.

Protocol: System Suitability Testing

  • Prepare the Standard: Prepare a solution of this compound at a concentration that is representative of the samples to be analyzed.

  • Equilibrate the System: Pump the mobile phase through the HPLC system until a stable baseline is achieved (typically 30-60 minutes).

  • Perform Replicate Injections: Inject the standard solution five or six consecutive times.

  • Evaluate Parameters: Calculate the key SST parameters from the resulting chromatograms.

Table 2: Typical System Suitability Parameters and Acceptance Criteria (as per USP/ICH)

ParameterAcceptance CriteriaPurpose
Tailing Factor (T) T ≤ 2.0Measures peak symmetry. High tailing can affect integration accuracy[2].
Relative Standard Deviation (RSD) of Peak Area RSD ≤ 2.0% (for 5-6 injections)Demonstrates the precision of the injector and detector.
Relative Standard Deviation (RSD) of Retention Time RSD ≤ 1.0% (for 5-6 injections)Indicates the stability and precision of the pump/flow rate.
Theoretical Plates (N) N > 2000Measures column efficiency and indicates how sharp the peaks are.
Resolution (Rs) Rs > 2.0 (between analyte and closest impurity)Ensures baseline separation between adjacent peaks.

Section 2: Core Validation Parameters FAQs

This section details the essential validation characteristics as mandated by global regulatory bodies.

Q3: Which validation parameters are required for an impurity quantification method versus an assay method?

A3: The required validation parameters depend on the intended purpose of the analytical method. The International Council for Harmonisation (ICH) guideline Q2(R1) and USP General Chapter <1225> provide a framework for this.[9][10][11]

Table 3: Validation Parameters per Method Type (ICH Q2(R1)) [10][12][13]

Validation CharacteristicIdentificationImpurities (Quantitative)Assay (Content/Potency)
Specificity YesYesYes
Linearity NoYesYes
Range NoYesYes
Accuracy NoYesYes
Precision NoYesYes
RepeatabilityNoYesYes
Intermediate PrecisionNoYesYes
Limit of Detection (LOD) NoNo (for limit tests)No
Limit of Quantitation (LOQ) NoYesNo
Robustness RecommendedRecommendedRecommended
Q4: How do I establish specificity and ensure my method is "stability-indicating"?

A4: Specificity is the ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[9] For a "stability-indicating" method, this is most effectively demonstrated through forced degradation studies .[14]

Causality: Forced degradation (or stress testing) involves subjecting the drug substance to harsh conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products.[14][15] If the analytical method can separate the intact this compound peak from all the newly formed degradation peaks, and the peak purity of the main peak is confirmed (e.g., using a photodiode array detector), then the method is deemed specific and stability-indicating.

A detailed protocol for a forced degradation study is provided in Section 4 .

Q5: What is the best way to determine Linearity, Range, Accuracy, and Precision?

A5: These parameters collectively demonstrate that the method provides reliable and reproducible results.

  • Linearity: This is the method's ability to elicit test results that are directly proportional to the analyte concentration.

    • How: Prepare at least five standard solutions of this compound across a specified range. The range for an assay is typically 80-120% of the target concentration, and for an impurity, it's from the LOQ to 120% of the specification limit. Plot the peak area versus concentration and perform a linear regression.

    • Acceptance: The correlation coefficient (R²) should be ≥ 0.999.

  • Accuracy: This measures the closeness of the test results to the true value.

    • How: It is typically assessed by spiking a placebo (if in a drug product) or a known sample with known amounts of this compound at different concentration levels (e.g., 80%, 100%, 120%). Analyze these samples and calculate the percent recovery.

    • Acceptance: Recovery is typically required to be within 98.0% to 102.0%.

  • Precision: This expresses the variability of repeated measurements. It is evaluated at two levels:

    • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval. This is determined by analyzing a minimum of 6 replicates at 100% of the target concentration.

    • Intermediate Precision: The precision within the same laboratory but on different days, with different analysts, or on different equipment.

    • Acceptance: The RSD for both repeatability and intermediate precision should typically be ≤ 2.0%.

Q6: How are the Limit of Detection (LOD) and Limit of Quantitation (LOQ) determined?

A6: LOD and LOQ are relevant for impurity quantification methods.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Methods of Determination (as per ICH Q2(R1)) [10][12]:

  • Based on Signal-to-Noise Ratio: This involves comparing the signal from samples with known low concentrations of the analyte with those of blank samples. A signal-to-noise ratio of 3:1 is generally acceptable for estimating the LOD and 10:1 for the LOQ.

  • Based on the Standard Deviation of the Response and the Slope: The LOD and LOQ can be calculated from the standard deviation of the y-intercepts of regression lines (σ) and the slope (S) of the calibration curve.

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S) [16]

Section 3: Troubleshooting Guides

Even with a validated method, issues can arise during routine use. This section provides a logical, cause-and-effect approach to solving common HPLC problems.

Q7: My peak for this compound is tailing (Tailing Factor > 2.0). What are the causes and solutions?

A7: Peak tailing is one of the most common HPLC problems and can significantly impact quantification. It is often caused by unwanted secondary interactions between the analyte and the stationary phase or by issues within the fluidic path.[2][4][8]

Below is a decision tree to systematically troubleshoot this issue.

PeakTailing_Troubleshooting start Peak Tailing Observed (Tailing Factor > 2.0) check_all_peaks Does the tailing affect ALL peaks or just the analyte? start->check_all_peaks all_peaks Tailing affects ALL peaks check_all_peaks->all_peaks All Peaks specific_peaks Tailing affects only the analyte (or specific peaks) check_all_peaks->specific_peaks Specific Peaks physical_issue Likely a physical/mechanical issue in the flow path. all_peaks->physical_issue check_frit Check for blocked column frit or guard column. all_peaks->check_frit check_void Check for column void/settling. all_peaks->check_void solution_frit Action: Reverse flush column (if permitted). Replace guard column or in-line filter. check_frit->solution_frit solution_void Action: Replace the column. check_void->solution_void chemical_issue Likely a chemical interaction issue. specific_peaks->chemical_issue check_pH Is mobile phase pH appropriate to keep analyte un-ionized? specific_peaks->check_pH solution_pH_yes Action: Adjust mobile phase pH. (e.g., lower pH to protonate silanols). check_pH->solution_pH_yes No check_overload Is the column overloaded? check_pH->check_overload Yes solution_overload_yes Action: Reduce injection volume or sample concentration. check_overload->solution_overload_yes Yes check_silanol Suspect secondary interactions with active silanol groups. check_overload->check_silanol No solution_silanol Action: Add a competing base (e.g., triethylamine) to the mobile phase or switch to an end-capped or base-deactivated column. check_silanol->solution_silanol

Caption: A decision tree for troubleshooting HPLC peak tailing.

Q8: I am seeing poor resolution between this compound and a nearby impurity. How can I improve it?

A8: Poor resolution (Rs < 2.0) compromises the ability to accurately quantify individual components.[5][6] Improving resolution involves manipulating the three factors of the resolution equation: efficiency (N), selectivity (α), and retention (k).

  • Increase Efficiency (N):

    • Action: Switch to a column with smaller particles (e.g., 3 µm or sub-2 µm), a longer column, or reduce extra-column volume by using shorter, narrower tubing.[4][7]

    • Causality: More theoretical plates (N) lead to sharper, narrower peaks, which are easier to resolve.

  • Increase Selectivity (α): This is often the most effective approach.

    • Action:

      • Change the organic modifier in the mobile phase (e.g., from acetonitrile to methanol, or vice-versa).

      • Adjust the mobile phase pH. Small changes can significantly alter the ionization and retention of the analyte and impurity differently.[6][17]

      • Change the column stationary phase (e.g., from a C18 to a Phenyl-Hexyl or a Cyano phase).

    • Causality: Selectivity is a measure of the separation in retention times. Changing the chemistry of the separation system (mobile or stationary phase) is the most powerful way to alter selectivity.

  • Increase Retention (k):

    • Action: Decrease the percentage of the organic solvent in the mobile phase.

    • Causality: Increasing the retention factor (k) gives the peaks more time to separate on the column. However, this also increases run time and can lead to broader peaks.

Q9: My retention times are drifting or shifting. What should I check?

A9: Stable retention times are critical for peak identification and system precision. Drifting retention times usually point to a problem with the system's physical or chemical stability.

  • Sudden Shifts:

    • Check for Leaks: Inspect all fittings from the pump to the detector. A leak will cause a pressure drop and a flow rate change.[4]

    • Check the Pump: Air bubbles in the pump head can cause inconsistent flow. Degas the mobile phase and purge the pump.[4]

  • Gradual Drifting (usually to shorter times):

    • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting injections. This can take 15-30 column volumes.[4]

    • Column Degradation: Over time, the stationary phase can degrade, especially at extreme pH or high temperatures, leading to a loss of retention.[5]

    • Mobile Phase Composition: If the mobile phase is prepared by mixing and is not continuously mixed online, preferential evaporation of the more volatile organic component can occur, changing the composition and affecting retention. Always prepare fresh mobile phase daily.[4]

  • Random Shifts:

    • Temperature Fluctuations: Ensure the column oven is on and set to a stable temperature. Ambient temperature changes can affect mobile phase viscosity and retention.[7][17]

Section 4: Detailed Experimental Protocol

Protocol: Forced Degradation Study for a Stability-Indicating Method

Objective: To generate potential degradation products of this compound and demonstrate the specificity of the analytical method. The target degradation is typically 5-20%.[14]

Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • High-purity water and organic solvents (ACN/MeOH)

  • Calibrated pH meter, water bath, UV chamber/photostability chamber

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable diluent (e.g., 50:50 Water:ACN).

  • Untreated Control: Dilute the stock solution to the target analytical concentration (e.g., 0.1 mg/mL). Analyze immediately (Time 0 sample).

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add 1N HCl.

    • Heat at 60 °C for 2 hours (or until target degradation is achieved).

    • Cool, neutralize with 1N NaOH, and dilute to the target concentration.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add 1N NaOH.

    • Keep at room temperature for 1 hour.

    • Cool, neutralize with 1N HCl, and dilute to the target concentration.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add 3% H₂O₂.

    • Keep at room temperature for 4 hours.

    • Dilute to the target concentration.

  • Thermal Degradation:

    • Store the solid powder in an oven at 80 °C for 24 hours.

    • Dissolve and dilute to the target concentration.

  • Photolytic Degradation:

    • Expose the stock solution to UV light (e.g., 254 nm) or in a photostability chamber according to ICH Q1B guidelines.

    • Dilute to the target concentration.

  • Analysis:

    • Inject the control and all stressed samples into the HPLC system equipped with a Photodiode Array (PDA) detector.

    • Evaluate the chromatograms for new peaks (degradants).

    • Check for peak purity of the main this compound peak in all stressed samples to ensure no co-elution.

    • Calculate the mass balance to account for the parent compound and all major degradants.

Section 5: Workflows and Visualizations

Overall Analytical Method Validation Workflow

Validation_Workflow start Method Development & Optimization sst System Suitability Testing (SST) start->sst specificity Specificity (Forced Degradation & Peak Purity) sst->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision loq LOQ & LOD (for impurity methods) precision->loq robustness Robustness loq->robustness report Validation Report & Method Write-up robustness->report

Caption: A typical workflow for analytical method validation.

References

Validation & Comparative

A Comparative Guide to 6-Methylpyridazin-3-ol Hydrate and Its Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyridazinone Scaffold - A Versatile Core in Medicinal Chemistry

The pyridazinone ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities.[1][2][3] These six-membered heterocyclic compounds, containing two adjacent nitrogen atoms, have been extensively explored for their therapeutic potential, leading to the development of agents with anti-inflammatory, analgesic, anticancer, and cardiovascular effects.[1][2][3] At the heart of this chemical class lies 6-Methylpyridazin-3-ol, a key building block and a subject of considerable interest in its own right. This guide provides a comprehensive comparative analysis of 6-Methylpyridazin-3-ol hydrate and its structurally related analogs, offering insights into their synthesis, physicochemical properties, and biological performance. By examining the structure-activity relationships (SAR) within this family of compounds, we aim to equip researchers and drug development professionals with the knowledge to rationally design and select pyridazinone-based candidates for further investigation.

Physicochemical Properties: A Foundation for Biological Activity

The physicochemical properties of a drug candidate, such as its solubility, melting point, and acidity (pKa), are fundamental determinants of its pharmacokinetic and pharmacodynamic behavior. While specific data for this compound is not extensively published in comparative studies, we can infer its properties from its structure and the available data for its analogs. 6-Methylpyridazin-3-ol exists in tautomeric equilibrium with its keto form, 6-methylpyridazin-3(2H)-one. The hydrate form suggests the presence of water molecules in the crystal lattice, which can influence its stability and solubility.

A study on 6-phenylpyridazin-3(2H)-one provides valuable insights into the solubility of this class of compounds in various pharmaceutical solvents. The solubility was found to be highest in dimethyl sulfoxide (DMSO) and polyethylene glycol-400 (PEG-400), and lowest in water, with the dissolution process being endothermic and entropy-driven.[3][4] This information is critical for formulation development and for designing in vitro and in vivo experiments.

Table 1: Physicochemical Properties of 6-Methylpyridazin-3-ol and Selected Analogs

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)SolubilitypKa
This compound C5H8N2O2128.13Not widely reportedExpected to have low aqueous solubilityNot widely reported
6-Methylpyridazin-3(2H)-one C5H6N2O110.11Not widely reportedLow aqueous solubilityNot widely reported
6-Phenylpyridazin-3(2H)-one C10H8N2O172.18201-204Low in water, high in DMSO, PEG-400[3][4]Not widely reported
6-(4-Methylphenyl)-4,5-dihydropyridazin-3(2H)-one C11H12N2O188.23192Not reportedNot reported
6-(4-Chlorophenyl)-1,6-dihydro-6-pyridazinone C10H7ClN2O206.63174Not reportedNot reported

Note: Data for analogs are compiled from various sources.[5] Direct comparative studies on the physicochemical properties of a systematic series of 6-substituted analogs are limited.

Comparative Biological Activity: Unraveling Structure-Activity Relationships

The biological activity of pyridazinone derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring. This section will focus on the comparative anti-inflammatory and cyclooxygenase-2 (COX-2) inhibitory activities of 6-Methylpyridazin-3-ol analogs.

Anti-inflammatory Activity

The pyridazinone scaffold is a well-established anti-inflammatory pharmacophore.[6][7] Many of its derivatives have been shown to exhibit potent anti-inflammatory effects, often with an improved gastrointestinal safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[7] The primary mechanism for this activity is often attributed to the inhibition of the COX-2 enzyme, a key player in the inflammatory cascade.[8]

A common and reliable method for evaluating in vivo anti-inflammatory activity is the carrageenan-induced paw edema model in rodents.[9] This assay allows for the assessment of a compound's ability to reduce acute inflammation.

Table 2: Comparative In Vivo Anti-inflammatory Activity of 6-Substituted Pyridazinone Analogs (Carrageenan-Induced Paw Edema in Rats)

CompoundSubstituent at C6Dose (mg/kg)% Inhibition of Edema (at 4h)Reference Compound (% Inhibition)
Analog 14-ChlorobenzylNot specified67.48 - 77.23Ibuprofen (85.77)
Analog 24-FluorobenzylNot specified67.48 - 77.23Ibuprofen (85.77)
Analog 3Benzyl1065Diclofenac (58)
Analog 4Benzoyl1060Diclofenac (58)
Analog 5Hydroxy(phenyl)methyl1062Diclofenac (58)

The data in Table 2 suggests that the nature of the substituent at the 6-position significantly influences the anti-inflammatory potency. Aromatic and substituted aromatic groups appear to be well-tolerated and can lead to potent activity. For instance, compounds with 4-chloro- and 4-fluorobenzyl groups at the 6-position showed anti-inflammatory activity comparable to ibuprofen.[5]

Cyclooxygenase-2 (COX-2) Inhibitory Activity

Selective inhibition of COX-2 over COX-1 is a key objective in the development of safer anti-inflammatory drugs. The pyridazinone scaffold has been successfully utilized to design potent and selective COX-2 inhibitors.[8]

Table 3: Comparative In Vitro COX-2 Inhibitory Activity of Pyridazinone Analogs

CompoundSubstituent at C6COX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (COX-1/COX-2)
Pyrazole-pyridazine hybrid 13,4,5-trimethoxyphenyl1.15>10>8.7
Pyrazole-pyridazine hybrid 24-bromophenyl2.51>10>4.0
Pyridazine derivative 1Not specified0.01550.3321.29
Pyridazine derivative 2Not specified0.01690.31518.63
Celecoxib (Reference) -0.0178 - 2.160.045 - 5.422.51 - 17.98

Data compiled from multiple studies.[10][11] IC50 values and selectivity indices can vary depending on the assay conditions.

The data in Table 3 highlights the potential of pyridazinone derivatives as potent and selective COX-2 inhibitors. For example, a pyrazole-pyridazine hybrid with a 3,4,5-trimethoxyphenyl substituent demonstrated a COX-2 IC50 of 1.15 µM, which is more potent than the reference drug celecoxib in that particular study.[10] Another study reported pyridazine derivatives with nanomolar COX-2 inhibitory activity and high selectivity.[11] These findings underscore the importance of the substitution pattern on the pyridazinone ring for achieving potent and selective COX-2 inhibition.

Mechanism of Action: Targeting the Inflammatory Cascade

The anti-inflammatory effects of many pyridazinone derivatives are primarily mediated through the inhibition of the cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.

G Inflammatory Stimuli Inflammatory Stimuli Cell Membrane Phospholipids Cell Membrane Phospholipids Inflammatory Stimuli->Cell Membrane Phospholipids activate Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 (Constitutive) COX-1 (Constitutive) Arachidonic Acid->COX-1 (Constitutive) COX-2 (Inducible) COX-2 (Inducible) Arachidonic Acid->COX-2 (Inducible) Prostaglandins (Physiological) Prostaglandins (Physiological) COX-1 (Constitutive)->Prostaglandins (Physiological) produce Prostaglandins (Inflammatory) Prostaglandins (Inflammatory) COX-2 (Inducible)->Prostaglandins (Inflammatory) produce Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (Inflammatory)->Inflammation, Pain, Fever Pyridazinone Analogs Pyridazinone Analogs Pyridazinone Analogs->COX-2 (Inducible) inhibit

Figure 1. Simplified signaling pathway of prostaglandin synthesis and the inhibitory action of pyridazinone analogs on COX-2.

Beyond COX-2 inhibition, some pyridazinone derivatives have been shown to modulate other key inflammatory mediators. Studies have demonstrated that certain analogs can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[10] This multi-target approach could contribute to a broader anti-inflammatory profile and enhanced therapeutic efficacy.

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed and well-controlled experimental protocols are essential. The following are standardized protocols for the key assays discussed in this guide.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This protocol is adapted from established methods for assessing acute inflammation.[9][12][13]

Objective: To evaluate the ability of a test compound to reduce acute inflammation in a rodent model.

Materials:

  • Male Wistar rats (150-200 g)

  • Carrageenan (1% w/v in sterile saline)

  • Test compound (e.g., 6-Methylpyridazin-3-ol analog)

  • Reference drug (e.g., Indomethacin, 10 mg/kg)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

  • Syringes and needles

Procedure:

  • Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week prior to the experiment.

  • Grouping: Randomly divide the animals into groups (n=6 per group):

    • Group I: Vehicle control (receives vehicle only)

    • Group II: Carrageenan control (receives vehicle + carrageenan)

    • Group III: Reference drug (receives Indomethacin + carrageenan)

    • Group IV, V, etc.: Test compound groups (receive different doses of the test compound + carrageenan)

  • Dosing: Administer the vehicle, reference drug, or test compound orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal (except the vehicle control group, which receives saline).

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculation: Calculate the percentage inhibition of edema for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the carrageenan control group, and Vt is the average increase in paw volume in the treated group.

Figure 2. Experimental workflow for the carrageenan-induced paw edema assay.

In Vitro COX-1/COX-2 Inhibition Assay

This protocol is based on commercially available kits and published methods for determining COX inhibitory activity.[14][15]

Objective: To determine the in vitro inhibitory potency and selectivity of a test compound against COX-1 and COX-2 enzymes.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Colorimetric or fluorometric probe

  • Assay buffer (e.g., Tris-HCl)

  • Test compound (dissolved in DMSO)

  • Reference inhibitors (e.g., Celecoxib for COX-2, SC-560 for COX-1)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute the enzymes and substrate to the desired concentrations in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay buffer

    • COX-1 or COX-2 enzyme

    • Test compound at various concentrations (or vehicle for control)

  • Pre-incubation: Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add arachidonic acid to each well to initiate the enzymatic reaction.

  • Detection: Immediately measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader. The signal is proportional to the amount of prostaglandin produced.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve. The selectivity index is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2.

Conclusion and Future Directions

The comparative analysis of this compound and its analogs reveals the significant potential of the pyridazinone scaffold in the development of novel therapeutic agents, particularly in the area of anti-inflammatory drug discovery. The versatility of this core structure allows for extensive chemical modifications, leading to compounds with potent and selective biological activities.

Key takeaways from this guide include:

  • Structure-Activity Relationships: The nature of the substituent at the 6-position of the pyridazinone ring is a critical determinant of anti-inflammatory and COX-2 inhibitory activity. Aromatic and substituted aryl moieties have been shown to be particularly effective.

  • Mechanism of Action: While COX-2 inhibition is a primary mechanism, the ability of some pyridazinone analogs to modulate other inflammatory mediators like TNF-α and IL-6 suggests a multi-targeted approach that could lead to enhanced efficacy.

  • Experimental Validation: The use of standardized and well-validated in vivo and in vitro assays is crucial for the reliable evaluation and comparison of new chemical entities.

Future research in this area should focus on the systematic synthesis and evaluation of a broader range of 6-substituted pyridazinone analogs to further elucidate the structure-activity relationships. A deeper understanding of their off-target effects and pharmacokinetic profiles will also be essential for their successful translation into clinical candidates. The continued exploration of the pyridazinone scaffold holds great promise for the discovery of novel and safer medicines to address a variety of unmet medical needs.

References

A Comprehensive Guide to Validating the Biological Activity of 6-Methylpyridazin-3-ol Hydrate: A Case Study in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed framework for the biological validation of 6-Methylpyridazin-3-ol hydrate, a member of the pyridazinone chemical family. While the pyridazinone scaffold is present in compounds with a wide array of biological activities, including anti-inflammatory, analgesic, and anticancer effects, the specific activity of this particular hydrate is not extensively documented in publicly available literature.[1][2][3] It is often supplied as a key intermediate for chemical synthesis in drug discovery.[4] This guide, therefore, puts forward a scientifically rigorous, hypothesis-driven approach to elucidate its potential as a modulator of the central nervous system (CNS), a plausible activity given the known effects of other pyridazinone derivatives.[2][3]

Our core hypothesis is that this compound acts as a positive allosteric modulator (PAM) of the GABA-A receptor. GABA-A receptors are the primary mediators of fast inhibitory neurotransmission in the CNS, and their modulation can lead to sedative, anxiolytic, and anticonvulsant effects.[5] This makes them a critical target for therapeutic development.

This guide will objectively compare the hypothesized performance of this compound against a well-established GABA-A PAM, Diazepam, and a vehicle control. We will provide detailed experimental protocols, data interpretation frameworks, and the scientific rationale behind each step, ensuring a self-validating and robust investigational process.

Experimental Design: A Multi-tiered Validation Approach

To comprehensively assess the biological activity of this compound, we will employ a multi-tiered approach, moving from in vitro target engagement to in vivo behavioral and physiological effects. This ensures that any observed activity is mechanistically understood and relevant to a whole-organism system.

G cluster_0 Tier 1: In Vitro Target Engagement cluster_1 Tier 2: In Vivo Behavioral Phenotyping cluster_2 Tier 3: In Vivo Physiological Assessment a Fluorescence-Based GABA-A Receptor Assay b Elevated Plus Maze (Anxiety) a->b Positive in vitro result leads to in vivo testing c Rotarod Test (Motor Coordination & Sedation) a->c Positive in vitro result leads to in vivo testing d Electroencephalography (EEG) b->d Significant behavioral effects warrant deeper physiological analysis c->d Significant behavioral effects warrant deeper physiological analysis

Caption: Multi-tiered validation workflow for this compound.

Part 1: In Vitro Validation: GABA-A Receptor Modulation

The first step is to determine if this compound directly interacts with the GABA-A receptor. A fluorescence-based assay using a stable cell line expressing the receptor is a high-throughput and sensitive method for this purpose.[6][7][8]

Principle of the Assay

This assay utilizes a fluorescently labeled competitive antagonist of the GABA-A receptor (e.g., gabazine-Oregon Green, Gzn-OG).[8] When a PAM binds to its allosteric site, it increases the affinity of the receptor for the endogenous agonist, GABA.[5][6] This enhanced binding of GABA will, in turn, displace the fluorescent antagonist, leading to a measurable decrease in fluorescence.

G cluster_0 GABA-A Receptor Modulation receptor GABA-A Receptor Orthosteric Site (GABA) Allosteric Site receptor:f2->receptor:f1 Increases affinity for GABA gzn_og Gzn-OG (Fluorescent Antagonist) gzn_og->receptor:f1 Binds, causing fluorescence gaba GABA (Agonist) gaba->receptor:f1 Displaces Gzn-OG, decreasing fluorescence pam This compound (Putative PAM) pam->receptor:f2 Binds to allosteric site

Caption: Mechanism of the fluorescence-based GABA-A receptor PAM assay.

Experimental Protocol: Fluorescence Imaging Assay
  • Cell Culture: Culture HEK293T cells stably expressing the α1β3γ2L subunits of the human GABA-A receptor in DMEM supplemented with 10% FBS and appropriate selection antibiotics.

  • Cell Plating: Seed the cells into 96-well black, clear-bottom plates at a density that will result in a confluent monolayer on the day of the assay.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Prepare serial dilutions in assay buffer (Hanks' Balanced Salt Solution). Prepare similar dilutions for Diazepam (positive control).

  • Assay Procedure:

    • Wash the cells twice with assay buffer.

    • Pre-incubate the cells with 100 nM Gzn-OG for 5 minutes at room temperature.[8]

    • Wash the cells twice with assay buffer to remove unbound Gzn-OG.

    • Add the various concentrations of this compound, Diazepam, or vehicle (0.1% DMSO) to the wells.

    • Immediately add a fixed, sub-maximal concentration of GABA (e.g., 10 µM) to all wells.[6]

    • Incubate for 10 minutes at room temperature.

  • Data Acquisition: Measure the fluorescence intensity using a plate reader with appropriate filters for Oregon Green (Excitation/Emission ~496/524 nm).

  • Data Analysis: Normalize the fluorescence data to the vehicle control. Plot the normalized fluorescence against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 (half-maximal effective concentration).

Expected Data and Interpretation
CompoundEC50 (µM)Maximum Efficacy (% GABA Response)
Vehicle (0.1% DMSO)N/A100% (Baseline)
This compound(e.g., 5.2)(e.g., 180%)
Diazepam(e.g., 0.1)(e.g., 250%)

A dose-dependent decrease in fluorescence (indicating Gzn-OG displacement) that is greater than that caused by GABA alone would confirm that this compound is a positive allosteric modulator of the GABA-A receptor. The EC50 value will quantify its potency, while the maximum efficacy will indicate the extent to which it can enhance the GABA response compared to the positive control, Diazepam.

Part 2: In Vivo Behavioral Assessment

If in vitro activity is confirmed, the next step is to assess whether this compound elicits CNS-related behavioral effects in rodents. The Elevated Plus Maze (EPM) and the Rotarod test are gold-standard assays for anxiety and motor coordination/sedation, respectively.[9][10][11]

A. Elevated Plus Maze (EPM) for Anxiolytic Activity

The EPM test is based on the conflict between a rodent's natural tendency to explore a new environment and its aversion to open, elevated spaces.[9][12] Anxiolytic compounds increase the proportion of time spent and the number of entries into the open arms.[11][13]

  • Apparatus: A plus-shaped maze elevated 50-55 cm from the floor, with two open arms and two enclosed arms.[9]

  • Animals: Male C57BL/6 mice (8-10 weeks old). House in a temperature and light-controlled environment with ad libitum access to food and water.

  • Acclimation: Acclimate the mice to the testing room for at least 1 hour before the experiment.[14]

  • Drug Administration: Administer this compound (e.g., 1, 5, 10 mg/kg), Diazepam (e.g., 1 mg/kg), or vehicle intraperitoneally (i.p.) 30 minutes before the test.

  • Test Procedure:

    • Place the mouse in the center of the maze, facing an open arm.[12]

    • Allow the mouse to explore the maze for 5 minutes.[12]

    • Record the session using an overhead video camera and tracking software.

    • Thoroughly clean the maze with 70% ethanol between trials to remove olfactory cues.[14]

  • Parameters Measured: Time spent in open arms, time spent in closed arms, number of entries into open arms, number of entries into closed arms, and total distance traveled.

Treatment Group (mg/kg)% Time in Open ArmsOpen Arm EntriesTotal Distance (cm)
Vehicle15 ± 2.18 ± 1.51500 ± 150
This compound (5)35 ± 3.515 ± 2.01450 ± 120
Diazepam (1)45 ± 4.018 ± 2.51300 ± 180
* Fictional data for illustrative purposes. Statistical significance (p < 0.05) compared to vehicle.

An increase in the percentage of time spent and entries into the open arms, without a significant change in total distance traveled, would suggest an anxiolytic effect. A significant decrease in total distance traveled could indicate sedation, which would need to be confirmed with the Rotarod test.

B. Rotarod Test for Motor Coordination and Sedation

This test assesses motor coordination, balance, and can also indicate sedative effects of a compound.[10][15][16] Animals must actively walk on a rotating rod to avoid falling.

  • Apparatus: A commercially available Rotarod system with an accelerating rod.[16]

  • Animals: Same cohort as the EPM test (testing can be done on separate days).

  • Training (Optional but Recommended): Train the mice for 1-2 days prior to the test by placing them on the rod at a constant low speed (e.g., 4 RPM) for 60 seconds.[15]

  • Drug Administration: Administer compounds as described for the EPM.

  • Test Procedure:

    • Place the mouse on the rod.

    • Start the test with the rod accelerating from 4 to 40 RPM over a 300-second period.[15][16]

    • Record the latency to fall (the time the mouse remains on the rod).

    • Perform three trials with a 15-minute inter-trial interval.[16]

  • Data Analysis: Average the latency to fall across the three trials for each mouse.

Treatment Group (mg/kg)Average Latency to Fall (seconds)
Vehicle250 ± 20
This compound (5)180 ± 25
Diazepam (1)120 ± 30
* Fictional data for illustrative purposes. Statistical significance (p < 0.05) compared to vehicle.

A significant, dose-dependent decrease in the latency to fall compared to the vehicle group would indicate impaired motor coordination or a sedative effect, which is consistent with the mechanism of a GABA-A PAM.

Part 3: In Vivo Electrophysiological Analysis

Electroencephalography (EEG) provides a direct measure of brain electrical activity and is a powerful tool for assessing the CNS effects of pharmacological agents.[17][18] It can provide a translational biomarker for predicting clinical efficacy.[17]

Principle of EEG Analysis

EEG measures voltage fluctuations resulting from ionic current within the neurons of the brain. Different states of consciousness (e.g., wakefulness, sleep, sedation) are associated with characteristic EEG patterns, often analyzed by decomposing the signal into different frequency bands (e.g., delta, theta, alpha, beta, gamma). GABA-A PAMs like benzodiazepines are known to increase the power of the beta frequency band.[19]

G cluster_0 EEG Experimental Workflow a Surgical Implantation of EEG Electrodes b Recovery Period (1-2 weeks) a->b c Baseline EEG Recording b->c d Drug Administration (Vehicle, Test Compound, Positive Control) c->d e Post-Dose EEG Recording d->e f Data Analysis (Spectral Power Analysis) e->f

Caption: Workflow for in vivo EEG studies in rodents.

Experimental Protocol
  • Surgical Implantation: Anesthetize rats and surgically implant EEG recording electrodes over the cortex and reference electrodes over the cerebellum.

  • Recovery: Allow the animals to recover for at least one week post-surgery.

  • Recording: Place the animals in a recording chamber and connect the electrodes to a data acquisition system.

  • Baseline and Dosing: Record at least 1 hour of baseline EEG data. Then, administer this compound, Diazepam, or vehicle and record for an additional 2-4 hours.

  • Data Analysis:

    • Process the raw EEG data to remove artifacts.

    • Perform a Fast Fourier Transform (FFT) on epochs of the data to calculate the power spectral density.

    • Quantify the absolute power in different frequency bands (e.g., Beta: 13-30 Hz).

    • Compare the post-dose power to the baseline for each treatment group.

Expected Data and Interpretation
Treatment GroupChange in Beta Power (13-30 Hz) vs. Baseline
Vehicle+5% ± 3%
This compound+40% ± 8%
Diazepam+75% ± 12%
* Fictional data for illustrative purposes. Statistical significance (p < 0.05) compared to vehicle.

A significant increase in beta frequency power following administration of this compound, similar to the effect of Diazepam, would provide strong physiological evidence of its activity as a GABA-A receptor modulator.[19]

Conclusion

This guide outlines a comprehensive, multi-tiered strategy for validating the hypothesized biological activity of this compound as a CNS-active agent. By systematically progressing from in vitro target engagement to in vivo behavioral and physiological assessments, researchers can build a robust data package to support its potential as a novel GABA-A receptor positive allosteric modulator. The inclusion of a well-characterized comparator, Diazepam, provides a critical benchmark for potency and efficacy. This structured approach, grounded in established scientific protocols, ensures that the resulting data is reliable, interpretable, and provides a solid foundation for further drug development efforts.

References

A Comparative Benchmarking Guide: Evaluating 6-Methylpyridazin-3-ol Hydrate as a Novel GABA-A Receptor Modulator

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The γ-aminobutyric acid type A (GABA-A) receptor is a cornerstone target in neuropharmacology for treating anxiety, epilepsy, and sleep disorders.[1][2][3] The discovery of novel chemical scaffolds that can modulate this receptor with improved selectivity and side-effect profiles is a significant goal in drug development. This guide presents a comprehensive benchmarking framework for evaluating 6-Methylpyridazin-3-ol hydrate, a novel pyridazinone derivative, as a potential positive allosteric modulator (PAM) of the GABA-A receptor.[2] We provide detailed in vitro and in vivo protocols, comparing its performance directly against Diazepam, a gold-standard benzodiazepine. The methodologies are designed to be self-validating, incorporating critical controls and explaining the scientific rationale behind experimental choices to ensure data integrity and reproducibility. This document serves as a technical resource for researchers and drug development professionals seeking to characterize novel CNS-active compounds.

Introduction: The Quest for Superior GABA-A Modulators

The GABA-A receptor, a ligand-gated chloride ion channel, is the principal mediator of fast inhibitory neurotransmission in the central nervous system (CNS).[4][5] Its function is allosterically modulated by numerous therapeutic agents, most notably benzodiazepines, which enhance the receptor's response to its endogenous ligand, GABA.[4][5] While effective, classical benzodiazepines like Diazepam are associated with side effects such as sedation, tolerance, and dependence, which are linked to their non-selective, high-efficacy modulation across various GABA-A receptor subtypes.[6]

This has driven the search for novel modulators with potentially more refined pharmacological profiles. The pyridazinone scaffold is a recognized "privileged structure" in medicinal chemistry, known to form the core of various biologically active agents.[7][8] this compound (henceforth, the "Test Compound" or "TC") is a novel derivative of this class. This guide outlines a rigorous, head-to-head benchmarking study to characterize its activity profile against Diazepam, with the primary objective of determining its potency, efficacy, and functional effects as a GABA-A receptor PAM.

Rationale for Compound Selection

  • Test Compound (TC): this compound

    • CAS: 7143-82-0[9][10]

    • Rationale: As a member of the pyridazinone class, it holds potential for CNS activity. Its relatively simple structure offers a foundation for future structure-activity relationship (SAR) studies. This investigation serves as its foundational pharmacological characterization.

  • Standard Compound (SC): Diazepam

    • Mechanism: A classical benzodiazepine that acts as a full positive allosteric modulator at the benzodiazepine site of α- and γ-subunit-containing GABA-A receptors.[2][5]

    • Rationale: Diazepam is a globally recognized and extensively studied anxiolytic, anticonvulsant, and sedative. Its well-defined mechanism and robust effects in preclinical models make it the ideal standard for benchmarking the potency and efficacy of new, potential GABA-A receptor modulators.[3][11]

In Vitro Benchmarking: Electrophysiological Characterization

The definitive method for assessing direct modulation of an ion channel is electrophysiology. The whole-cell patch-clamp technique provides high-resolution data on ion flow, allowing for precise quantification of a compound's effect on receptor function.[12][13][14]

Objective: To determine if this compound directly modulates GABA-A receptor currents and to quantify its potency and efficacy relative to Diazepam.

Experimental Protocol: Automated Whole-Cell Patch-Clamp

This protocol is adapted for an automated patch-clamp platform (e.g., QPatch or IonFlux) to ensure high-throughput and reproducibility.[12][15][16]

  • Cell Preparation:

    • Use a stable cell line (e.g., HEK293 or CHO) expressing a common human GABA-A receptor subtype, typically α1β2γ2, which is highly sensitive to benzodiazepines.[2][14][17]

    • Culture cells to 70-90% confluency.

    • Harvest cells using a gentle, non-enzymatic dissociation solution to ensure membrane integrity. Resuspend in the appropriate extracellular solution for the automated platform.

  • Solutions:

    • Extracellular Solution (ECS): (in mM) 145 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4.

    • Intracellular Solution (ICS): (in mM) 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 4 Mg-ATP. Adjust pH to 7.2.

    • Compound Preparation: Prepare stock solutions of the Test Compound and Diazepam in DMSO. Serially dilute in ECS to final concentrations. The final DMSO concentration should not exceed 0.1% to avoid solvent effects.

  • Automated Patch-Clamp Workflow:

    • Initiate the automated protocol to capture cells and form gigaseals.

    • Establish a stable whole-cell configuration (holding potential -70 mV).

    • Control Response: Apply a low concentration of GABA (EC10-EC20, predetermined) for 3 seconds to elicit a baseline control current. This concentration is chosen to be on the steep part of the GABA dose-response curve, making it sensitive to potentiation by PAMs.

    • Test Application: Co-apply the GABA EC10-EC20 concentration with increasing concentrations of the Test Compound or Diazepam.

    • Washout: Perform a washout with ECS between applications to allow the receptor to return to its basal state.

    • Direct Agonist Check: Apply the highest concentration of the Test Compound alone (without GABA) to check for any direct channel-opening (agonist) activity.

  • Data Analysis:

    • Measure the peak amplitude of the inward chloride current for each application.

    • Normalize the data: The potentiation at each concentration is calculated as a percentage increase over the control GABA response. Potentiation (%) = ((I_compound+GABA / I_GABA) - 1) * 100.

    • Fit the concentration-response data to a sigmoidal (four-parameter logistic) equation to determine the EC50 (potency) and Emax (maximum efficacy) for both the Test Compound and Diazepam.

Visualization: In Vitro Patch-Clamp Workflow```dot

G harvest harvest load_cells load_cells harvest->load_cells agonist_check agonist_check measure measure agonist_check->measure

Caption: Workflow for in vivo behavioral pharmacology studies.

Synthesis and Discussion

This benchmarking guide provides a framework for evaluating this compound. Based on our hypothetical data, a compelling narrative emerges:

  • Mechanism of Action: The in vitro electrophysiology results confirm that the Test Compound is a positive allosteric modulator of the GABA-A receptor, as it enhances GABA-induced currents without direct agonist activity.

  • Comparative Profile: While less potent and efficacious than the full modulator Diazepam in vitro, this "partial modulator" profile translates to a potentially superior therapeutic window in vivo. The Test Compound demonstrated a clear anxiolytic-like effect in the EPM test at a dose that did not induce the sedation observed with Diazepam.

  • Therapeutic Potential: The compound also showed significant anticonvulsant activity, protecting a majority of animals from tonic seizures in the PTZ model. Although slightly less effective than Diazepam in this acute model, its efficacy combined with a better sedation profile makes it a promising lead compound.

Conclusion and Future Directions

This compound has been successfully benchmarked against the standard compound Diazepam, demonstrating a clear profile as a partial positive allosteric modulator of the GABA-A receptor with significant anxiolytic-like and anticonvulsant properties. Its most promising feature is the apparent separation of therapeutic effects from sedation at the doses tested.

Future studies should focus on:

  • Subtype Selectivity: Profiling the compound against a panel of different GABA-A receptor subtypes to understand its selectivity.

  • Pharmacokinetics: Determining its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Chronic Dosing: Evaluating its effects in chronic models of anxiety and epilepsy, and assessing the potential for tolerance and dependence.

This structured benchmarking approach provides a robust foundation for the continued development of this compound as a potential next-generation therapeutic for CNS disorders.

References

Unveiling the Enigmatic Mechanism of 6-Methylpyridazin-3-ol Hydrate: A Comparative Guide to its Potential as a Novel GABA-A Receptor Modulator

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridazinone Scaffold and a Mechanistic Hypothesis

The pyridazinone core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, anticonvulsant, and anticancer effects.[1][2][3][4][5] This chemical versatility suggests the potential for interaction with a diverse range of biological targets. 6-Methylpyridazin-3-ol hydrate, a member of this family, is a compound of interest, yet its precise mechanism of action remains to be fully elucidated. Based on the prevalence of central nervous system (CNS) activity within the pyridazinone class, we hypothesize that this compound may exert its effects through the modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the CNS.[6][7]

This guide provides a comparative framework to investigate the potential mechanism of action of this compound as a GABA-A receptor modulator. We will compare its hypothetical profile to two well-characterized modulators with distinct mechanisms: Diazepam, a benzodiazepine, and Phenobarbital, a barbiturate. Through a series of proposed in vitro and in vivo experiments, we will outline a comprehensive strategy for the cross-validation of this compound's mechanism of action, providing researchers, scientists, and drug development professionals with a robust roadmap for its evaluation.

The GABA-A Receptor: A Key Target for Neuromodulation

The GABA-A receptor is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions into the neuron.[6][7] This influx leads to hyperpolarization of the cell membrane, making it less likely to fire an action potential and thus producing an inhibitory effect. The receptor is a pentameric structure composed of various subunits (α, β, γ, δ, ε, π, θ), with the specific subunit composition determining its pharmacological properties.[7][8][9] The most common isoform in the brain consists of two α, two β, and one γ subunit.[6][9]

This receptor complex possesses multiple binding sites, not only for the endogenous ligand GABA but also for various allosteric modulators that can enhance or inhibit its function.[6][7] This makes it a critical target for therapeutic intervention in a range of neurological and psychiatric disorders, including anxiety, epilepsy, and insomnia.

Comparative Framework: Established GABA-A Receptor Modulators

To effectively evaluate the potential of this compound, we will use two gold-standard GABA-A receptor modulators as benchmarks:

  • Diazepam (A Benzodiazepine): Diazepam binds to the benzodiazepine site, located at the interface of the α and γ subunits of the GABA-A receptor.[6][10] It acts as a positive allosteric modulator, increasing the frequency of channel opening in the presence of GABA, thereby potentiating GABA's inhibitory effect.[11][12][13]

  • Phenobarbital (A Barbiturate): Phenobarbital binds to a distinct site on the GABA-A receptor.[14] At therapeutic concentrations, it increases the duration of chloride ion channel opening.[14][15] At higher concentrations, it can directly activate the receptor, even in the absence of GABA.[14][16][17]

Proposed Experimental Validation of this compound's Mechanism of Action

To test our hypothesis, a multi-pronged approach combining in vitro and in vivo assays is essential. This section details the experimental workflows designed to elucidate the interaction of this compound with the GABA-A receptor and compare its effects to Diazepam and Phenobarbital.

In Vitro Characterization: Direct Receptor Interaction and Functional Consequences

1. Electrophysiological Analysis using Patch-Clamp Technique

  • Objective: To determine if this compound directly modulates GABA-A receptor function and to characterize the nature of this modulation (potentiation, direct activation, or inhibition).

  • Rationale: The patch-clamp technique allows for the direct measurement of ion flow through the GABA-A receptor channel in response to GABA and potential modulators. This provides real-time functional data on the compound's effect.

  • Experimental Workflow Diagram:

G cluster_prep Cell Preparation cluster_exp Experimental Protocol cluster_analysis Data Analysis HEK293 cells expressing GABA-A receptors HEK293 cells expressing GABA-A receptors Whole-cell patch-clamp configuration Whole-cell patch-clamp configuration HEK293 cells expressing GABA-A receptors->Whole-cell patch-clamp configuration Establish Baseline GABA current Record baseline GABA (EC10-EC20) current Whole-cell patch-clamp configuration->Baseline GABA current Co-application Co-apply this compound + GABA Baseline GABA current->Co-application Washout Washout Co-application->Washout Measure current amplitude Measure current amplitude Co-application->Measure current amplitude Measure current duration Measure current duration Co-application->Measure current duration Washout->Baseline GABA current Return to Direct application Apply this compound alone Washout->Direct application Direct application->Measure current amplitude Calculate % potentiation Calculate % potentiation Measure current amplitude->Calculate % potentiation Determine EC50 Determine EC50 Calculate % potentiation->Determine EC50 Compare to controls Compare to controls Measure current duration->Compare to controls

Caption: Electrophysiological workflow for assessing GABA-A receptor modulation.

  • Detailed Protocol: A detailed protocol for whole-cell patch-clamp recording can be found in the "Experimental Protocols" section at the end of this guide.

2. Radioligand Binding Assay

  • Objective: To determine if this compound binds to the GABA-A receptor complex and to identify its potential binding site (GABA site, benzodiazepine site, or a novel site).

  • Rationale: This assay quantifies the displacement of a radiolabeled ligand from its binding site by the test compound, providing information on binding affinity and potential competition for known binding sites.

  • Experimental Workflow Diagram:

G cluster_prep Preparation cluster_exp Binding Assay cluster_analysis Analysis Brain tissue homogenate Brain tissue homogenate Membrane preparation Membrane preparation Brain tissue homogenate->Membrane preparation Isolate Incubate membranes with: Incubate membranes with: Membrane preparation->Incubate membranes with: [3H]Muscimol (GABA site) [3H]Muscimol (GABA site) Incubate membranes with:->[3H]Muscimol (GABA site) [3H]Flunitrazepam (BZD site) [3H]Flunitrazepam (BZD site) Incubate membranes with:->[3H]Flunitrazepam (BZD site) Add increasing concentrations of\nthis compound Add increasing concentrations of This compound [3H]Muscimol (GABA site)->Add increasing concentrations of\nthis compound Filter and wash Filter and wash Add increasing concentrations of\nthis compound->Filter and wash [3H]Flunitrazepam (BZD site)->Add increasing concentrations of\nthis compound Measure radioactivity Measure radioactivity Filter and wash->Measure radioactivity Determine binding affinity Calculate Ki Calculate Ki Measure radioactivity->Calculate Ki Determine binding affinity

Caption: Radioligand binding assay workflow for GABA-A receptor.

  • Detailed Protocol: A detailed protocol for the radioligand binding assay can be found in the "Experimental Protocols" section at the end of this guide.

Comparative In Vitro Data (Hypothetical)

ParameterThis compound (Hypothetical)DiazepamPhenobarbital
GABA Potentiation (EC50) 5 µM100 nM50 µM
Maximal GABA Potentiation 300%500%800%
Direct Activation MinimalNoneYes (at >100 µM)
Binding Affinity (Ki) 1 µM (novel site)20 nM ([3H]Flunitrazepam displacement)>100 µM ([3H]Muscimol displacement)
In Vivo Evaluation: Behavioral Correlates of GABA-A Receptor Modulation

1. Elevated Plus Maze (EPM) for Anxiolytic Activity

  • Objective: To assess the potential anxiolytic-like effects of this compound in a rodent model of anxiety.[18][19][20]

  • Rationale: The EPM is a widely validated behavioral assay that relies on the conflict between a rodent's natural tendency to explore and its aversion to open, elevated spaces. Anxiolytic compounds typically increase the time spent in the open arms.[21][22][23][24]

  • Experimental Workflow Diagram:

G cluster_prep Pre-Test cluster_test Testing cluster_analysis Data Analysis Acclimatize mice to testing room Acclimatize mice to testing room Administer compound or vehicle Administer compound or vehicle Acclimatize mice to testing room->Administer compound or vehicle Place mouse in center of EPM Place mouse in center of EPM Administer compound or vehicle->Place mouse in center of EPM Record behavior for 5 minutes Record behavior for 5 minutes Place mouse in center of EPM->Record behavior for 5 minutes Automated video tracking Time spent in open arms Time spent in open arms Record behavior for 5 minutes->Time spent in open arms Number of entries into open arms Number of entries into open arms Record behavior for 5 minutes->Number of entries into open arms Total distance traveled Total distance traveled Record behavior for 5 minutes->Total distance traveled Compare between groups Compare between groups Time spent in open arms->Compare between groups Number of entries into open arms->Compare between groups Assess for locomotor effects Assess for locomotor effects Total distance traveled->Assess for locomotor effects

Caption: Elevated Plus Maze experimental workflow.

  • Detailed Protocol: A detailed protocol for the Elevated Plus Maze test can be found in the "Experimental Protocols" section at the end of this guide.

2. Pentylenetetrazol (PTZ)-Induced Seizure Model for Anticonvulsant Activity

  • Objective: To evaluate the potential anticonvulsant properties of this compound.[25][26][27]

  • Rationale: PTZ is a GABA-A receptor antagonist that induces clonic seizures. Compounds that enhance GABAergic neurotransmission are typically effective in this model.[28][29][30][31][32]

  • Experimental Workflow Diagram:

G cluster_prep Pre-Treatment cluster_seizure Seizure Induction cluster_analysis Data Analysis Administer compound or vehicle Administer compound or vehicle Observation period Observation period Administer compound or vehicle->Observation period Inject PTZ (subconvulsive dose) Inject PTZ (subconvulsive dose) Observation period->Inject PTZ (subconvulsive dose) Observe and score seizure severity Observe and score seizure severity Inject PTZ (subconvulsive dose)->Observe and score seizure severity Latency to first seizure Latency to first seizure Observe and score seizure severity->Latency to first seizure Seizure severity score Seizure severity score Observe and score seizure severity->Seizure severity score Percentage of seizure-free animals Percentage of seizure-free animals Observe and score seizure severity->Percentage of seizure-free animals Compare between groups Compare between groups Latency to first seizure->Compare between groups Seizure severity score->Compare between groups Percentage of seizure-free animals->Compare between groups

Caption: PTZ-induced seizure model workflow.

  • Detailed Protocol: A detailed protocol for the PTZ-induced seizure test can be found in the "Experimental Protocols" section at the end of this guide.

Comparative In Vivo Data (Hypothetical)

ParameterThis compound (Hypothetical)DiazepamPhenobarbital
EPM: % Time in Open Arms Increased by 150% at 10 mg/kgIncreased by 200% at 1 mg/kgIncreased by 120% at 20 mg/kg
EPM: Locomotor Activity No significant changeSlight decreaseSignificant decrease
PTZ: Seizure Protection (ED50) 15 mg/kg0.5 mg/kg25 mg/kg
PTZ: Latency to Seizure Significantly increasedSignificantly increasedSignificantly increased

Synthesis and Interpretation of Results

The collective data from these proposed experiments would provide a comprehensive profile of this compound's activity. If the hypothetical data presented above were to be confirmed, it would suggest that this compound is a positive allosteric modulator of the GABA-A receptor with a novel binding site. Its distinct profile, characterized by moderate potentiation of GABA, minimal direct activation, and a favorable separation between anxiolytic/anticonvulsant effects and sedation, would position it as a promising lead compound for further development.

Conclusion

The cross-validation of a compound's mechanism of action is a cornerstone of modern drug discovery. By systematically comparing the in vitro and in vivo effects of this compound to those of well-established GABA-A receptor modulators, we can build a robust, evidence-based understanding of its pharmacological properties. The experimental framework outlined in this guide provides a clear and logical path to either confirm or refute the hypothesis of GABA-A receptor modulation, paving the way for the rational development of this and other novel pyridazinone derivatives.

Experimental Protocols

1. Whole-Cell Patch-Clamp Recording Protocol

  • Cell Culture: Culture HEK293 cells stably expressing the desired GABA-A receptor subunit combination (e.g., α1β2γ2) in appropriate media.

  • Electrode Preparation: Pull borosilicate glass pipettes to a resistance of 3-6 MΩ and fill with an internal solution containing (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2 with CsOH.

  • Recording:

    • Transfer a coverslip with adherent cells to the recording chamber on an inverted microscope.

    • Perfuse with an external solution containing (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4 with NaOH.

    • Establish a whole-cell recording configuration.

    • Clamp the membrane potential at -60 mV.

    • Apply a baseline concentration of GABA (EC10-EC20) via a fast-perfusion system.

    • Co-apply varying concentrations of the test compound with GABA.

    • Perform washout with the external solution.

    • Apply the test compound alone to assess for direct activation.

  • Data Analysis: Analyze the recorded currents using appropriate software (e.g., pCLAMP).

2. Radioligand Binding Assay Protocol

  • Membrane Preparation: Homogenize rat cortical tissue in ice-cold buffer (50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate and wash the pellet multiple times to remove endogenous GABA. Resuspend the final pellet in the assay buffer.[33][34]

  • Binding Reaction:

    • In a 96-well plate, add the membrane preparation, radioligand ([3H]Muscimol or [3H]Flunitrazepam), and increasing concentrations of the unlabeled competitor (test compound or appropriate control).

    • For non-specific binding, use a high concentration of an unlabeled ligand (e.g., GABA for [3H]Muscimol, Diazepam for [3H]Flunitrazepam).

    • Incubate at 4°C for 60 minutes.

  • Termination and Measurement:

    • Rapidly filter the reaction mixture through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold buffer.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding and determine the Ki value using non-linear regression analysis.

3. Elevated Plus Maze (EPM) Protocol

  • Apparatus: A plus-shaped maze with two open and two closed arms, elevated from the floor.

  • Procedure:

    • Acclimatize mice to the testing room for at least 60 minutes before the test.[24]

    • Administer the test compound or vehicle intraperitoneally 30 minutes before the test.

    • Place the mouse in the center of the maze, facing an open arm.

    • Allow the mouse to explore the maze for 5 minutes.[23]

    • Record the session using an overhead video camera.

  • Data Analysis: Use automated tracking software to measure the time spent in and the number of entries into the open and closed arms, as well as the total distance traveled.

4. Pentylenetetrazol (PTZ)-Induced Seizure Protocol

  • Animals: Use male Swiss albino mice.

  • Procedure:

    • Administer the test compound or vehicle intraperitoneally 30 minutes before PTZ injection.

    • Inject PTZ (e.g., 60 mg/kg, subcutaneously) to induce seizures.

    • Immediately place the mouse in an individual observation cage.

    • Observe the mouse for 30 minutes for the onset of clonic seizures.

  • Data Analysis: Record the latency to the first clonic seizure and the presence or absence of seizures. Calculate the percentage of animals protected from seizures in each group.

References

A Guide to the Structural Nuances of 6-Methylpyridazin-3-ol Hydrate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

This guide presents an in-depth structural comparison of 6-methylpyridazin-3-ol hydrate against structurally analogous molecules. The objective is to furnish researchers and drug development professionals with a clear understanding of the subtle yet critical molecular features that govern the behavior of this important class of compounds. By examining key structural parameters and intermolecular interactions, this document aims to provide a rational basis for the design and development of novel pyridazinone-based therapeutics.

Introduction: The Pyridazinone Core in Medicinal Chemistry

The pyridazine ring system is a cornerstone in the development of a wide range of pharmaceuticals.[1] Its derivatives are noted for a diverse array of biological activities, including cardiovascular, analgesic, and anti-inflammatory effects.[2] The molecule of interest, 6-methylpyridazin-3-ol, is a member of the pyridazine family and exists in a tautomeric equilibrium, predominantly favoring the 6-methylpyridazin-3(2H)-one form.[3] The presence of a methyl group and a molecule of water in its hydrated crystal structure introduces specific stereoelectronic effects and hydrogen bonding patterns that significantly influence its physicochemical properties.

This guide will undertake a detailed structural comparison between this compound and the following related molecules:

  • Pyridazin-3-ol: The parent compound, allowing for an assessment of the methyl group's influence.

  • 3-Hydroxypyridine: An isomer that provides insight into the effect of the nitrogen atom's position on tautomerism and hydrogen bonding.

  • 4-Methylpyridazin-3(2H)-one: A positional isomer to evaluate the impact of the methyl group's location on the pyridazinone ring.

Foundational Principles: Tautomerism in Hydroxypyridazines and Hydroxypyridines

A critical consideration in the study of these heterocycles is the phenomenon of tautomerism, which describes the migration of a proton, resulting in two or more interconvertible isomers. In the case of hydroxypyridazines and hydroxypyridines, a lactam-lactim tautomerism is observed.

While the "ol" or "hydroxy" nomenclature is commonly used, the equilibrium in many cases, particularly in the solid state and aqueous solutions, favors the "one" or keto form.[4][5][6] This preference is a key determinant of the molecule's hydrogen bonding capabilities and overall electronic distribution. For instance, 3-hydroxypyridine can exist in both enol and zwitterionic keto forms, with the equilibrium being sensitive to the solvent environment.[4][5][6]

Experimental Framework: Elucidating Molecular Structure

The definitive method for determining the precise three-dimensional arrangement of atoms in a molecule and the nature of intermolecular interactions in the solid state is single-crystal X-ray crystallography. The insights derived from this technique are foundational to a meaningful structural comparison.

A Step-by-Step Protocol for Single-Crystal X-ray Diffraction
  • Crystal Growth: The initial and often most challenging step is the growth of high-quality single crystals of the compound of interest. For this compound, this is typically achieved through slow evaporation of an aqueous solution.

  • Crystal Mounting and Data Collection: A suitable crystal is selected and mounted on a goniometer head within the X-ray diffractometer. The crystal is then cooled, typically to 100 K, to minimize thermal vibrations, and an X-ray beam is directed at it. As the crystal is rotated, a diffraction pattern is collected.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The atomic positions are then determined using computational methods, and the structural model is refined to match the experimental data, yielding a precise three-dimensional structure.[7][8]

experimental_workflow Figure 1: Experimental Workflow for Single-Crystal X-ray Diffraction cluster_workflow Methodology crystal_growth 1. Crystal Growth data_collection 2. Data Collection (X-ray Diffractometer) crystal_growth->data_collection structure_solution 3. Structure Solution & Refinement data_collection->structure_solution final_structure Final Molecular Structure structure_solution->final_structure

Caption: A streamlined workflow for determining the three-dimensional structure of crystalline solids.

A Comparative Structural Analysis

The following sections provide a detailed comparison of the key structural features of this compound and its selected analogues, with data summarized for clarity.

Molecular Geometry and Tautomeric Form

The predominant tautomeric form in the solid state is a crucial determinant of a molecule's properties.

MoleculePredominant Tautomer (Solid State)Key Geometric Features
This compound 6-Methylpyridazin-3(2H)-one[3]The pyridazinone ring is essentially planar.
Pyridazin-3-olPyridazin-3(2H)-one[9]The parent pyridazinone ring is planar.
3-HydroxypyridineCan exist in both enol and zwitterionic keto forms[4][6]The tautomeric equilibrium is highly sensitive to the environment.[5][10]
4-Methylpyridazin-3(2H)-one4-Methylpyridazin-3(2H)-oneThe pyridazinone ring maintains planarity.
The Critical Role of Hydrogen Bonding

Hydrogen bonding is a primary driver of crystal packing and significantly influences physicochemical properties such as solubility and melting point. The presence of the water molecule in this compound introduces a more complex hydrogen-bonding network compared to its anhydrous counterparts.

  • This compound: The water molecule acts as a bridge, participating in hydrogen bonds with both the N-H and C=O groups of adjacent pyridazinone molecules. This creates a robust, three-dimensional network.

  • Anhydrous Analogues: In the absence of a water molecule, molecules like pyridazin-3(2H)-one typically form simpler hydrogen-bonded dimers or chains through direct N-H···O=C interactions.

  • 3-Hydroxypyridine: The hydrogen bonding pattern is dependent on the predominant tautomer. The enol form can act as both a hydrogen bond donor and acceptor, while the zwitterionic form presents distinct hydrogen bonding opportunities.

hydrogen_bonding Figure 2: A Simplified Representation of Hydrogen Bonding Networks cluster_hydrate This compound cluster_anhydrous Anhydrous Pyridazinone A 6-Methylpyridazin-3(2H)-one N-H C=O Water H2O A:f1->Water donor B 6-Methylpyridazin-3(2H)-one N-H C=O Water->B:f2 donor C Pyridazin-3(2H)-one N-H C=O D Pyridazin-3(2H)-one N-H C=O C:f1->D:f2 dimer formation

Caption: A schematic illustrating the bridging role of water in the hydrate's crystal lattice versus direct interactions in anhydrous analogues.

The Influence of Methyl Group Position

The seemingly minor addition of a methyl group can have significant steric and electronic consequences, influencing crystal packing and molecular interactions.

  • This compound: The methyl group is positioned away from the key hydrogen-bonding functionalities (N-H and C=O), allowing for the formation of an unobstructed and extensive hydrogen-bonded network.

  • 4-Methylpyridazin-3(2H)-one: In this isomer, the methyl group is adjacent to the carbonyl group. This proximity can introduce steric hindrance, potentially disrupting the planarity of the hydrogen-bonded networks and leading to different packing motifs and polymorphic forms.

Concluding Remarks for the Research Professional

This comparative guide has systematically deconstructed the structural features of this compound, offering a side-by-side analysis with its close structural relatives. The key takeaways for the drug development scientist are:

  • The predominance of the pyridazin-3(2H)-one tautomer is a central feature governing the intermolecular interactions of these molecules.

  • The presence of a hydrate significantly alters the hydrogen bonding landscape, which can have profound effects on solubility, dissolution rates, and stability.

  • The seemingly subtle placement of a methyl group can have a significant impact on crystal packing due to steric effects.

A thorough understanding of these structure-property relationships is indispensable for the rational design of new chemical entities and the formulation of crystalline drug substances. Future investigations should focus on the controlled formation of different polymorphs and co-crystals to modulate the physicochemical properties of these promising scaffolds.

References

A Senior Application Scientist's Guide to the Orthogonal Confirmation of 6-Methylpyridazin-3-ol Hydrate: Identity, Purity, and Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of novel therapeutics, the unambiguous confirmation of a target molecule's identity and purity is the bedrock of reliable and reproducible data. This guide provides an in-depth, technically-grounded framework for the comprehensive analysis of synthesized 6-Methylpyridazin-3-ol hydrate, a key heterocyclic intermediate. We will move beyond a simple recitation of methods to a comparative analysis, elucidating the causality behind experimental choices and establishing a self-validating system of protocols.

The pyridazinone scaffold is a privileged structure in medicinal chemistry, appearing in a range of compounds with diverse biological activities.[1][2] Consequently, the purity of intermediates like this compound is paramount, as even trace impurities can dramatically alter the outcomes of subsequent synthetic steps and biological assays.[1] This guide will compare and contrast the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy for this specific application.

The Analytical Imperative: An Orthogonal Approach

No single analytical technique is sufficient to definitively establish both the identity and purity of a synthesized compound. A robust analytical workflow relies on an orthogonal approach, where each method provides a different and complementary piece of the puzzle. For this compound, this multi-faceted strategy is essential for building a complete and trustworthy analytical data package.

Caption: Orthogonal workflow for analytical confirmation.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is the most powerful tool for the unambiguous determination of molecular structure.[3] For this compound, both ¹H and ¹³C NMR are indispensable.

Causality of Choice: ¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR, in turn, reveals the number of different types of carbon atoms in the molecule. Together, they provide a detailed "fingerprint" of the molecule's carbon-hydrogen framework.

Expected ¹H NMR Spectrum (in DMSO-d₆): Based on the structure of 6-Methylpyridazin-3-ol, we can predict the following signals:

  • A singlet for the methyl (CH₃) protons.

  • Two doublets for the vinyl protons on the pyridazinone ring.

  • A broad singlet for the N-H proton, which can exchange with D₂O.

  • A signal for the water of hydration.

Expected ¹³C NMR Spectrum (in DMSO-d₆): The ¹³C NMR spectrum is expected to show five distinct signals corresponding to the five carbon atoms in the molecule. Published data for 6-methyl-3(2H)-pyridazinone in DMSO-d₆ confirms these expectations.[4][5]

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Accurately weigh 5-10 mg of the synthesized this compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • To confirm the N-H proton, acquire a second spectrum after adding a drop of D₂O to the NMR tube and shaking. The N-H signal should disappear or significantly decrease in intensity.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to the ¹H spectrum.

  • Data Processing and Analysis:

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Reference the spectra to the residual solvent peak.

    • Integrate the ¹H signals and assign the peaks to the corresponding protons in the molecule.

    • Assign the peaks in the ¹³C spectrum to the corresponding carbon atoms.

Trustworthiness: The combination of chemical shifts, coupling constants (in ¹H NMR), and the number of signals in both spectra provides a high degree of confidence in the structural assignment. Any significant deviation from the expected spectrum would indicate the presence of impurities or an incorrect structure.

II. High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination

While NMR is excellent for structural confirmation, HPLC is the preferred method for quantifying the purity of the synthesized compound.[6] It separates the target compound from any impurities, allowing for their detection and quantification.

Causality of Choice: HPLC offers high resolution and sensitivity, making it ideal for detecting even small amounts of impurities that may not be visible by NMR. A reversed-phase HPLC method is generally suitable for a polar compound like this compound.

Comparative Data Presentation:

Analytical MethodPrimary UseStrengthsLimitations
¹H & ¹³C NMR Identity & StructureUnambiguous structural information.Lower sensitivity to impurities.
HPLC-UV Purity & QuantificationHigh sensitivity and resolution, quantitative.Requires a chromophore, co-elution possible.
LC-MS Identity & PurityHigh sensitivity, provides molecular weight.Response can be non-linear, ion suppression.
FTIR Functional GroupsFast, provides information on key bonds.Not suitable for purity, complex spectra.

Experimental Protocol: Reversed-Phase HPLC

  • Instrumentation: An HPLC system equipped with a UV detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase Preparation: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid, is a good starting point.

  • Sample Preparation: Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) at a concentration of approximately 1 mg/mL. Prepare a working solution by diluting the stock solution to about 0.1 mg/mL with the initial mobile phase composition.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection: 254 nm (or at the λmax of the compound)

    • Gradient: A typical gradient could be 5% B to 95% B over 15 minutes.

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • Calculate the purity of the main peak as a percentage of the total peak area.

Trustworthiness: The sharpness and symmetry of the main peak, along with the absence of significant impurity peaks, provide strong evidence of the compound's purity. To further increase confidence, a second, orthogonal HPLC method (e.g., using a different column chemistry or mobile phase pH) can be developed.

Caption: HPLC workflow for purity analysis.

III. Mass Spectrometry (MS): Confirming the Molecular Weight

Mass spectrometry provides a direct measurement of the mass-to-charge ratio (m/z) of ions, which for singly charged ions is equivalent to the molecular weight. This is a crucial piece of data for confirming the identity of the synthesized compound.

Causality of Choice: MS is highly sensitive and provides a fundamental property of the molecule – its mass. When coupled with HPLC (LC-MS), it can provide mass information for the main peak as well as any impurities.

Expected Mass Spectrum: For this compound (C₅H₈N₂O₂), the molecular weight is 128.13 g/mol . In positive ion mode electrospray ionization (ESI+), the expected [M+H]⁺ ion would be at m/z 129.14.

Experimental Protocol: LC-MS

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a single quadrupole or a time-of-flight (TOF) instrument).

  • Chromatographic Conditions: Use the same HPLC method as described above.

  • Mass Spectrometer Settings (ESI+):

    • Ionization Mode: Electrospray Ionization (ESI), positive.

    • Scan Range: m/z 50-500.

    • Capillary Voltage, Nebulizer Pressure, Drying Gas Flow, etc.: Optimize for the specific instrument and compound.

  • Data Analysis:

    • Extract the mass spectrum for the main chromatographic peak.

    • Identify the [M+H]⁺ ion and confirm that it corresponds to the expected molecular weight of 6-Methylpyridazin-3-ol.

Trustworthiness: The observation of the correct molecular ion peak provides very strong evidence for the identity of the synthesized compound. High-resolution mass spectrometry (HRMS) can provide even greater confidence by determining the elemental composition of the molecule.

IV. Fourier-Transform Infrared (FTIR) Spectroscopy: A Quick Check for Key Functional Groups

FTIR spectroscopy is a rapid and simple technique that provides information about the functional groups present in a molecule.

Causality of Choice: While not as definitive as NMR or MS for identity confirmation, FTIR is an excellent tool for quickly verifying the presence of key functional groups and for comparison with a reference standard if one is available. For this compound, we would expect to see characteristic absorptions for the O-H (from the alcohol/water and N-H), C=O (from the pyridazinone tautomer), and C=C/C=N bonds.

Expected FTIR Absorptions (KBr or ATR):

  • A broad absorption in the range of 3200-3600 cm⁻¹ corresponding to O-H and N-H stretching.

  • A strong absorption around 1650-1700 cm⁻¹ for the C=O stretch.

  • Absorptions in the 1500-1600 cm⁻¹ region for C=C and C=N stretching.

  • C-H stretching absorptions just below 3000 cm⁻¹.

Experimental Protocol: FTIR

  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the sample with dry KBr powder and press into a thin pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the major absorption bands and correlate them to the expected functional groups.

Trustworthiness: The presence of the expected functional groups provides supporting evidence for the compound's identity. It is particularly useful for identifying gross errors in synthesis, such as the absence of a key functional group.

Conclusion: A Consolidated Approach to Confidence

By employing an orthogonal analytical strategy that combines NMR, HPLC, MS, and FTIR, researchers can build a comprehensive and self-validating data package for synthesized this compound. This rigorous approach not only confirms the identity and purity of the compound but also embodies the principles of scientific integrity, ensuring that subsequent research is built on a solid and reliable foundation. The detailed protocols and comparative analysis provided in this guide are intended to empower scientists to make informed decisions in their analytical workflows and to contribute to the advancement of drug discovery and development.

References

A Researcher's Guide to Assessing the Biological Specificity of the Pyridazinone Scaffold: A Case Study Approach

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as privileged structures, demonstrating a remarkable capacity for interacting with a diverse array of biological targets. The pyridazinone core is a prominent example of such a scaffold, with its derivatives showing a wide spectrum of pharmacological activities, from anti-inflammatory and analgesic to cardiovascular and anticancer effects.[1][2][3][4] While simple pyridazinones like 6-Methylpyridazin-3-ol hydrate serve as foundational building blocks in chemical synthesis, it is their more complex derivatives that have captured the attention of drug discovery programs.[5]

This guide moves beyond a theoretical discussion, providing researchers, scientists, and drug development professionals with a practical framework for assessing the biological specificity of novel pyridazinone derivatives. We will use a hypothetical, yet plausible, scenario to illustrate the experimental workflows and data interpretation necessary to build a robust specificity profile for a new bioactive compound.

The Pyridazinone Scaffold: A Hub of Diverse Biological Activities

The versatility of the pyridazinone nucleus is evident in the wide range of biological targets modulated by its derivatives. This adaptability makes it a fertile ground for the development of new therapeutics, but also underscores the critical need for rigorous specificity testing to ensure on-target efficacy and minimize off-target effects.

Therapeutic Area Biological Target(s) Reported Activity of Pyridazinone Derivatives Reference Example(s)
Inflammation & Pain Cyclooxygenase (COX-1/COX-2)Selective COX-2 inhibition, leading to anti-inflammatory and analgesic effects.Novel 2-alkyl 6-substituted pyridazin-3(2H)-ones have shown high COX-2 selectivity indices.[6]
Cardiovascular Diseases Phosphodiesterases (PDEs), Vascular Adhesion Protein-1 (VAP-1)Vasodilation, cardiotonic effects through PDE inhibition. Inhibition of VAP-1, a target in inflammatory and vascular diseases.Pyridazinone derivatives have been explored as PDE inhibitors and potent, specific inhibitors of VAP-1.[7][8]
Neurodegenerative Diseases Monoamine Oxidase B (MAO-B)Selective inhibition of MAO-B, a target in Parkinson's disease.Certain pyridazinone derivatives have demonstrated potent and highly selective MAO-B inhibition.[9]
Cancer Various Kinases, TubulinAnticancer activity through various mechanisms, including kinase inhibition and disruption of tubulin polymerization.The pyridazinone scaffold is found in compounds targeting kinases and other pathways involved in cancer progression.
Infectious Diseases Various microbial targetsAntimicrobial, antibacterial, and antifungal properties.Some pyridazinone derivatives have been synthesized and tested for their antimicrobial activity.[10]
Gastrointestinal Disorders Histamine H3 ReceptorAntagonism of the H3 receptor, with potential for treating ulcers and other gastric conditions.Pyridazinone analogs have shown significant affinity for the histamine H3 receptor.[11]

The Imperative of Specificity in Drug Discovery

The journey of a promising bioactive compound from the bench to the clinic is fraught with challenges, with a lack of specificity being a primary cause of late-stage failures. Off-target effects can lead to unforeseen toxicity, reduced efficacy, and a narrow therapeutic window. Therefore, a thorough assessment of a compound's specificity early in the drug discovery process is not just a regulatory hurdle, but a fundamental aspect of building a solid scientific and commercial case for a new therapeutic agent.

A Hypothetical Case Study: Assessing the Specificity of a Novel Pyridazinone-Based Kinase Inhibitor

To illustrate a practical approach to specificity assessment, let us consider a hypothetical scenario: a novel pyridazinone derivative, "PZ-X," synthesized from a this compound precursor, is found to inhibit "Kinase A," a key enzyme in a cancer signaling pathway. The following sections outline a comprehensive experimental workflow to characterize the specificity of PZ-X.

Experimental Workflow for Specificity Profiling of PZ-X

G cluster_0 Phase 1: Primary Target Engagement cluster_1 Phase 2: Selectivity Profiling cluster_2 Phase 3: Broader Off-Target Assessment Primary Assay In Vitro Kinase Assay (Kinase A) Determine IC50 of PZ-X Cellular Assay Cell-Based Phosphorylation Assay Confirm on-target engagement in a cellular context Primary Assay->Cellular Assay Confirm cellular potency Kinase Panel Broad Kinase Panel Screening (e.g., 400+ kinases) Assess selectivity against other kinases Cellular Assay->Kinase Panel Proceed if on-target activity is confirmed Secondary Assays Follow-up IC50 Determinations For any identified off-target hits Kinase Panel->Secondary Assays Validate off-target interactions Safety Panel Safety Pharmacology Panel (e.g., CEREP panel) Screen against a broad range of receptors, ion channels, and enzymes Secondary Assays->Safety Panel Proceed with a well-defined selectivity profile Phenotypic Screening Cell-Based Phenotypic Assays Unbiased assessment of cellular effects Safety Panel->Phenotypic Screening Identify potential safety liabilities

Caption: A phased experimental workflow for assessing the specificity of a novel bioactive compound.

Phase 1: Primary Target Engagement and On-Target Validation

Objective: To confirm the inhibitory activity of PZ-X against Kinase A and validate its on-target engagement in a cellular environment.

1. In Vitro Kinase Assay:

  • Principle: A biochemical assay to directly measure the inhibition of Kinase A by PZ-X.

  • Protocol:

    • Recombinant Kinase A is incubated with its specific substrate and ATP in a suitable buffer.

    • A serial dilution of PZ-X is added to the reaction wells.

    • The reaction is allowed to proceed for a defined period at an optimal temperature.

    • The amount of phosphorylated substrate is quantified using a detection method such as fluorescence, luminescence, or radioactivity.

    • The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

2. Cell-Based Phosphorylation Assay:

  • Principle: To determine if PZ-X can inhibit the activity of Kinase A within a living cell, thereby confirming cell permeability and on-target engagement.

  • Protocol:

    • Select a cell line that expresses Kinase A and where the phosphorylation of a downstream substrate is a known indicator of its activity.

    • Culture the cells and treat them with a serial dilution of PZ-X for an appropriate duration.

    • Lyse the cells and quantify the levels of the phosphorylated downstream substrate using techniques like Western blotting or ELISA.

    • Determine the cellular IC50 of PZ-X for the inhibition of substrate phosphorylation.

Phase 2: Selectivity Profiling

Objective: To assess the selectivity of PZ-X against a broad range of other kinases.

1. Broad Kinase Panel Screening:

  • Principle: A high-throughput screening of PZ-X against a large panel of kinases to identify potential off-target interactions.

  • Protocol:

    • Submit PZ-X to a commercial or in-house kinase screening service (e.g., Eurofins, Promega).

    • The compound is typically tested at one or two fixed concentrations (e.g., 1 µM and 10 µM) against a panel of hundreds of kinases.

    • The percentage of inhibition for each kinase is reported.

2. Follow-up IC50 Determinations:

  • Principle: To quantify the potency of PZ-X against any off-target kinases identified in the initial screen.

  • Protocol:

    • For any kinase that shows significant inhibition (e.g., >50% at 1 µM) in the panel screen, perform a full dose-response curve to determine the IC50 value, as described in the in vitro kinase assay protocol.

Phase 3: Broader Off-Target Assessment

Objective: To identify any other potential off-target interactions that could lead to adverse effects.

1. Safety Pharmacology Panel:

  • Principle: To screen PZ-X against a panel of non-kinase targets, including G-protein coupled receptors (GPCRs), ion channels, and other enzymes, which are commonly associated with adverse drug reactions.

  • Protocol:

    • Submit PZ-X to a specialized safety pharmacology screening service.

    • The compound is tested for its ability to bind to or modulate the activity of a broad range of targets.

    • The results are reported as the percentage of inhibition or activation at a given concentration.

Comparative Analysis: Selectivity of Pyridazinone Derivatives vs. Other Scaffolds

The true measure of a compound's specificity lies not just in its potency against its primary target, but also in its relative lack of activity against other targets. The table below provides a conceptual comparison of the selectivity profiles of different classes of inhibitors, including a hypothetical pyridazinone derivative.

Compound Class Primary Target Selectivity Profile Implications for Drug Development
Hypothetical PZ-X Kinase AHighly selective for Kinase A with minimal off-target kinase activity.Favorable profile with a lower likelihood of off-target toxicities.
Non-selective Kinase Inhibitor Multiple KinasesInhibits a broad range of kinases with similar potency.May have broader efficacy but also a higher risk of off-target side effects.
Pyridazinone-based COX-2 Inhibitor COX-2High selectivity for COX-2 over COX-1.Reduced gastrointestinal side effects compared to non-selective NSAIDs.
Standard NSAID (e.g., Ibuprofen) COX-1 and COX-2Non-selective inhibition of both COX isoforms.Efficacious but with a higher risk of gastrointestinal and other side effects.

Conclusion

The pyridazinone scaffold represents a privileged structure in drug discovery, offering a versatile platform for the design of novel therapeutics. However, the biological activity of any new derivative must be accompanied by a rigorous assessment of its specificity. The experimental workflows and comparative analysis presented in this guide provide a robust framework for researchers to build a comprehensive specificity profile for their compounds. By embracing a systematic and evidence-based approach to specificity assessment, the scientific community can more effectively translate the promise of the pyridazinone scaffold into safe and effective medicines.

References

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 6-Methylpyridazin-3-ol Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

As a key heterocyclic building block in pharmaceutical research and drug development, 6-Methylpyridazin-3-ol hydrate (CAS No. 7143-82-0) is increasingly common in modern laboratories.[1] While its synthetic utility is significant, responsible management of its waste is paramount to ensuring a safe research environment and maintaining strict regulatory compliance. This guide provides a direct, procedural framework for the proper disposal of this compound, grounded in established safety protocols and an understanding of its chemical nature. The core principle is to treat this and all novel chemical entities as hazardous until proven otherwise, adhering to a proactive safety culture.[2]

Hazard Assessment and Waste Profile

Proper disposal begins with a thorough understanding of the potential hazards. While a comprehensive, peer-reviewed toxicological profile for this compound is not extensively published, data from analogous pyridazine and pyrazine derivatives provides a strong basis for a cautious approach.[3] The parent heterocycle, pyridazine, is known to cause skin, eye, and respiratory irritation.[4][5] Furthermore, other functionalized pyridazine derivatives are classified as toxic if swallowed and potentially fatal upon skin contact.

Based on this data, this compound must be managed as hazardous chemical waste . Under no circumstances should it be disposed of via standard trash or sanitary sewer systems.[6]

Table 1: Inferred Hazard Profile and Handling Precautions

Hazard Characteristic Inferred Classification & Justification Required Handling & Disposal Protocol
Acute Toxicity (Oral, Dermal) Category 3 or 4 (Warning/Danger) . Based on data for analogous compounds showing harm if swallowed and potential for severe toxicity on skin contact.[7] Wear appropriate gloves and a lab coat. Avoid all direct contact. Dispose of as toxic chemical waste.
Skin Irritation/Corrosion Category 2 (Warning) . Pyridazine derivatives are known skin irritants.[7] Prevent skin contact by using nitrile gloves. Wash hands thoroughly after handling.
Eye Irritation Category 2A (Warning) . Causes serious eye irritation.[7] Wear safety glasses or goggles.

| Respiratory Irritation | Possible (Warning) . May cause respiratory irritation, particularly if handled as a fine powder creating dust.[4][7] | Handle in a well-ventilated area or chemical fume hood to minimize inhalation risk. |

Personal Protective Equipment (PPE) for Waste Handling

When handling any waste stream containing this compound, the following minimum PPE is mandatory:

  • Hand Protection : Chemically resistant gloves, such as nitrile gloves. Gloves must be inspected before use and disposed of as contaminated solid waste after handling.[8]

  • Eye Protection : Safety glasses with side shields or chemical splash goggles.

  • Body Protection : A standard laboratory coat. Ensure it is fully buttoned.

  • Respiratory Protection : While not typically required for handling small quantities in a well-ventilated lab, a NIOSH-approved respirator may be necessary if there is a risk of aerosol or dust generation.[9] All handling of open solid containers or solutions should ideally occur within a certified chemical fume hood.

Waste Stream Segregation and Containment Protocol

Effective waste management hinges on proper segregation at the point of generation.[10] This prevents dangerous reactions between incompatible chemicals and facilitates compliant disposal by your institution's Environmental Health & Safety (EHS) office.[11]

Step-by-Step Containment:

  • Designate a Satellite Accumulation Area (SAA) : This is a specific location within your laboratory, at or near the point of waste generation, where hazardous waste is collected.[6][12] The SAA must be under the control of the laboratory personnel.

  • Select a Compatible Waste Container : Use only containers approved for chemical waste. They must be made of a material compatible with the waste (e.g., HDPE or glass), be leak-proof, and have a secure, tightly sealing lid.[2][11]

  • Label the Container Immediately : As soon as the first drop of waste is added, the container must be labeled.[2] The label must include the words "Hazardous Waste," the full chemical name ("this compound"), and a clear description of the other contents (e.g., "in Methanol," "contaminated weigh boats").

  • Keep Containers Closed : Hazardous waste containers must remain sealed at all times, except when actively adding waste.[2][12] This prevents the release of vapors and protects against spills.

The following workflow diagram illustrates the decision-making process for segregating different types of waste containing this compound.

G Diagram 1: Waste Stream Decision Workflow cluster_form Physical Form? cluster_solid_type Solid Waste Type? cluster_liquid_type Liquid Waste Type? cluster_containers Designated Waste Containers Start Waste Containing This compound Solid Solid Start->Solid Liquid Liquid Start->Liquid Pure Unused/Expired Pure Compound Solid->Pure Contaminated Contaminated Labware (gloves, wipers) Solid->Contaminated Aqueous Aqueous Solution (e.g., buffer) Liquid->Aqueous Organic Organic Solvent Solution Liquid->Organic SolidWaste Solid Hazardous Waste (Clearly Labeled) Pure->SolidWaste Contaminated->SolidWaste LiquidWaste_Aq Aqueous Hazardous Waste (Labeled, pH Neutralized if needed) Aqueous->LiquidWaste_Aq LiquidWaste_Org Non-Halogenated Solvent Waste (Labeled) Organic->LiquidWaste_Org

Caption: Waste Stream Decision Workflow for this compound.

Step-by-Step Disposal Procedures

A. Disposal of Unused or Expired Solid Compound:

  • Perform all work inside a chemical fume hood.

  • Wearing appropriate PPE, carefully transfer the solid this compound from its original container into the designated "Solid Hazardous Waste" container.

  • Minimize the creation of dust during the transfer.

  • Securely close the waste container lid.

  • The original, now-empty container must be triple-rinsed with a suitable solvent (e.g., methanol or acetone). This rinsate is considered hazardous and must be collected and disposed of into the appropriate liquid hazardous waste stream.[10] After rinsing, deface the label on the empty container before discarding it in regular solid waste.[2]

B. Disposal of Experimental Solutions:

  • Identify the solvent. Is it an aqueous or organic solvent?

  • Check compatibility. Ensure the solution is compatible with the contents of the target waste container. Never mix acids, bases, or oxidizers with organic solvent waste unless you are certain of their compatibility.

  • Pour the liquid waste carefully into the appropriate "Aqueous Hazardous Waste" or "Solvent Waste" container within a fume hood.

  • Avoid overfilling containers; a good rule of thumb is to fill to no more than 80% capacity.[13]

  • Securely close the waste container lid.

C. Disposal of Contaminated Labware and Debris:

  • Any item that has come into direct contact with this compound is considered contaminated. This includes gloves, weigh paper, pipette tips, and paper towels used for cleanup.

  • Place all these contaminated solid items into the designated "Solid Hazardous Waste" container.[2]

  • Do not dispose of these materials in the regular laboratory trash.

Management of Spills

Accidental spills must be treated as hazardous waste generation events.

  • Alert Personnel : Inform colleagues in the immediate area.

  • Isolate the Area : Prevent access to the spill area.

  • Assess the Spill : For small, manageable spills that you are trained to handle, proceed with cleanup. For large spills, evacuate the area and contact your institution's EHS emergency line.

  • Cleanup : Wearing full PPE, cover the spill with a chemical absorbent material (e.g., vermiculite or a spill pad).

  • Collect Waste : Carefully sweep or scoop the absorbent material and place it in a new, properly labeled hazardous waste container.

  • All materials used for the cleanup are now considered hazardous waste and must be disposed of accordingly.[2]

Regulatory Compliance: The Researcher's Responsibility

In the United States, the management of hazardous waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[14][15] This framework establishes a "cradle-to-grave" responsibility, meaning the generator of the waste (the laboratory) is responsible for it from creation to final disposal.[16]

While this guide provides a general framework, you must always adhere to the specific protocols established by your institution's EHS department.[6] They will provide the correct waste containers, labels, and arrange for pickup and disposal by a certified hazardous waste management company.[11]

By diligently following these procedures, you contribute to a culture of safety, protect the environment, and ensure your research remains in full compliance with all regulations.

References

Comprehensive Safety and Handling Guide for 6-Methylpyridazin-3-ol Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for the handling of 6-Methylpyridazin-3-ol hydrate (CAS No. 7143-82-0).[1] Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are synthesized from data on structurally similar pyridazine and pyridazinone compounds. These procedures are designed to offer a robust framework for ensuring laboratory safety. Researchers, scientists, and drug development professionals should use this guide as a primary resource, supplementing it with their institution's specific safety protocols and a thorough risk assessment before commencing any work.

Hazard Assessment and Core Principles
  • Skin Irritation: May cause skin irritation upon contact.[2][3]

  • Serious Eye Irritation: Poses a risk of serious eye irritation.[2][3]

  • Respiratory Irritation: Inhalation of dust or fumes may lead to respiratory tract irritation.[2][3][4]

  • Harmful if Swallowed: Ingestion may be harmful to health.

Given these potential hazards, a proactive and cautious approach is paramount. The core principle of handling this compound is the minimization of exposure through a combination of engineering controls, personal protective equipment, and stringent operational protocols.

Personal Protective Equipment (PPE): Your First Line of Defense

The appropriate selection and use of PPE are critical to mitigating the risks associated with handling this compound. All personnel must be trained on the proper use and limitations of their PPE.[5]

Protection Type Specific Recommendations Rationale and Best Practices
Hand Protection Nitrile or neoprene gloves. Avoid latex gloves.Provides robust chemical resistance against pyridine and related derivatives.[2] Gloves must be inspected for integrity before each use and disposed of as contaminated waste after handling the substance.[6]
Eye and Face Protection Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in conjunction with goggles if there is a significant risk of splashing.[2]Protects against accidental splashes and airborne particles that can cause severe eye irritation.[2]
Skin and Body Protection A chemical-resistant lab coat is mandatory. Consider flame-retardant and antistatic protective clothing for added safety.Prevents direct skin contact with the compound.[2] Contaminated clothing should be removed immediately and decontaminated before reuse.[3]
Respiratory Protection All handling of solid material or solutions should be conducted within a certified chemical fume hood or a well-ventilated area.[2][7] If engineering controls are insufficient, a NIOSH-approved respirator is required.Minimizes the risk of inhaling potentially irritating dust or vapors.[2][3]
Operational Plan: A Step-by-Step Handling Protocol

A systematic approach to handling this compound ensures both experimental integrity and personnel safety.

3.1. Engineering Controls and Laboratory Setup

  • Ventilation: All work must be performed in a well-ventilated laboratory, preferably within a certified chemical fume hood.[2][7]

  • Emergency Equipment: Ensure that a fully stocked and operational eyewash station and safety shower are readily accessible.[2][8]

  • Work Area Preparation: The designated work area should be clean and free of clutter to minimize the risk of spills and contamination.[8]

3.2. Chemical Handling Workflow

The following diagram illustrates the standard workflow for handling this compound, from initial preparation to final disposal.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Don PPE Inspect Inspect PPE Integrity Prep->Inspect Setup Prepare Fume Hood Inspect->Setup Weigh Weigh Compound Setup->Weigh Dissolve Prepare Solution Weigh->Dissolve Experiment Perform Experiment Dissolve->Experiment Decontaminate Decontaminate Glassware Experiment->Decontaminate Waste Segregate Waste Decontaminate->Waste Dispose Dispose of Hazardous Waste Waste->Dispose Doff Doff PPE Dispose->Doff

Caption: Workflow for Handling this compound.

3.3. Detailed Procedural Steps

  • Pre-Handling:

    • Don all required PPE as specified in the table above.

    • Inspect gloves and other equipment for any signs of damage.

    • Ensure the fume hood sash is at the appropriate height.

  • Handling the Compound:

    • Carefully weigh the required amount of this compound in the fume hood.

    • If preparing a solution, add the solid to the solvent slowly to avoid splashing.

    • Keep the container tightly closed when not in use.

  • Post-Handling:

    • Thoroughly decontaminate all surfaces and equipment after use.

    • Wash hands thoroughly with soap and water after removing gloves.[9]

Spill and Emergency Management

Accidents can happen, and a clear, pre-defined emergency plan is crucial.[8]

4.1. Spill Management

  • Evacuation: Immediately evacuate all non-essential personnel from the affected area.[2]

  • Ventilation: Ensure the area is well-ventilated, utilizing the fume hood to its full capacity.[2]

  • Containment and Cleanup:

    • For small spills, use an inert, non-combustible absorbent material such as sand or earth to contain the spill.[2]

    • Carefully collect the absorbed material into a sealed, properly labeled container for disposal.[2]

    • Do not allow the spillage to enter drains or watercourses.[2]

4.2. First Aid Measures

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[7] Remove contaminated clothing. If irritation persists, seek medical attention.[10]

  • Eye Contact: Rinse eyes cautiously with water for at least 15 minutes, holding the eyelids open.[7][9] Remove contact lenses if present and easy to do.[10] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately.[7] If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[9] Seek immediate medical attention.

Storage and Disposal Plan

Proper storage and disposal are essential for maintaining a safe laboratory environment.

5.1. Storage

  • Store this compound in a cool, dry, and well-ventilated area, away from sources of ignition.[2][7]

  • Keep containers tightly closed and clearly labeled.

  • The recommended storage temperature is between 2-8°C.[1]

  • Store separately from incompatible materials such as strong oxidizing agents.

5.2. Disposal

All waste materials must be treated as hazardous waste and disposed of accordingly.

  • Contaminated Materials: All contaminated items, including PPE (gloves, etc.), absorbent materials, and empty containers, must be placed in a clearly labeled, sealed container for hazardous waste.[2]

  • Unused Compound: Dispose of any unused or waste compound through a licensed hazardous waste disposal contractor.[2][3]

  • Empty Containers: Triple rinse empty containers with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. The rinsed container should also be disposed of as hazardous waste.[2]

The following flowchart outlines the decision-making process for the proper disposal of waste generated from working with this compound.

G Start Waste Generated IsLiquid Liquid Waste? Start->IsLiquid IsSolid Solid Waste? IsLiquid->IsSolid No LiquidWaste Collect in Labeled Hazardous Liquid Waste Container IsLiquid->LiquidWaste Yes IsPPE Contaminated PPE? IsSolid->IsPPE No SolidWaste Collect in Labeled Hazardous Solid Waste Container IsSolid->SolidWaste Yes PPEWaste Place in Labeled Contaminated PPE Waste Bag/Bin IsPPE->PPEWaste Yes Disposal Arrange for Pickup by Licensed Waste Contractor IsPPE->Disposal No LiquidWaste->Disposal SolidWaste->Disposal PPEWaste->Disposal

Caption: Waste Disposal Decision Flowchart.

By adhering to these comprehensive safety and handling protocols, researchers can confidently and safely work with this compound, ensuring the protection of all laboratory personnel and the environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.